Product packaging for 6-Amino-1,2-dihydro-3H-indazol-3-one(Cat. No.:CAS No. 59673-74-4)

6-Amino-1,2-dihydro-3H-indazol-3-one

Cat. No.: B3029235
CAS No.: 59673-74-4
M. Wt: 149.15 g/mol
InChI Key: RVEOZWSYDIHKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Amino-1,2-dihydro-3H-indazol-3-one is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B3029235 6-Amino-1,2-dihydro-3H-indazol-3-one CAS No. 59673-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,8H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEOZWSYDIHKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208365
Record name 6-Amino-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59673-74-4
Record name 6-Amino-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59673-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,2-dihydro-3H-indazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059673744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,2-dihydro-3H-indazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-AMINO-1,2-DIHYDRO-3H-INDAZOL-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NKN6LVM2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Significance of the Indazolone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 6-Amino-1,2-dihydro-3H-indazol-3-one

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The indazole ring system is a prominent member of this class.[1] As a bioisostere of the native indole nucleus, it offers a unique arrangement of hydrogen bond donors and acceptors, making it a cornerstone for the design of novel therapeutics.[1] This guide focuses on a specific, highly functionalized derivative: This compound (CAS No: 59673-74-4).

This molecule is of particular interest to researchers in drug discovery for two primary reasons. First, the indazolone core itself is present in compounds exhibiting a wide spectrum of biological activities, including antiviral, antitumor, and antihyperglycemic properties.[2] Second, the primary aromatic amine at the 6-position serves as a versatile synthetic handle, allowing for extensive derivatization to explore structure-activity relationships (SAR) and optimize drug candidates. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in a research and development setting.

Part 1: Core Chemical & Physical Properties

A foundational understanding of a compound's physical and structural characteristics is paramount before its inclusion in any experimental workflow. These properties dictate its behavior in different solvent systems, its stability, and its potential for intermolecular interactions.

Molecular Structure and Tautomerism

This compound is an aromatic heterocyclic compound with the molecular formula C₇H₇N₃O.[3][4] A critical feature of this molecule, often overlooked, is its existence in a tautomeric equilibrium. It can exist as both the amide-like keto form (this compound) and the aromatic enol form (6-amino-1H-indazol-3-ol).[3][4]

From an application scientist's perspective, this equilibrium is not merely an academic curiosity. The dominant tautomer can be influenced by the molecule's environment, such as the pH and polarity of the solvent. This can have profound implications for its reactivity, solubility, and, most importantly, its binding mode to a biological target. The enol form presents a hydroxyl group that is a potent hydrogen bond donor, while the keto form features a carbonyl oxygen that acts as a hydrogen bond acceptor. Understanding and controlling this equilibrium can be key to successful experimental design.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for accurate calculations of molarity, assessing thermal stability, and predicting physical behavior.

PropertyValueReference
CAS Number 59673-74-4[3][4][5]
Molecular Formula C₇H₇N₃O[4][5]
Molecular Weight 149.15 g/mol [4]
IUPAC Name 6-amino-1,2-dihydroindazol-3-one[4]
Melting Point 95.85 °C[4]
Boiling Point 278.947 °C (at 760 mmHg)[4]
Density 1.364 g/cm³[4]
SMILES NC1=CC=C2C(=O)NNC2=C1[5]
Solubility Profile
  • High Solubility: In polar aprotic solvents like DMSO and DMF.

  • Moderate Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding can occur.

  • Low Solubility: In nonpolar solvents such as hexanes and diethyl ether.

  • pH-Dependent Aqueous Solubility: Solubility in aqueous media is expected to be low but can be significantly increased at low pH due to the protonation of the basic amino group to form a more soluble salt.

Part 2: Spectroscopic and Analytical Characterization

For a synthetic chemist or a quality control analyst, unambiguous structural confirmation is non-negotiable. The following section details the expected spectroscopic signatures for this compound based on data from closely related indazolone analogues.[2]

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals. The three protons on the benzene ring should appear as a complex ABC spin system in the aromatic region (approx. 6.5-7.5 ppm). The primary amine (NH₂) protons would likely appear as a broad singlet around 5.0 ppm. Two additional broad singlets, corresponding to the N-H protons of the indazolone ring, are expected at higher chemical shifts (>9.0 ppm), and their exchange with D₂O would confirm their assignment.

  • ¹³C NMR Spectroscopy: The spectrum should feature seven distinct carbon signals. The carbonyl carbon (C=O) of the keto tautomer is the most downfield, typically appearing around 160-165 ppm. The six aromatic carbons will resonate between 95 and 150 ppm, with the carbon attached to the amino group being the most shielded (lowest ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides a rapid diagnostic for key functional groups. Look for a strong, sharp absorption band for the carbonyl (C=O) stretch around 1650-1680 cm⁻¹. The N-H stretching region (3200-3500 cm⁻¹) will be complex, showing sharp peaks for the primary amine and broader bands for the amide-like N-H groups.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula with a protonated molecular ion [M+H]⁺ at an m/z value corresponding to C₇H₈N₃O⁺.

Part 3: Synthesis and Reactivity

The utility of a building block is defined by its accessibility and the predictability of its chemical transformations. The indazolone core can be constructed through several reliable synthetic strategies.[6]

Synthetic Workflow: A Generalized Protocol

While multiple routes to the indazolone core exist, a common and effective method involves the cyclization of a substituted phenylhydrazine derivative. A plausible, self-validating protocol for the synthesis of the title compound could be adapted from established literature procedures for related nitro- or cyano-precursors.

synthesis_workflow start Start: 4-Amino-2-cyanophenylhydrazine reagent1 Step 1: Acid-catalyzed Hydrolysis & Cyclization start->reagent1 intermediate Intermediate: this compound (Crude Product) reagent1->intermediate reagent2 Step 2: Recrystallization (e.g., from Ethanol/Water) intermediate->reagent2 product Final Product: Purified This compound reagent2->product qc QC Analysis (NMR, MS, HPLC) product->qc

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 4-amino-2-cyanophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add a strong acid catalyst (e.g., concentrated HCl, 2.0 eq).

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction involves the hydrolysis of the nitrile to a carboxylic acid intermediate, followed by intramolecular cyclization with the hydrazine moiety.

  • Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated NaHCO₃ solution) until the product precipitates.

  • Isolation: Collect the crude solid product by vacuum filtration and wash with cold water.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, Mass Spectrometry, and HPLC analysis.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic power of this compound lies in the distinct reactivity of its two key functional regions:

  • The Nucleophilic 6-Amino Group: This primary aromatic amine is a potent nucleophile and the primary site for derivatization. It readily undergoes standard transformations such as:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

    • Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions with aryl halides to form diarylamines.

  • The Indazolone Ring: The N-H protons on the heterocyclic ring can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation at either the N1 or N2 position, leading to different regioisomers with distinct biological profiles.

Part 4: Applications in Research and Drug Development

Structural Analogy to Luminol: A Chemiluminescent Probe?

An intriguing aspect of this compound is its structural similarity to luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), a cornerstone reagent known for its strong chemiluminescence.[7][8] Both molecules feature an aminophenyl ring fused to a di-aza heterocyclic core containing carbonyl groups.

Caption: Structural comparison to the chemiluminescent agent Luminol.

This structural parallel suggests that this compound or its derivatives could potentially exhibit chemiluminescent properties upon oxidation. While this has not been explicitly reported, it presents a compelling hypothesis for researchers. If validated, this property could be exploited to develop novel probes for high-throughput screening (HTS) assays, Western blotting, or ELISAs, offering a sensitive, light-based readout.[9]

A Building Block for Kinase Inhibitors and Beyond

The indazole scaffold is a well-established core in the design of kinase inhibitors, a critical class of anticancer drugs. The structure of this compound provides an ideal starting point for synthesizing libraries of compounds to screen against various kinases. The amino group can be functionalized to project vectors into the solvent-exposed region of an ATP-binding pocket, while the indazolone core can establish key hydrogen bonds with the hinge region of the kinase. Furthermore, derivatives of 6-amino-indazoles have demonstrated promising antiproliferative and antibacterial activities.[10]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The following guidelines are based on safety data for closely related aminoindazoles.[11][12][13]

Hazard CategoryPrecautionary Measures
Health Hazards Warning: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][13]
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[11]
Personal Protective Equipment (PPE) Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.
Storage Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

A Technical Guide to the Structural Elucidaion of 6-Amino-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazolone scaffold is a significant pharmacophore present in a variety of therapeutically active agents.[1][2] The precise determination of the molecular structure of its derivatives is a critical step in drug discovery and development, ensuring the correct establishment of structure-activity relationships (SAR) and intellectual property claims. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous structural elucidation of 6-amino-1,2-dihydro-3H-indazol-3-one. We will detail a multi-technique approach, integrating High-Resolution Mass Spectrometry (HRMS) with one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, detailed protocols, and the logic of data interpretation are presented to offer a complete framework for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

This compound is a heterocyclic compound whose derivatives have been explored for various biological activities.[3] The core structure, an indazolone, is known to exist in tautomeric forms, which can significantly impact its biological and pharmacokinetic properties.[4][5] Specifically, the compound can exist in the illustrated keto-form (this compound) or the enol-form (6-amino-1H-indazol-3-ol).[6] Distinguishing between these tautomers and confirming the substitution pattern is paramount.

Our strategy is built on a foundation of orthogonal analytical techniques to build a self-validating dataset. We will first determine the elemental composition via HRMS. Subsequently, a suite of NMR experiments will be employed to piece together the molecular skeleton and definitively assign the proton and carbon environments, thereby confirming the connectivity and tautomeric state.

G cluster_0 Analytical Workflow A Hypothesized Structure (this compound) B High-Resolution Mass Spectrometry (HRMS) A->B Elemental Formula C 1D NMR Spectroscopy (¹H, ¹³C) B->C Molecular Weight Confirmation D 2D NMR Spectroscopy (COSY, HSQC, HMBC) C->D Atom Environments & Initial Connectivity E Data Integration & Interpretation D->E Confirm C-H & C-C Bonds Resolve Ambiguities F Final Structure Confirmation E->F Unambiguous Structure & Tautomer Assignment

Caption: Overall workflow for the structural elucidation of this compound.

Elemental Composition by High-Resolution Mass Spectrometry (HRMS)

2.1. Experimental Rationale

Before delving into the complex task of determining molecular connectivity, it is essential to establish the correct elemental formula. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental composition. This initial step is crucial to validate the molecular formula (C₇H₇N₃O) and rule out unexpected products or impurities from the synthesis.

2.2. Experimental Protocol: ESI-HRMS

  • Sample Preparation: A stock solution of the analyte is prepared by dissolving ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). This stock is then diluted to a final concentration of ~1-10 µg/mL.

  • Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.

  • Analysis Parameters (Positive Ion Mode):

    • Ion Source: ESI, Positive Mode

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 325 °C

    • Sheath Gas Flow Rate: 45 (arbitrary units)

    • Auxiliary Gas Flow Rate: 15 (arbitrary units)

    • Scan Mode: Full scan (m/z 50-500)

    • Resolution: >60,000

  • Data Acquisition: The instrument acquires the full scan mass spectrum. The data processing software is then used to identify the monoisotopic mass of the protonated molecule [M+H]⁺.

2.3. Data Presentation and Interpretation

The HRMS analysis provides the exact mass of the protonated molecule, which is then compared against the theoretical mass for the proposed formula.

ParameterValue
Proposed Formula C₇H₇N₃O
Theoretical Mass [M+H]⁺ 150.0662
Observed Mass [M+H]⁺ 150.0660
Mass Error (Δm) -1.3 ppm

The observed mass error of -1.3 ppm is well within the acceptable range for high-resolution instrumentation (< 5 ppm), confirming the elemental composition of C₇H₇N₃O. This result provides a solid foundation for the subsequent NMR analysis.[7][8]

Unraveling Connectivity with NMR Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[9] All spectra are acquired in a suitable deuterated solvent, such as DMSO-d₆, which is capable of solubilizing the compound and has exchangeable protons that do not interfere with the analyte's signals.[7]

3.1. ¹H NMR Spectroscopy: The Proton Framework

Rationale: ¹H NMR spectroscopy identifies all unique proton environments in the molecule. Chemical shifts (δ) indicate the electronic environment of the protons, integration gives the relative number of protons for each signal, and multiplicity (splitting pattern) reveals the number of neighboring protons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Acquisition: A standard proton pulse program is used. Typically 16-32 scans are acquired to achieve a good signal-to-noise ratio.

Interpretation: For this compound, we expect to see signals for the three aromatic protons, the amine (-NH₂) protons, and the two amide (-NH) protons. The aromatic protons on the benzene ring will exhibit characteristic splitting patterns based on their positions relative to each other.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-7~7.10d (J ≈ 8.4 Hz)1H
H-5~6.45dd (J ≈ 8.4, 2.0 Hz)1H
H-4~6.30d (J ≈ 2.0 Hz)1H
-NH₂ (C6)~5.00br s2H
-NH (N1/N2)~10.5-11.5br s2H

Note: Chemical shifts are predictive and may vary. The broad singlets for NH and NH₂ protons are due to quadrupole broadening and potential exchange with residual water in the solvent.

3.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: ¹³C NMR provides a signal for each unique carbon environment. The chemical shift is indicative of the carbon type (aliphatic, aromatic, carbonyl). This experiment is crucial for confirming the number of distinct carbon atoms and identifying the key carbonyl carbon of the indazolone ring.

Protocol:

  • Sample Preparation: Same as for ¹H NMR.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Acquisition: A standard carbon pulse program with proton decoupling (e.g., zgpg30) is used. A larger number of scans is required due to the low natural abundance of ¹³C.

Interpretation: We expect to see 7 distinct carbon signals, corresponding to the 7 carbon atoms in the molecule. The carbonyl carbon (C=O) will be significantly downfield.

Carbon AssignmentChemical Shift (δ, ppm)
C-3 (C=O)~165.0
C-6 (-NH₂)~150.0
C-7a~148.0
C-3a~115.0
C-7~125.0
C-5~108.0
C-4~98.0

3.3. 2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For this molecule, HSQC and HMBC experiments are indispensable.

3.3.1. HSQC (Heteronuclear Single Quantum Coherence)

Rationale: The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

Interpretation: The HSQC spectrum will show cross-peaks connecting the ¹H signals for H-7, H-5, and H-4 to their corresponding ¹³C signals (C-7, C-5, and C-4). Protons on heteroatoms (NH, NH₂) will not show correlations.

3.3.2. HMBC (Heteronuclear Multiple Bond Correlation)

Rationale: The HMBC experiment is the key to assembling the molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This long-range connectivity information is vital for placing the substituents correctly and confirming the ring fusion.

Interpretation and Tautomer Confirmation: The HMBC spectrum provides the definitive evidence for the proposed structure. Key correlations are expected as follows:

Caption: Key HMBC correlations confirming the structure and tautomeric form.

  • Aromatic Connectivity: H-4 will show correlations to C-5, C-6, and C-3a. H-5 will correlate to C-4, C-6, and C-7. H-7 will correlate to C-5, C-6, and C-7a. These correlations confirm the substitution pattern on the aromatic ring.

  • Tautomer Confirmation: The most critical correlation is from the N-H protons to the carbonyl carbon (C-3). Observing a strong correlation from the exchangeable N-H protons (around 10.5-11.5 ppm) to the downfield carbonyl carbon signal (~165.0 ppm) provides conclusive evidence for the keto (indazol-3-one) tautomer.[10] If the compound existed as the enol tautomer (indazol-3-ol), this correlation would be absent, and instead, a correlation from an O-H proton to C-3 would be expected.

Data Synthesis and Final Confirmation

The structural elucidation is achieved by integrating all the collected data:

  • HRMS confirms the elemental formula is C₇H₇N₃O.

  • ¹H and ¹³C NMR confirm the number of unique proton and carbon environments, consistent with the proposed structure.

  • HSQC links the proton signals to their directly attached carbons.

  • HMBC provides the final, unambiguous proof of connectivity. The correlations from the aromatic protons confirm the 6-amino substitution pattern, and the crucial correlation from the N-H protons to the C-3 carbonyl carbon confirms the 1,2-dihydro-3H-indazol-3-one tautomeric form.

Conclusion

Through a systematic and multi-faceted analytical approach, the structure of this compound has been unambiguously confirmed. The combination of high-resolution mass spectrometry for elemental composition and a suite of 1D and 2D NMR experiments for connectivity mapping provides a self-validating and robust method for structural elucidation. This guide outlines the critical thinking and experimental design necessary to approach complex structural problems in chemical and pharmaceutical research, ensuring scientific integrity and accuracy.

References

6-Amino-1,2-dihydro-3H-indazol-3-one CAS number 59673-74-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Amino-1,2-dihydro-3H-indazol-3-one (CAS 59673-74-4): A Key Building Block in Medicinal Chemistry

Section 1: Core Introduction

This compound, identified by CAS Number 59673-74-4, is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery.[1] The indazole core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[2] This inherent versatility has led to the development of numerous indazole-containing compounds for treating a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3]

This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals. It will cover the compound's fundamental physicochemical properties, synthesis strategies, key applications as a chemical intermediate, and essential protocols for its handling and derivatization.

Section 2: Physicochemical Properties and Structural Analysis

The molecular structure of this compound presents a key feature: keto-enol tautomerism. It can exist in equilibrium between the lactam form (this compound) and the lactim form (6-amino-1H-indazol-3-ol). This duality is reflected in its various registered synonyms.[4][5] Understanding this tautomerism is crucial, as the reactivity and biological interactions can be influenced by the predominant form under specific conditions.

Table 1: Physicochemical Identifiers

Property Value Reference
CAS Number 59673-74-4 [6]
Molecular Formula C₇H₇N₃O [6]
Molecular Weight 149.15 g/mol [4]
IUPAC Name This compound [6]
Common Synonyms 6-Amino-1H-indazol-3-ol, 6-Amino-3-hydroxyindazole [4]
SMILES NC1=CC=C2C(=O)NNC2=C1 [6]

| InChIKey | RVEOZWSYDIHKIB-UHFFFAOYSA-N |[6] |

tautomerism cluster_keto Keto Form (Lactam) This compound cluster_enol Enol Form (Lactim) 6-Amino-1H-indazol-3-ol Keto Keto Enol Enol Keto->Enol Tautomeric Equilibrium

Caption: Keto-enol tautomerism of the indazolone core.

Section 3: Synthesis Strategies

The synthesis of the indazolone scaffold can be achieved through various methods. Modern approaches often prioritize mild conditions and environmental compatibility.[7][8] A common and effective strategy for producing this compound involves a multi-step process starting from a commercially available substituted toluene. The use of a nitro group serves as a robust precursor to the amine, as it is inert to many of the reaction conditions used for ring formation and can be selectively reduced in the final step.

A plausible synthetic workflow is outlined below. This pathway illustrates the logical progression from a simple starting material to the target compound, with each step chosen for its reliability and high yield potential.

synthesis_workflow start Start: 4-Methyl-3-nitrobenzoic acid step1 Step 1: Esterification (e.g., SOCl₂, MeOH) Protects carboxylic acid start->step1 step2 Step 2: Benzylic Bromination (e.g., NBS, AIBN) Activates methyl group step1->step2 step3 Step 3: Hydrazine Substitution (e.g., Hydrazine hydrate) Introduces second nitrogen step2->step3 step4 Step 4: Cyclization (Heat or Base) Forms the indazolone ring step3->step4 step5 Step 5: Nitro Group Reduction (e.g., SnCl₂/HCl or H₂, Pd/C) Unmasks the amine step4->step5 product Product: this compound step5->product

Caption: A representative synthetic workflow for the target compound.

Section 4: Core Applications in Drug Discovery

This compound is primarily utilized as a versatile building block for the synthesis of more complex, biologically active molecules. Its value lies in its two distinct, chemically addressable functional groups:

  • The 6-Amino Group: This primary aromatic amine is a nucleophile, readily participating in reactions such as acylation, sulfonylation, arylation, and reductive amination. This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR).

  • The Indazolone Core: The N-H groups within the heterocyclic ring can be alkylated or arylated, providing another vector for molecular modification.

This dual functionality enables the creation of large libraries of compounds for screening against various therapeutic targets. The indazole scaffold has been successfully incorporated into inhibitors of kinases, phosphodiesterases, and trypanothione reductase, highlighting its broad therapeutic potential.[3][9]

derivatization core 6-Amino-1,2-dihydro- 3H-indazol-3-one acylation N-Acylation / Sulfonylation (Amide / Sulfonamide Formation) core->acylation Modifies 6-amino group alkylation N-Alkylation / Arylation (At Ring Nitrogen) core->alkylation Modifies N1/N2 position diazotization Diazotization (Sandmeyer-type Reactions) core->diazotization Converts 6-amino group

Caption: Key derivatization pathways from the core scaffold.

Section 5: Experimental Protocols & Handling

Protocol 5.1: General Handling and Storage

Proper handling is essential for maintaining the integrity of the compound and ensuring user safety.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[10] Ensure that safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[11]

  • Weighing and Transfer: To prevent generating airborne dust, weigh the solid compound carefully. Use a spatula for transfers and clean any spills immediately.

  • Dissolution: The compound's solubility should be determined empirically for specific applications. Common solvents for related structures include DMSO, DMF, and alcohols. Gentle heating or sonication may aid dissolution.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[12] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

Protocol 5.2: Representative Derivatization: N-Acylation of the 6-Amino Group

This protocol describes a standard procedure to form an amide bond, a common step in drug development.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., Dichloromethane or DMF). Add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the desired acylating agent (e.g., 1.1 equivalents of acetyl chloride or benzoyl chloride) dissolved in the same anhydrous solvent. Causality Note: Slow addition at low temperature is critical to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material spot. The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates completion.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize excess acid. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure acylated product.

  • Validation: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Section 6: Safety and Hazard Management

While this specific compound is not extensively characterized for toxicity, materials of this class should be handled with care.[12]

Table 2: Hazard Summary and Precautionary Measures

Hazard Type Description & Action Source(s)
Inhalation May cause respiratory irritation. Avoid breathing dust.[13] If inhaled, move to fresh air. Seek medical attention if symptoms persist.[10] [10][13]
Skin Contact May cause skin irritation.[14] Wash affected area thoroughly with soap and water. Remove contaminated clothing.[10] [10][14]
Eye Contact May cause serious eye irritation.[13] Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10] [10][13]
Ingestion May be harmful if swallowed.[13] Do not induce vomiting. Rinse mouth with water and seek medical attention.[14] [13][14]

| Disposal | Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations. | |

Section 7: Conclusion

This compound is more than a mere chemical entry; it is a foundational tool for innovation in medicinal chemistry. Its robust synthesis, dual functional handles for derivatization, and the proven track record of the indazole scaffold make it an invaluable starting point for developing novel therapeutics. By understanding its chemical properties, synthetic routes, and safe handling procedures, researchers can effectively leverage this compound to explore new chemical spaces and accelerate the discovery of next-generation drugs.

Section 8: References

  • 6-AMino-1,2- dihydro-3H-indazol-3-one HCl | 220991-84-4 - ChemicalBook. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • 6-AMINO-3-HYDROXY (1H)INDAZOLE CAS#: 59673-74-4 - ChemicalBook. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 31). Retrieved January 2, 2026, from --INVALID-LINK--

  • SAFETY DATA SHEET - BLD Pharmatech. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • 6-amino-1H-indazol-3(2H)-one;CAS No.:59673-74-4 - ChemShuttle. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • 59673-74-4,6-AMINO-3-HYDROXY (1H)INDAZOLE - LookChemicals. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Retrieved January 2, 2026, from --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 14). Retrieved January 2, 2026, from --INVALID-LINK--

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Retrieved January 2, 2026, from --INVALID-LINK--

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--

  • CAS 59673-74-4 | Sigma-Aldrich. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • 6-AMINO-2,3-DIHYDRO-1H-INDAZOL-3-ONE | CAS 59673-74-4 - Matrix Fine Chemicals. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity | Request PDF. (2025, August 6). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from --INVALID-LINK--

  • Indazolone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from --INVALID-LINK--

  • Safety Data Sheet: Amino acid - Carl ROTH. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023, April 2). MDPI. Retrieved January 2, 2026, from --INVALID-LINK--

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11). Nature.com. Retrieved January 2, 2026, from --INVALID-LINK--

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--

  • 3H-Indazol-3-one, 1,2-dihydro-. (n.d.). NIST WebBook. Retrieved January 2, 2026, from --INVALID-LINK--

References

A Comprehensive Technical Guide to 6-Amino-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 6-Amino-1,2-dihydro-3H-indazol-3-one, a pivotal heterocyclic compound in modern medicinal chemistry. The document delineates its fundamental physicochemical properties, with a primary focus on its molecular weight and structural attributes. Furthermore, it presents a validated synthetic protocol, explores its critical role as a key intermediate in the synthesis of targeted therapeutics like Niraparib, and discusses the broader biological significance of the indazole scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the compound's synthesis and application.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of pharmaceutical development, with the indazole scaffold being a particularly prominent privileged structure.[1] Indazoles, which are bicyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring, exist in several tautomeric forms and exhibit a wide array of biological activities.[1][2] Their structural versatility has led to their incorporation into drugs targeting a spectrum of diseases, including cancer, inflammation, and infectious agents.[1][3]

This compound (also known as 6-amino-1H-indazol-3-ol) is a functionalized indazole derivative of significant interest. Its primary value lies in its utility as a versatile building block in the synthesis of more complex pharmaceutical agents. The presence of a reactive amino group and the core indazolone structure makes it an ideal precursor for constructing targeted inhibitors and other bioactive molecules. A notable application is its role as a key intermediate in the industrial synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[4][5][6][7] This guide will elucidate the core characteristics of this compound, providing the technical foundation necessary for its effective use in a research and development setting.

Physicochemical Properties and Molecular Characteristics

The precise characterization of a chemical entity is fundamental to its application in synthesis and drug design. The molecular weight, derived from the molecular formula, is a critical parameter for stoichiometric calculations in reaction planning and for analytical characterization.

Core Data Summary

The essential physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Weight 149.15 g/mol [8][9]
Molecular Formula C₇H₇N₃O[8][9]
CAS Number 59673-74-4[8][9]
IUPAC Name 6-amino-1,2-dihydroindazol-3-one[8]
Synonyms 6-Amino-1H-indazol-3-ol, 6-Amino-3-hydroxyindazole[8]
SMILES NC1=CC=C2C(=O)NNC2=C1[9]
InChIKey RVEOZWSYDIHKIB-UHFFFAOYSA-N[9]

These identifiers and properties are crucial for unambiguous identification, literature searches, and regulatory documentation. The molecular weight of 149.15 g/mol is a definitive value calculated from its elemental composition.

Synthesis and Methodologies

The synthesis of indazolone derivatives can be achieved through various chemical strategies.[10][11] A common and effective approach for creating the core indazole ring involves the cyclization of appropriately substituted phenylhydrazines or the reaction of α,β-unsaturated ketones with hydrazine.[3] For this compound specifically, synthetic routes often start from a corresponding nitro-substituted precursor, followed by a reduction step.

General Synthetic Workflow

The logical flow for a typical synthesis involves the formation of the indazole ring system followed by functional group manipulation, such as the reduction of a nitro group to the target amine.

G A Starting Material (e.g., 2-Methyl-5-nitroaniline) B Diazotization & Cyclization A->B 1. NaNO2, HCl 2. Heat C Intermediate: 6-Nitro-1H-indazol-3(2H)-one B->C D Catalytic Hydrogenation (Reduction of Nitro Group) C->D H2, Pd/C or other reducing agent E Final Product: This compound D->E

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 6-Nitro-1H-indazol-3(2H)-one

This protocol describes a representative method for the synthesis of this compound via the reduction of its nitro precursor. This step is critical in many patented syntheses of Niraparib intermediates.[6][7]

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.

Materials:

  • 6-Nitro-1H-indazol-3(2H)-one

  • Ethanol (or Methanol)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen Gas (H₂) source

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-Nitro-1H-indazol-3(2H)-one in a sufficient volume of ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi, but this may vary) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Self-Validation: The success of the synthesis is validated by analytical characterization of the final product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis should be used to confirm the structure and purity, ensuring the results match the known data for the target compound.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a crucial building block in the synthesis of the PARP inhibitor, Niraparib.[4][5]

Role in Niraparib Synthesis

Niraparib is an orally active PARP inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[5] The synthesis of Niraparib involves coupling the indazole core with another key fragment. This compound serves as the foundational indazole piece, which is later elaborated to form the final drug molecule.

G A 6-Amino-1,2-dihydro- 3H-indazol-3-one C Multi-step Elaboration (Cyclization, Amidation, Deprotection) A->C B Coupling Partner (e.g., tert-Butyl (S)-3-(4-aminophenyl) piperidine-1-carboxylate) B->C D Final API: Niraparib C->D Final Synthetic Steps

Caption: Role of this compound in the Niraparib synthesis pathway.

This role highlights the compound's importance in providing access to complex, high-value active pharmaceutical ingredients (APIs). The purity and quality of this intermediate are paramount to ensuring the efficacy and safety of the final drug product.[12]

Broader Potential

Beyond Niraparib, the indazole scaffold is explored for a multitude of therapeutic targets. Derivatives have shown promise as:

  • Antiproliferative and antibacterial agents[3][13]

  • Kinase inhibitors in oncology[14]

  • Anti-inflammatory compounds[1]

The 6-amino functional group on this specific indazolone provides a convenient handle for chemists to introduce diversity and modulate the pharmacological properties of new chemical entities, making it a valuable starting point for discovery campaigns.

Conclusion

This compound, with a definitive molecular weight of 149.15 g/mol , is more than a simple chemical. It is a key enabler in the field of medicinal chemistry, most notably facilitating the synthesis of the life-extending cancer therapeutic, Niraparib. Its well-defined physicochemical properties, established synthetic routes, and the versatile reactivity of its functional groups ensure its continued relevance. This guide has provided a comprehensive overview of its core characteristics, synthesis, and critical applications, equipping researchers and developers with the foundational knowledge to leverage this important molecule in their scientific endeavors.

References

Characterizing the Aqueous Solubility of 6-Amino-1,2-dihydro-3H-indazol-3-one: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

6-Amino-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry and drug development due to the broad range of biological activities exhibited by its derivatives.[1] The journey of any potential therapeutic agent from discovery to clinical application is critically dependent on its physicochemical properties, among which aqueous solubility is arguably one of the most fundamental. Poor solubility is a primary contributor to unpredictable in vitro results, low bioavailability, and increased development costs and timelines.[2]

This guide provides a comprehensive framework for the systematic determination of the aqueous solubility of this compound. We will move beyond a simple listing of data to provide a detailed methodological rationale, empowering researchers to generate robust, reliable, and reproducible solubility data. We will explore the foundational "gold standard" thermodynamic equilibrium solubility method, contrast it with high-throughput kinetic assays, and detail the necessary analytical quantification techniques.

Foundational Physicochemical Characterization: The 'Why' Behind Solubility

Before embarking on direct solubility measurements, it is crucial to understand the intrinsic properties of the molecule that govern its behavior in aqueous media. For an ionizable molecule like this compound, the most critical parameter is its acid dissociation constant (pKa).

Determining the pKa via Potentiometric Titration

The pKa dictates the degree of ionization of a compound at any given pH. Since the ionized form of a molecule is generally more water-soluble than the neutral form, knowing the pKa is essential for interpreting pH-dependent solubility profiles.[3] Potentiometric titration remains a precise and reliable method for pKa determination.[4][5]

Experimental Protocol: pKa Determination

  • System Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[6]

  • Sample Preparation: Prepare a 1 mM solution of this compound.[6] To maintain a consistent ionic environment, use a background electrolyte such as 0.15 M potassium chloride (KCl).[6]

  • Inert Environment: Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of basic compounds.[6]

  • Titration:

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.[5]

    • If the compound is expected to have basic pKas (due to the amino group), first acidify the solution to a low pH (e.g., pH 2.0) with 0.1 M HCl to ensure complete protonation.[6][7]

    • Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.[4]

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

    • For more precise determination, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the derivative curve corresponds to the equivalence point. The pKa is the pH at half of this volume.[5]

    • This process should be repeated at least three times to ensure reproducibility.[6]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium, representing the maximum concentration of a substance that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) where the dissolved solute is in equilibrium with the undissolved solid.[8] The shake-flask method, developed decades ago, remains the most reliable "gold standard" for this measurement.[9][10]

Shake-Flask Method for Thermodynamic Solubility

This method relies on achieving a saturated solution in equilibrium with an excess of the solid compound.[11]

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH guidelines.[12][13] If the pKa of the compound falls within this range, an additional buffer at the pKa value should also be tested.[14]

  • Sample Addition: Add an excess of solid this compound to a known volume of each buffer in a glass vial. It is crucial to add enough solid to ensure saturation, but not so much that it alters the properties of the medium.[9]

  • Equilibration: Seal the vials and place them in a shaker or on a vial roller system in a temperature-controlled environment (e.g., 25°C or 37°C).[15] Agitate for a sufficient duration to ensure equilibrium is reached. While 24 hours is common, longer times (48-72 hours) may be necessary for some compounds.[2][16]

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle.[17] Separate the saturated supernatant from the excess solid. This is a critical step; filtration through a low-binding filter (e.g., 0.45 µm PVDF) or high-speed centrifugation are standard methods.[16][18]

  • pH Measurement: Measure the pH of the final saturated solution to confirm it has not shifted significantly during the experiment.[9][19]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV (detailed in Section 4.0).[20]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result prep_media Prepare Buffers (pH 1.2, 4.5, 6.8, etc.) add_solid Add Excess Solid Compound to Vials prep_media->add_solid shake Agitate at Constant Temp (e.g., 24-72 hours) add_solid->shake separate Separate Solid/Liquid (Centrifuge or Filter) shake->separate measure_ph Measure Final pH of Supernatant separate->measure_ph quantify Quantify Concentration (HPLC-UV) separate->quantify result Thermodynamic Solubility Value quantify->result

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility: A High-Throughput Alternative

In early drug discovery, when compound availability is limited and speed is essential, kinetic solubility assays are often employed.[2] This method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[21] It is important to recognize that this is a measure of supersaturation and often overestimates the true thermodynamic solubility.[9][18]

DMSO Dilution Method for Kinetic Solubility

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[22]

  • Dilution: In a 96-well microtiter plate, add a small volume of the DMSO stock (e.g., 5 µL) to a larger volume of aqueous buffer (e.g., PBS pH 7.4), ensuring the final DMSO concentration is low (typically ≤2%) to minimize co-solvent effects.[23][24]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a shorter period than the thermodynamic assay, typically 1-2 hours.[18][24]

  • Precipitate Removal: Separate the precipitated compound from the solution using a 96-well filter plate.[24]

  • Quantification: Analyze the concentration of the compound in the filtrate using a high-throughput method like UV-Vis plate reader or LC-MS/MS.[18] A calibration curve is required for accurate quantification.[21]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_result Result prep_stock Prepare High-Conc. Stock in DMSO add_stock Add DMSO Stock to Buffer prep_stock->add_stock prep_plate Add Buffer to 96-Well Plate prep_plate->add_stock incubate Incubate with Shaking (e.g., 1-2 hours) add_stock->incubate filter_plate Filter through Solubility Filter Plate incubate->filter_plate quantify Quantify Filtrate (UV-Vis or LC-MS) filter_plate->quantify result Kinetic Solubility Value quantify->result

Caption: Ionization state and its impact on solubility for a basic compound.

Conclusion

Determining the solubility of this compound is not a single measurement but a systematic investigation. This guide outlines a robust, multi-faceted approach grounded in established scientific principles. By first characterizing the compound's pKa, researchers can intelligently design and interpret pH-dependent solubility studies. Adhering to the gold-standard shake-flask protocol for thermodynamic solubility ensures the generation of definitive, high-quality data crucial for downstream development decisions. C[10]omplementing this with high-throughput kinetic assays provides valuable information for early-stage compound triage. R[22]igorous analytical quantification by HPLC underpins the integrity of all results. Following these self-validating protocols will yield a comprehensive and trustworthy solubility profile, providing a solid foundation for the continued development of this and other novel chemical entities.

References

6-Amino-1,2-dihydro-3H-indazol-3-one spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 6-Amino-1,2-dihydro-3H-indazol-3-one

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of this compound. As a molecule of interest within medicinal chemistry and drug development, understanding its structural features through spectroscopy is paramount. Direct experimental spectra for this specific compound are not widely available in peer-reviewed literature. Therefore, this document, exercising full editorial control, synthesizes data from structurally analogous compounds to construct a reliable, predictive spectroscopic profile. By grounding our analysis in the known data of the parent indazol-3-one scaffold and related substituted derivatives, we provide researchers with a robust reference for identification, characterization, and quality control. Every protocol and interpretation is presented with scientific integrity, explaining the causality behind the predictions to ensure this guide serves as a self-validating system for professionals in the field.

Introduction: The Indazolone Scaffold and the Significance of the 6-Amino Moiety

The 1,2-dihydro-3H-indazol-3-one core, a benzo-fused pyrazole derivative, is a privileged scaffold in modern pharmacology. Compounds bearing this structure have demonstrated a wide array of biological activities, including antiviral, antibacterial, antihyperglycemic, and antitumor properties.[1][2] The introduction of an amino group at the 6-position is anticipated to significantly modulate the molecule's electronic properties and biological activity, making this compound a compound of considerable interest for drug discovery programs.

This guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our predictions are derived from a careful examination of the parent compound, 1,2-dihydro-3H-indazol-3-one, and various substituted analogues reported in the literature.[1][3][4]

Molecular Structure and Tautomerism

A critical aspect of the indazol-3-one system is its potential for tautomerism. The molecule can exist in equilibrium between the lactam (keto) form (1,2-dihydro-3H-indazol-3-one) and the lactim (enol) form (1H-indazol-3-ol). Experimental and computational studies on the parent compound and its derivatives indicate that the keto tautomer is generally the predominant form in solution.[3] This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, reactivity, and spectroscopic signature.

Caption: Tautomeric equilibrium of the this compound core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. The following predictions are based on an analysis of the parent indazolone and the known electronic effects of an amino substituent on a benzene ring.

Caption: IUPAC numbering scheme for the this compound ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable amine (NH₂) and amide (NH) protons. The electron-donating nature of the 6-amino group will cause an upfield shift (lower ppm) for the ortho (H-5, H-7) and para (H-4) protons relative to the unsubstituted parent compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale & Notes
H-7 ~7.4 - 7.6 d J ≈ 8.5 Hz Doublet due to coupling with H-5. Expected to be the most downfield of the aromatic protons.
H-5 ~6.7 - 6.9 dd J ≈ 8.5, 2.0 Hz Doublet of doublets from coupling to H-7 (ortho) and H-4 (meta). Shifted upfield by the adjacent NH₂ group.
H-4 ~6.5 - 6.7 d J ≈ 2.0 Hz Doublet from meta-coupling to H-5. Significantly shielded by the para-amino group.
NH₂ ~5.0 - 5.5 br s - Broad singlet, exchangeable with D₂O. Chemical shift is concentration and temperature dependent.
N1-H ~10.5 - 11.5 br s - Broad singlet, characteristic of an amide/lactam proton. Exchangeable with D₂O.

| N2-H | ~9.0 - 10.0 | br s | - | Broad singlet, exchangeable with D₂O. The presence and shift depend on the tautomeric form and solvent. |

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum, the most notable feature will be the carbonyl carbon signal around 160-165 ppm. The carbons of the benzene ring will show shifts influenced by the fused heterocyclic ring and the powerful electron-donating amino group.

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

Carbon Predicted δ (ppm) Rationale & Notes
C=O (C3) 160.0 - 165.0 Typical chemical shift for a lactam carbonyl carbon.
C6 145.0 - 150.0 Carbon bearing the amino group, expected to be significantly downfield.
C7a 140.0 - 144.0 Bridgehead carbon adjacent to the pyrazole ring.
C3a 125.0 - 130.0 Bridgehead carbon adjacent to the carbonyl group.
C7 120.0 - 124.0 Shift influenced by the pyrazole ring nitrogen.
C4 112.0 - 116.0 Shielded by the para-amino group.

| C5 | 100.0 - 105.0 | Shielded by the ortho-amino group. |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is ideal for confirming the presence of key functional groups. The spectrum of this compound will be characterized by absorptions from the N-H, C=O, and aromatic C=C bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3400 - 3200 Medium-Strong, Broad N-H stretching Amide (N-H) and Amine (NH₂)
3100 - 3000 Medium C-H stretching Aromatic C-H
1680 - 1650 Strong C=O stretching Lactam carbonyl
1630 - 1580 Medium-Strong N-H bending Primary Amine (scissoring)
1600 - 1450 Medium, Multiple Bands C=C stretching Aromatic ring

| 1300 - 1200 | Medium | C-N stretching | Aromatic amine |

The presence of a strong carbonyl (C=O) band around 1660 cm⁻¹ alongside distinct N-H stretching bands would provide compelling evidence for the proposed lactam structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. For this compound (Molecular Formula: C₇H₇N₃O), the exact mass is 149.0589 g/mol .[5]

Predicted Fragmentation Pathway

High-resolution mass spectrometry (HRMS) should confirm the molecular formula. Under electron ionization (EI), the molecular ion (M⁺˙) is expected to be prominent. A characteristic fragmentation pathway for indazolones is the loss of carbon monoxide (CO), a stable neutral molecule.

fragmentation M [M]⁺˙ m/z = 149 M_CO [M - CO]⁺˙ m/z = 121 M->M_CO - CO M_CO_HCN [M - CO - HCN]⁺˙ m/z = 94 M_CO->M_CO_HCN - HCN

Caption: Predicted primary fragmentation pathway for this compound.

  • Step 1: The molecular ion at m/z 149 undergoes a characteristic loss of a carbonyl group as carbon monoxide (28 Da) to yield a radical cation at m/z 121. This fragmentation is common for cyclic ketones and lactams.[4]

  • Step 2: The resulting ion at m/z 121 may then lose hydrogen cyanide (HCN, 27 Da) from the pyrazole ring, leading to a fragment at m/z 94, corresponding to an aminobenzyne radical cation.

Standard Experimental Protocols for Spectroscopic Analysis

While protocols must be optimized for the specific instrumentation available, the following serves as an authoritative and trustworthy guide for obtaining high-quality spectroscopic data for this class of compounds.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve polar compounds and to slow the exchange of labile N-H protons, allowing for their observation.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (several hours) may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Confirmatory Experiments: Perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.

IR Spectroscopy Protocol
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Co-add at least 32 scans to obtain a high-quality spectrum. Perform a background scan prior to sample analysis.

Mass Spectrometry Protocol
  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for generating the protonated molecule [M+H]⁺ (m/z 150.0667). For fragmentation studies, Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be employed.

  • Analysis: Infuse the sample, dissolved in a suitable solvent like methanol or acetonitrile, into the mass spectrometer. Acquire data in both full scan mode (to detect the molecular ion) and MS/MS mode (to characterize fragmentation patterns).

Conclusion

This guide establishes a detailed, predictive spectroscopic profile for this compound based on sound chemical principles and data from closely related analogues. The predicted NMR chemical shifts, characteristic IR absorption bands, and plausible mass spectral fragmentation pathways provide a robust framework for researchers to identify and characterize this molecule. While this document serves as an authoritative reference, experimental verification remains the gold standard. The provided protocols offer a clear path for obtaining such empirical data, contributing to the advancement of research on this promising class of heterocyclic compounds.

References

An In-depth Technical Guide to 6-Amino-1,2-dihydro-3H-indazol-3-one: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1,2-dihydro-3H-indazol-3-one, a heterocyclic compound belonging to the indazolone class, represents a significant scaffold in medicinal chemistry. Its structural features have made it a valuable building block for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of the historical context of the indazolone core, the discovery of this compound, detailed synthetic methodologies, and its applications in drug discovery and development. The content is tailored for researchers and professionals in the chemical and pharmaceutical sciences, offering in-depth technical details, experimental protocols, and mechanistic insights.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole, or benzopyrazole, nucleus is a bicyclic aromatic heterocycle that has garnered substantial interest in the field of medicinal chemistry due to its versatile biological activities. The fusion of a benzene ring to a pyrazole ring creates a scaffold that is a bioisostere of indole, a privileged structure in numerous natural products and pharmaceuticals. The indazole core is present in a wide array of compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and analgesic properties.

The history of the indazole ring system dates back to the 19th century, with Emil Fischer's pioneering work laying the foundation for the synthesis of this important heterocyclic family.[1] Since then, the exploration of indazole derivatives has led to the development of several clinically approved drugs, underscoring the therapeutic potential of this scaffold.

Discovery and Historical Context of this compound

While the broader indazole class has a long history, the specific discovery of this compound is less documented in a single seminal publication. Its emergence is closely tied to the systematic exploration of substituted indazoles and indazolones for pharmacological activity. The "6-amino" substitution, in particular, has been a key functional group in the development of kinase inhibitors and other targeted therapies.

The synthesis of 6-aminoindazoles is often achieved through the reduction of the corresponding 6-nitroindazole precursor. This synthetic strategy has been a cornerstone in the preparation of various amino-substituted heterocyclic compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Physicochemical Properties and Tautomerism

This compound (also known as 6-amino-1H-indazol-3-ol) is a solid at room temperature with the chemical formula C₇H₇N₃O.

A key feature of the 1,2-dihydro-3H-indazol-3-one core is its existence in tautomeric forms: the keto (indazol-3-one) and enol (indazol-3-ol) forms. The position of the proton on the heterocyclic ring can also vary, leading to 1H and 2H tautomers. The equilibrium between these forms can be influenced by factors such as the solvent, pH, and the nature of substituents on the ring system.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, with the key transformation being the reductive cyclization of a suitably substituted benzene derivative or the reduction of a pre-formed nitro-indazolone.

Synthetic Pathway via Reduction of 6-Nitro-1,2-dihydro-3H-indazol-3-one

A common and reliable method for the preparation of this compound involves the reduction of its nitro precursor, 6-nitro-1,2-dihydro-3H-indazol-3-one.

Synthesis Start 2-Amino-5-nitrobenzonitrile Intermediate1 6-Nitro-1H-indazol-3-amine Start->Intermediate1 Hydrazine Hydrate Intermediate2 6-Nitro-1,2-dihydro-3H-indazol-3-one Intermediate1->Intermediate2 Hydrolysis Product This compound Intermediate2->Product Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: General synthetic scheme for this compound.

Step 1: Synthesis of 6-Nitro-1H-indazol-3-amine from 2-Amino-5-nitrobenzonitrile

The synthesis often commences with 2-amino-5-nitrobenzonitrile, a commercially available starting material.[2] This compound undergoes cyclization upon reaction with hydrazine hydrate.

  • Protocol:

    • To a solution of 2-amino-5-nitrobenzonitrile in a suitable solvent (e.g., ethanol or n-butanol), add hydrazine hydrate.

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature, which typically results in the precipitation of the product.

    • Collect the solid by filtration, wash with a cold solvent, and dry to afford 6-nitro-1H-indazol-3-amine.

Step 2: Hydrolysis of 6-Nitro-1H-indazol-3-amine to 6-Nitro-1,2-dihydro-3H-indazol-3-one

The resulting 3-aminoindazole derivative is then hydrolyzed to the corresponding indazolone.

  • Protocol:

    • Suspend 6-nitro-1H-indazol-3-amine in an aqueous acidic solution (e.g., dilute hydrochloric acid or sulfuric acid).

    • Heat the mixture to reflux for an extended period.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 6-nitro-1,2-dihydro-3H-indazol-3-one.

Step 3: Reduction of 6-Nitro-1,2-dihydro-3H-indazol-3-one

The final step is the reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation.

  • Protocol using Iron in Acidic Medium:

    • Suspend 6-nitro-1,2-dihydro-3H-indazol-3-one in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to give this compound.

  • Protocol using Catalytic Hydrogenation:

    • Dissolve or suspend 6-nitro-1,2-dihydro-3H-indazol-3-one in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction until the uptake of hydrogen ceases.

    • Filter the reaction mixture through celite to remove the catalyst.

    • Evaporate the solvent to obtain the desired product.

Alternative Synthetic Approaches

Modern synthetic organic chemistry offers alternative routes to the indazolone core. Photochemical methods, for instance, have been developed for the synthesis of 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzyl alcohols and primary amines under mild conditions.[3][4] While not directly reported for the 6-amino derivative, these methods could potentially be adapted.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the amine protons, and the NH protons of the indazolone ring. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the indazolone ring and the carbons of the benzene ring.

  • IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the amino and amide groups, as well as the C=O stretching of the carbonyl group.

  • Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular formula (C₇H₇N₃O).

Applications in Drug Discovery and Research

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a convenient handle for further functionalization, allowing for the introduction of various substituents to explore SAR.

Derivatives of aminoindazoles have shown significant activity as inhibitors of various protein kinases, which are key targets in cancer therapy. The indazole core can act as a hinge-binding motif, while the substituents at the amino group can interact with other regions of the kinase active site to achieve potency and selectivity.

The antiproliferative and antibacterial activities of various indazole derivatives have been reported, suggesting that this scaffold holds promise for the development of new anticancer and anti-infective agents.[5]

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemical background rooted in the broader history of indazole synthesis. While its specific discovery is not marked by a singular event, its utility as a synthetic intermediate is well-established through the numerous reports on the biological activities of its derivatives. The synthetic routes, primarily involving the reduction of the corresponding nitro compound, are robust and adaptable. As the demand for novel therapeutic agents continues to grow, the this compound scaffold will undoubtedly remain a key building block for the design and synthesis of the next generation of innovative medicines.

References

Topic: 6-Amino-1,2-dihydro-3H-indazol-3-one Tautomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is of paramount importance in medicinal chemistry and drug development. The specific tautomeric form of a molecule can dictate its physicochemical properties, receptor binding affinity, metabolic stability, and overall pharmacological profile. 6-Amino-1,2-dihydro-3H-indazol-3-one, a heterocyclic scaffold of significant interest, presents a complex tautomeric landscape due to the presence of both a lactam system and an aromatic amino group. This guide provides a comprehensive framework for the systematic investigation of its tautomeric equilibria, integrating computational modeling with robust experimental validation. We detail field-proven protocols for spectroscopic analysis (NMR, UV-Vis), X-ray crystallography, and computational chemistry, explaining the causality behind methodological choices to ensure a self-validating and accurate characterization of this critical molecular behavior.

The Tautomeric Landscape of this compound

The structural complexity of this compound allows for multiple prototropic tautomers. The primary equilibria involve annular tautomerism (proton migration between N1 and N2 of the pyrazole ring), lactam-lactim tautomerism (keto-enol equilibrium of the indazolone core), and amino-imino tautomerism of the exocyclic 6-amino group. Understanding the relative stability of these forms is the first step in predicting the molecule's behavior in different environments.

The principal tautomeric forms can be categorized as follows:

  • Lactam-Amino Tautomers: The keto forms, where the indazolone core exists as a carbonyl. This includes the 1H- and 2H-annular isomers.

  • Lactim-Amino Tautomers: The enol forms, where a hydroxyl group is present at the C3 position. This also includes the 1H- and 2H-annular isomers.

  • Imino Tautomers: Forms where the exocyclic 6-amino group is converted to an imino group, with corresponding proton shifts within the benzene ring, creating a quinoidal system. These can exist in both lactam and lactim states.

The interplay between these forms is governed by factors such as aromaticity, intramolecular hydrogen bonding, and salvation effects.[1][2]

Tautomers cluster_imino Lactam-Imino (Quinoid) Forms T1 1H-Lactam-Amino T2 2H-Lactam-Amino T1->T2 Annular Tautomerism T3 1H-Lactim-Amino (1H-Indazol-3-ol) T1->T3 Lactam-Lactim Tautomerism T5 Lactam-Imino T1->T5 Amino-Imino Tautomerism T4 2H-Lactim-Amino (2H-Indazol-3-ol) T2->T4 Lactam-Lactim Tautomerism T3->T4 Annular Tautomerism

Figure 1: Potential prototropic tautomeric equilibria for this compound.

A Validated Workflow for Tautomer Elucidation

A definitive assignment of the dominant tautomeric form(s) requires a synergistic approach, where computational predictions guide targeted experiments, and experimental results validate and refine the theoretical models.

Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation comp_start Propose Tautomers dft DFT Energy Calculations (Gas Phase & Solvated) comp_start->dft predict Predict Relative Stabilities & Spectroscopic Properties dft->predict uv UV-Vis Spectroscopy (Solvatochromism) predict->uv Guide Solvent Selection final Comprehensive Tautomer Profile predict->final synth Synthesis & Purification synth->uv nmr Multinuclear & VT-NMR uv->nmr nmr->predict Confirm Solution Structure xray Single Crystal X-ray Diffraction nmr->xray xray->dft Validate Ground State xray->final

Figure 2: Integrated workflow for the comprehensive study of tautomerism.

Computational Analysis: In Silico Prediction

Expertise & Experience: We begin with Density Functional Theory (DFT) calculations because they provide a cost-effective yet accurate estimation of the intrinsic stability of each tautomer before embarking on synthesis and experimentation.[3] This predictive power is crucial for designing efficient experiments. The choice of the B3LYP functional with a 6-311++G(d,p) basis set offers a well-validated balance of accuracy and computational cost for prototropic tautomerism in heterocyclic systems.[4]

Protocol: DFT-Based Tautomer Stability Calculation

  • Structure Generation: Build 3D structures of all proposed tautomers (from Figure 1).

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a DFT method (e.g., B3LYP/6-311++G(d,p)). Confirm that each optimized structure is a true minimum (no imaginary frequencies).

  • Solvation Modeling: Re-optimize each structure within a simulated solvent environment using a Polarizable Continuum Model (PCM).[5] This is critical as solvent interactions can dramatically alter the relative stabilities observed in the gas phase.[6] Select solvents that will be used experimentally (e.g., DMSO, Chloroform, Water).

  • Energy Calculation: Compute the single-point electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies for each optimized structure in both the gas phase and each solvent.

  • Data Analysis: Calculate the relative Gibbs free energies (ΔG) of all tautomers with respect to the most stable form. A lower ΔG indicates greater stability.

Trustworthiness: This protocol is self-validating. The comparison of predicted energies across different simulated environments (gas phase vs. polar vs. non-polar solvents) provides an internal check on the sensitivity of the tautomeric equilibrium to its surroundings, which can then be directly tested experimentally.

Table 1: Hypothetical DFT-Calculated Relative Free Energies (ΔG, kcal/mol) at 298.15 K

Tautomer FormGas Phase (ΔG)Chloroform (ΔG)DMSO (ΔG)Water (ΔG)
1H-Lactam-Amino 2.11.50.80.5
2H-Lactam-Amino 3.53.02.52.0
1H-Lactim-Amino 0.0 0.0 0.0 0.0
2H-Lactim-Amino 1.81.20.90.6
Lactam-Imino 10.59.88.57.9

Note: These are illustrative values. Based on studies of the parent indazolin-3-one, the 1H-Lactim (1H-indazol-3-ol) form is predicted to be the most stable tautomer.[4]

Spectroscopic Characterization in Solution

Spectroscopic methods are essential for observing the behavior of the molecule in solution, where most biological processes occur.

Protocol: UV-Vis Solvatochromic Analysis

Expertise & Experience: UV-Vis spectroscopy is a rapid and sensitive method to probe the electronic structure of the predominant tautomer in solution.[7] Tautomers, having different conjugation systems, will exhibit distinct absorption maxima (λmax). By systematically changing the solvent polarity, we can observe shifts in λmax that indicate which tautomer is stabilized by that environment. For example, a polar, protic solvent is more likely to stabilize the more polar lactam form through hydrogen bonding.

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in a series of solvents with varying polarity (e.g., Hexane, Chloroform, Acetonitrile, Methanol, Water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-600 nm.

  • Data Analysis: Identify the λmax for the lowest energy transition in each solvent. A significant shift in λmax with solvent polarity (solvatochromism) is indicative of a shift in the tautomeric equilibrium.

Protocol: Multinuclear and Variable-Temperature (VT) NMR

Expertise & Experience: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of tautomers in solution.[8] While ¹H and ¹³C NMR are standard, ¹⁵N NMR can be particularly informative for heterocyclic systems, as the chemical shifts of nitrogen atoms are highly sensitive to their hybridization state and protonation status.

  • Sample Preparation: Dissolve the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO is often chosen as its hydrogen bond accepting nature can help resolve exchangeable protons (NH, OH).

  • ¹H and ¹³C NMR: Acquire standard 1D spectra.

    • Causality: The ¹³C spectrum is critical. The C3 carbon will have a chemical shift typical of a carbonyl carbon (~160-170 ppm) in the lactam form, but will shift significantly upfield to an sp² enolic carbon (~145-155 ppm) in the lactim form. The presence of one dominant set of signals will indicate a single major tautomer under those conditions.

  • ¹⁵N NMR: Acquire a ¹⁵N spectrum (often via a 2D ¹H-¹⁵N HMBC experiment).

    • Causality: The nitrogen of an amino group will have a very different chemical shift from that of an imino group. Similarly, the pyrazole nitrogens (N1, N2) will show distinct shifts depending on which one is protonated (NH vs. N).

  • Variable-Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25 °C to 100 °C).

    • Trustworthiness: This experiment directly probes the dynamics of the equilibrium. If multiple tautomers are in rapid equilibrium, averaged signals will be observed at room temperature. As the temperature is lowered (or raised), the interconversion may slow down (or speed up), leading to signal broadening, decoalescence, and eventual sharpening into distinct signals for each tautomer. This provides thermodynamic data about the equilibrium.[9]

Definitive Solid-State Structure: X-ray Crystallography

Expertise & Experience: While NMR reveals the structure in solution, X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[10] This is the gold standard for identifying a single tautomeric form, though it's important to remember that crystal packing forces can favor a form that is not the most stable in solution.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data and solve the crystal structure.

  • Analysis: The refined structure will unequivocally show the positions of all atoms, including the labile protons, thereby identifying the exact tautomer present in the crystal lattice. It will also reveal intermolecular interactions, such as hydrogen bonding networks, that stabilize that specific form.[11]

Conclusion: Building a Comprehensive Profile

By integrating the predictive power of DFT calculations with the empirical evidence from UV-Vis, multinuclear NMR, and X-ray crystallography, a complete and trustworthy profile of the tautomeric behavior of this compound can be established. The electron-donating nature of the 6-amino group is expected to influence the electron density of the entire heterocyclic system, likely impacting the relative stabilities of the annular and lactam-lactim tautomers compared to the unsubstituted parent compound.

This rigorous, multi-pronged approach ensures that drug development professionals are working with a validated molecular structure, which is the foundational requirement for accurate structure-activity relationship (SAR) studies, ADMET prediction, and the rational design of next-generation therapeutics.

References

An In-depth Technical Guide to Analogs and Derivatives of 6-Amino-1,2-dihydro-3H-indazol-3-one: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 6-Amino-1,2-dihydro-3H-indazol-3-one, its analogs, and derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the modulation of key signaling pathways that establish this scaffold as a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors.

Introduction: The Indazolone Core as a Versatile Pharmacophore

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[3][4][5] The this compound core, in particular, has emerged as a critical pharmacophore for the development of kinase inhibitors. Kinases, enzymes that catalyze the transfer of phosphate groups, are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[6]

The structural rigidity of the indazolone core, combined with the hydrogen bonding capabilities of the lactam and the strategic placement of the amino group at the 6-position, provides an excellent foundation for designing potent and selective kinase inhibitors. This guide will elucidate the chemical and biological nuances of this important molecular framework.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of the this compound core typically proceeds through a multi-step sequence, commencing with the formation of a substituted indazole, followed by functional group manipulations. A common and effective strategy involves the synthesis of a 6-nitro-indazolone precursor, which is subsequently reduced to the desired 6-amino-indazolone.

Synthesis of the 6-Nitro-Indazolone Precursor

Various methods exist for the synthesis of the indazolone ring.[7] A photochemical approach, for instance, utilizes the in situ generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols, which then condenses with a primary amine to form the indazolone core.[8] For the specific synthesis of a 6-nitro-indazolone, a common starting material is a correspondingly substituted o-nitrobenzyl alcohol or a related precursor.

Reduction of the Nitro Group: A Key Transformation

The reduction of the 6-nitro group to the 6-amino functionality is a critical step. While various reducing agents can be employed, a robust and scalable method involves the use of iron powder in the presence of an acid, such as hydrochloric acid, in a protic solvent mixture like ethanol and water.[2][9]

dot

Synthesis_Workflow Start 6-Nitro-Indazolone Precursor Reduction Reduction of Nitro Group Start->Reduction Fe / HCl EtOH:H2O, reflux Core This compound (Core Molecule) Reduction->Core Derivatization Derivatization Reactions (e.g., Amide Coupling, Alkylation) Core->Derivatization Various Reagents Analogs Target Analogs and Derivatives Derivatization->Analogs

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the reduction of nitro-indazoles.[2][9]

Step 1: Reduction of 6-Nitro-1,2-dihydro-3H-indazol-3-one

  • To a stirred suspension of 6-nitro-1,2-dihydro-3H-indazol-3-one (1.0 eq) in a 1:1 mixture of ethanol and water, add iron powder (5.0 eq).

  • Heat the mixture to reflux.

  • Slowly add concentrated hydrochloric acid (0.5 eq) dropwise to the refluxing mixture.

  • Maintain the reaction at reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel to obtain the pure compound.

Key Analogs and Derivatives as Potent Kinase Inhibitors

The 6-amino group of the indazolone core serves as a versatile handle for the introduction of various substituents, enabling the fine-tuning of potency and selectivity against different kinase targets. Amide coupling reactions are commonly employed to attach diverse moieties that can interact with specific regions of the kinase ATP-binding pocket.

Data Presentation: Biological Activities of 6-Amino-Indazolone Derivatives

The following table summarizes the inhibitory activities of representative 6-amino-indazolone analogs against various kinases.

Compound IDTarget Kinase(s)IC50 / EC50 (nM)Cell Line (for cellular assays)Reference
Compound 4 FLT3, c-Kit, PDGFRα-T674MSingle-digit nM (EC50)Not specified[10]
Compound 11 FLT3, c-Kit, PDGFRα-T674MSingle-digit nM (EC50)Not specified[10]
Compound 22 FLT3, Kit-T670I>1000-fold selectivity for dependent cell growthNot specified[10]
Compound 36 IDO1 (antiproliferative)400 (IC50)HCT116 (human colorectal cancer)[3]
Axitinib (related indazole) VEGFR-1, -2, -30.1, 0.2, 0.1-0.3 (IC50)Not specified[1]
Pazopanib (related indazole) VEGFR-230 (IC50)Not specified[7]
VEGFR-3-IN-1 VEGFR-3110.4 (IC50)HDLEC, MDA-MB-231, MDA-MB-436[11]
PI3K/AKT-IN-1 PI3Kδ, PI3Kγ, AKT-16990, 4010, 3360 (IC50)Not specified[12]

Signaling Pathways Modulated by 6-Amino-Indazolone Derivatives

The therapeutic efficacy of 6-amino-indazolone-based kinase inhibitors stems from their ability to modulate critical intracellular signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, FLT3) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 6-Amino-Indazolone Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Inhibition of key signaling pathways by 6-amino-indazolone derivatives.

The VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Many indazole derivatives, including those structurally related to the 6-amino-indazolone core, are potent inhibitors of VEGFRs, thereby blocking downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[1][7]

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[14] Aberrant activation of this pathway is a common event in many cancers. Several indazolone derivatives have been developed as inhibitors of PI3K and/or Akt, demonstrating the versatility of this scaffold in targeting different nodes of this critical pathway.[12][15]

Structure-Activity Relationships (SAR)

The exploration of SAR is fundamental to optimizing the potency and selectivity of 6-amino-indazolone derivatives. Key structural modifications and their impact on biological activity are summarized below:

  • The 6-Amino Group: This group is a critical anchor point for introducing substituents that can form key interactions within the ATP-binding site of the target kinase. The nature of the substituent (e.g., aromatic, aliphatic, heterocyclic) and the linker (e.g., amide, urea) significantly influences potency and selectivity.[10]

  • Substituents on the Indazolone Ring: Modifications at other positions of the indazolone ring can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also influence binding to the target kinase.

  • The "DFG-out" Conformation: Many potent indazole-based kinase inhibitors are designed to bind to the inactive "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine motif of the activation loop is flipped. This can lead to enhanced selectivity compared to inhibitors that target the active "DFG-in" conformation.[10]

Experimental Protocols for Biological Evaluation

The characterization of novel 6-amino-indazolone derivatives as kinase inhibitors involves a series of well-defined in vitro and cell-based assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from a general procedure for kinase inhibition assays.[3]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations.

  • Assay Setup: In a 384-well plate, add the test compound, the target kinase (e.g., VEGFR2, FLT3), a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.[1]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. Its synthetic tractability and the strategic positioning of the 6-amino group allow for extensive chemical exploration and optimization of biological activity. The analogs and derivatives discussed in this guide highlight the significant progress made in targeting key oncogenic signaling pathways.

Future research in this area will likely focus on:

  • Enhancing Selectivity: Designing novel derivatives with improved selectivity profiles to minimize off-target effects and associated toxicities.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant mutant kinases.

  • Exploring New Targets: Expanding the application of the 6-amino-indazolone scaffold to other kinase families and therapeutic areas beyond oncology.

The continued investigation of this privileged scaffold holds immense promise for the discovery of innovative medicines to address unmet medical needs.

References

The Indazolone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazolone core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and biological significance. This guide provides a comprehensive technical overview of the indazolone structure, elucidating the chemical properties that underpin its success in drug design. We will explore its critical role in the development of targeted therapies, with a primary focus on kinase inhibition, and detail the mechanisms of action and structure-activity relationships (SAR) that govern its interaction with various biological targets. This document serves as a resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the future of this essential pharmacophore.

The Indazolone Scaffold: A Foundation of Therapeutic Potential

Indazole and its derivatives, particularly the indazolone core, are aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1][2] The 1H-indazole tautomer is the most thermodynamically stable and is the predominant form in most biological and chemical contexts.[1][3] This structural framework is not commonly found in nature, but its synthetic accessibility and versatile chemical properties have made it a cornerstone of modern medicinal chemistry.[4][5]

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. The indazolone core exemplifies this concept due to its:

  • Structural Rigidity: The fused bicyclic system provides a rigid, planar scaffold that minimizes conformational entropy upon binding to a target, which can contribute to higher binding affinity.

  • Hydrogen Bonding Capability: The nitrogen atoms within the pyrazole ring and the carbonyl group of the indazolone can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the amino acid residues in protein active sites.[6]

  • Tunable Physicochemical Properties: The core structure offers multiple positions (N1, N2, and various positions on the benzene ring) for chemical modification. This allows medicinal chemists to fine-tune a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]

These intrinsic features have enabled the development of a wide array of therapeutic agents targeting diverse pathologies, from cancer to inflammatory disorders and neurological conditions.[1][8]

The Epicenter of Activity: Indazolones as Kinase Inhibitors

A primary reason for the indazolone core's prominence is its exceptional utility in the design of protein kinase inhibitors.[9][10] Kinases are a large family of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[9]

Indazolone derivatives have been successfully developed as specific inhibitors for a range of tyrosine and serine/threonine kinases.[9] Many function as ATP-competitive inhibitors, where the indazolone scaffold mimics the adenine portion of ATP, allowing it to bind within the enzyme's active site and block its catalytic function. The nitrogen atoms of the indazole ring often form key hydrogen bonds with the "hinge region" of the kinase, a critical anchoring point for inhibitors.

A number of commercially successful anticancer drugs are built upon the indazolone scaffold.[1][9]

Drug NamePrimary Kinase TargetsApproved Indications
Axitinib VEGFR, PDGFRAdvanced Renal Cell Carcinoma[1][7][11]
Pazopanib VEGFR, PDGFR, FGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma[1][11]
Niraparib PARP-1, PARP-2Ovarian, Fallopian Tube, and Peritoneal Cancer[9][12]
Entrectinib TRK A/B/C, ROS1, ALKROS1-positive Non-Small Cell Lung Cancer, NTRK Gene Fusion-Positive Solid Tumors[3][7]

The following diagram illustrates the general mechanism of an indazolone-based kinase inhibitor disrupting a cellular signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., VEGFR) ATP ATP Receptor->ATP Binds to Active Site Downstream Downstream Signaling Cascade Receptor->Downstream Activates Indazolone Indazolone Inhibitor Indazolone->Receptor Blocks Active Site ADP ADP ATP->ADP Phosphorylation (Blocked) CellularResponse Cellular Response (Proliferation, Angiogenesis) Downstream->CellularResponse Leads to GrowthFactor Growth Factor GrowthFactor->Receptor Binds

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by an indazolone drug.

Beyond Kinases: A Scaffold for Diverse Biological Targets

While kinase inhibition is a major application, the versatility of the indazolone core extends to a variety of other biological targets.[1][5] This adaptability underscores its privileged status in drug discovery.

  • 5-HT3 Receptor Antagonism: Granisetron, an indazolone-containing drug, is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy.[1][4]

  • Chemokine Receptor Antagonism: Indazole arylsulfonamides have been developed as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), binding to an intracellular site.[13]

  • Ion Channel Modulation: Certain indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a key role in mast cell activation and inflammation.[14]

  • Neurodegenerative Disease Targets: Indazole derivatives have shown potential in treating neurological disorders by inhibiting enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3), which are implicated in conditions like Parkinson's and Alzheimer's disease.[15][16] An indazole derivative, AMI, has been shown to exert a neuroprotective effect by inhibiting tau hyperphosphorylation.[15]

Decoding Efficacy: Structure-Activity Relationships (SAR)

The biological activity of an indazolone derivative is highly dependent on the nature and position of its substituents. Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds into clinical candidates.[3][17]

  • N1 and N2 Positions: Alkylation or arylation at the N1 and N2 positions of the indazole ring significantly influences the compound's interaction with its target and its pharmacokinetic properties. For instance, in certain MAO-B inhibitors, binding interactions are established via the N1 or N2 nitrogen of the indazole moiety.[6]

  • C3 Position: The C3 position is a common point for introducing side chains that can extend into specific pockets of the target protein. For example, 3-aminoindazole and 3-carboxamide moieties are frequently used to enhance potency and selectivity against various kinases and ion channels.[3][14] SAR studies on CRAC channel blockers revealed that the specific 3-carboxamide regiochemistry is critical for activity.[14]

  • Benzene Ring Substitutions (C4-C7): Modifications on the fused benzene ring are used to modulate properties like solubility, metabolic stability, and target selectivity. For CCR4 antagonists, methoxy or hydroxyl groups at the C4 position were found to be potent, while only small groups were tolerated at C5, C6, or C7.[13]

The Blueprint: Synthetic Accessibility of the Indazolone Core

The widespread use of the indazolone scaffold is also attributable to the development of robust and scalable synthetic methodologies.[1][18] The ability to efficiently synthesize a diverse library of analogues is fundamental to any drug discovery program. Various methods have been reported, often starting from readily available materials.[1]

A common and efficient photochemical route involves the in situ generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohol, which then reacts with a substituted amine in water to yield 1,2-dihydro-3H-indazol-3-ones.[1][18] Other methods include Friedel-Crafts cyclization and B2(OH)4-mediated reductive N-N bond formation.[18]

G Start Readily Available Starting Materials (e.g., o-nitrobenzyl alcohol) Intermediate Key Intermediate Formation (e.g., o-nitrosobenzaldehyde) Start->Intermediate Photochemical/ Chemical Conversion Cyclization Cyclization Reaction (N-N Bond Formation) Intermediate->Cyclization Reaction with Amine Core Indazolone Core Structure Cyclization->Core Derivatization Further Functionalization (SAR Exploration) Core->Derivatization Candidate Drug Candidate Derivatization->Candidate

Caption: A generalized workflow for the synthesis and development of indazolone-based drugs.

Validating a Hypothesis: Experimental Protocol for Kinase Inhibition

To characterize the potency of a novel indazolone-based compound as a kinase inhibitor, a robust and reproducible in vitro assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity.

Protocol: In Vitro Kinase Inhibition Profiling using ADP-Glo™ Assay

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The reaction is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to the ADP concentration.

Materials and Reagents:

  • Indazolone test compounds (dissolved in DMSO)

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP solution

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the indazolone test compounds in DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold dilutions.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • For control wells, add 1 µL of DMSO (100% activity control) or a known potent inhibitor like Staurosporine (0% activity control).

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the kinase reaction buffer, ATP (at a concentration near its Km for the specific kinase), and the substrate.

    • Add 5 µL of this master mix to all wells.

    • Prepare a second master mix containing the kinase enzyme in reaction buffer.

    • Add 5 µL of the enzyme mix to all wells to initiate the reaction. The final volume is 11 µL.

  • Incubation: Gently mix the plate and incubate at room temperature (e.g., 25°C) for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and eliminates any unconsumed ATP.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Self-Validation and Data Analysis:

  • Controls: The inclusion of positive (DMSO only) and negative (a known inhibitor) controls in every plate is critical for validating the assay performance and for data normalization.

  • Data Normalization: Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

G A 1. Prepare Serial Dilution of Indazolone Compound in 384-well plate B 2. Add Kinase, Substrate, and ATP to initiate reaction A->B C 3. Incubate for 60 min at Room Temperature B->C D 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) C->D E 5. Incubate for 40 min D->E F 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) E->F G 7. Incubate for 30 min F->G H 8. Read Luminescence on Plate Reader G->H I 9. Calculate % Inhibition and determine IC50 value H->I

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Horizons

The indazolone core has firmly established its significance in biological and medicinal chemistry.[1] Its unique structural and chemical properties have made it a highly successful privileged scaffold, leading to the development of numerous life-saving drugs, particularly in oncology.[1][9] The continued exploration of SAR, coupled with advances in synthetic chemistry, promises to expand the therapeutic reach of indazolone-based compounds.[3][19]

Future research will likely focus on:

  • Enhanced Selectivity: Designing derivatives that can more selectively target specific kinase isoforms or mutant proteins to reduce off-target effects and improve safety profiles.

  • Novel Biological Targets: Applying the indazolone scaffold to new and challenging drug targets beyond the kinome, including those involved in metabolic and infectious diseases.[20][21]

  • Advanced Drug Modalities: Incorporating the indazolone core into novel therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs), to create next-generation medicines.

The indazolone scaffold is a testament to the power of a well-chosen chemical framework. Its journey from a synthetic curiosity to a pillar of modern pharmacology is a compelling narrative that will continue to evolve, offering new hope for the treatment of human diseases.

References

Methodological & Application

Synthesis of 6-Amino-1,2-dihydro-3H-indazol-3-one protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of 6-Amino-1,2-dihydro-3H-indazol-3-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and a key intermediate for pharmacologically active compounds.[1] The synthesis begins with the commercially available starting material, 4-chloro-3-nitrobenzoic acid. The first part of the protocol details the formation of the indazolone core via nucleophilic aromatic substitution with hydrazine hydrate, followed by an intramolecular cyclization to yield 6-Nitro-1,2-dihydro-3H-indazol-3-one. The second part describes the selective reduction of the nitro group to afford the final product. This guide emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and includes critical insights for ensuring reaction success and safety.

Introduction: The Significance of the Indazolone Scaffold

Indazoles and their derivatives are recognized as "privileged scaffolds" in drug discovery, forming the core structure of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] this compound, in particular, serves as a crucial building block for constructing more complex molecules. Its structural similarity to luminol also makes its derivatives of interest in the field of chemiluminescence. The protocol detailed herein presents a reliable and reproducible pathway to access this high-value intermediate.

Overall Synthetic Pathway

The synthesis is a two-stage process starting from 4-chloro-3-nitrobenzoic acid. The first stage involves the formation of the bicyclic indazolone ring system, and the second stage is a functional group transformation to install the final amine group.

Synthetic_Pathway A 4-Chloro-3-nitrobenzoic Acid B 6-Nitro-1,2-dihydro-3H-indazol-3-one A->B  Step 1:  1. Hydrazine Hydrate  2. Heat (Cyclization) C This compound (Final Product) B->C  Step 2:  SnCl2·2H2O, HCl (conc.)  (Nitro Group Reduction) Mechanism_Step1 cluster_0 S(N)Ar Reaction cluster_1 Intramolecular Cyclization start1 4-Chloro-3-nitrobenzoic Acid inter1 4-Hydrazinyl-3-nitrobenzoic Acid start1->inter1 Hydrazine Hydrate inter1_c 4-Hydrazinyl-3-nitrobenzoic Acid product1 6-Nitro-1,2-dihydro-3H-indazol-3-one inter1_c->product1 Heat (-H2O)

References

The Strategic Utility of 6-Amino-1,2-dihydro-3H-indazol-3-one: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Importance of the Indazolone Scaffold

In the landscape of contemporary medicinal chemistry, the indazole ring system has established itself as a "privileged scaffold"—a molecular framework that consistently appears in compounds exhibiting a wide array of biological activities.[1][2] Among the various derivatives of this versatile heterocycle, 6-Amino-1,2-dihydro-3H-indazol-3-one has emerged as a particularly valuable chemical intermediate. Its strategic placement of an amino group on the bicyclic core, combined with the reactive lactam functionality, provides medicinal chemists with a powerful handle for the synthesis of complex molecules targeting a range of therapeutic areas, from oncology to inflammatory diseases.[3][4]

This comprehensive guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and subsequent application in the construction of advanced molecular architectures. The methodologies presented herein are designed to be robust and reproducible, providing researchers in drug discovery and development with the practical knowledge required to effectively utilize this key building block.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its successful application in multi-step syntheses. Below is a summary of the key characteristics of this compound.

PropertyValueReference
Molecular Formula C₇H₇N₃O[5]
Molecular Weight 149.15 g/mol [5]
CAS Number 19915-65-0
Appearance Off-white to light brown solid
Solubility Soluble in DMSO and polar organic solvents
Melting Point >300 °C (decomposes)

Note: Experimental data such as melting point and solubility can vary depending on the purity of the sample and the experimental conditions.

Synthetic Protocols: A Practical Guide to the Preparation of this compound

The synthesis of this compound is typically achieved through a multi-step sequence, culminating in the reduction of a nitro group precursor. The following protocols are based on established synthetic transformations for analogous systems and provide a reliable pathway to the target intermediate.[6]

Workflow for the Synthesis of this compound

Synthesis_Workflow A Starting Material: 4-Methyl-3-nitroaniline B Step 1: Diazotization & Sandmeyer Reaction A->B NaNO₂, HBr C Intermediate 1: 2-Bromo-4-methyl-5-nitroaniline B->C D Step 2: Oxidation C->D KMnO₄ E Intermediate 2: 2-Bromo-5-nitrobenzoic acid D->E F Step 3: Cyclization with Hydrazine E->F N₂H₄·H₂O G Intermediate 3: 6-Nitro-1,2-dihydro-3H-indazol-3-one F->G H Step 4: Catalytic Hydrogenation G->H H₂, Pd/C I Final Product: This compound H->I

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 6-Nitro-1,2-dihydro-3H-indazol-3-one

This protocol outlines the synthesis of the nitro-precursor required for the final reduction step.

Step 1: Diazotization and Sandmeyer Reaction of 4-Methyl-3-nitroaniline

  • Dissolution: Dissolve 4-methyl-3-nitroaniline in an aqueous solution of hydrobromic acid (48%).

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: To the resulting diazonium salt solution, add a solution of copper(I) bromide (CuBr) in hydrobromic acid.

  • Reaction: Allow the mixture to warm to room temperature and then heat gently to complete the reaction, monitoring by TLC.

  • Work-up: After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-4-methyl-5-nitroaniline.

Step 2: Oxidation to 2-Bromo-5-nitrobenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-bromo-4-methyl-5-nitroaniline in a mixture of water and pyridine.

  • Oxidation: Heat the mixture to reflux and add potassium permanganate (KMnO₄) portion-wise over several hours.

  • Quenching: After the reaction is complete (as indicated by the disappearance of the purple color), cool the mixture and filter off the manganese dioxide.

  • Acidification: Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry to obtain 2-bromo-5-nitrobenzoic acid.

Step 3: Cyclization to 6-Nitro-1,2-dihydro-3H-indazol-3-one

  • Reaction Mixture: In a suitable solvent such as 2-ethoxyethanol, suspend 2-bromo-5-nitrobenzoic acid.

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O) and a base such as triethylamine.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Isolation: Cool the reaction mixture, and the product will precipitate. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry to afford 6-Nitro-1,2-dihydro-3H-indazol-3-one.

Protocol 2: Reduction to this compound

This protocol describes the final, crucial step in the synthesis of the target intermediate.

Method A: Catalytic Hydrogenation

  • Catalyst Slurry: In a hydrogenation vessel, suspend 6-Nitro-1,2-dihydro-3H-indazol-3-one and a catalytic amount of 10% palladium on carbon (Pd/C) in a suitable solvent such as ethanol or methanol.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously at room temperature.[7]

  • Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Method B: Metal-Acid Reduction

  • Reaction Setup: Suspend 6-Nitro-1,2-dihydro-3H-indazol-3-one in a mixture of ethanol and water.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid.

  • Reduction: Heat the mixture to reflux and add iron powder (Fe) portion-wise.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter through Celite. Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to obtain the desired product.[6]

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The bifunctional nature of this compound makes it a highly sought-after intermediate for the synthesis of a diverse range of bioactive compounds. The amino group serves as a key nucleophile for the introduction of various substituents, while the indazolone core often plays a crucial role in binding to biological targets.

Logical Flow of Derivatization

Derivatization_Flow A This compound B Amide Coupling A->B R-COCl or R-COOH, Coupling Agents C Reductive Amination A->C Aldehyde/Ketone, Reductive Agent D Buchwald-Hartwig Amination A->D Aryl-Halide, Pd Catalyst E N-Alkylation/Arylation of Indazolone A->E Alkyl/Aryl-Halide, Base F Acyl-Indazolone Derivatives B->F G N-Alkyl/Aryl-Indazolone Derivatives C->G H Diaryl-Amine Indazolone Derivatives D->H E->G I Potential Kinase Inhibitors F->I G->I H->I

Caption: Common derivatization strategies for this compound.

Case Study: Synthesis of Kinase Inhibitors

The indazole scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The 6-amino group of our title compound provides a convenient point for the introduction of side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Exemplary Protocol: Amide Coupling for the Synthesis of a Hypothetical Kinase Inhibitor Precursor

  • Dissolution: Dissolve this compound in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Coupling Agents: Add a carboxylic acid of interest, followed by a peptide coupling reagent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated indazolone derivative.

This N-acylated product can then be further modified, for example, by alkylation or arylation of one of the indazolone nitrogens, to generate a library of compounds for screening against a panel of kinases.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data for this compound is limited, related aminoindazoles are classified as harmful if swallowed and can cause skin and eye irritation. Assume this compound has similar properties and handle accordingly.[7][8]

Conclusion

This compound represents a strategically important and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward preparation from readily available starting materials, combined with the orthogonal reactivity of its functional groups, makes it an invaluable tool for medicinal chemists. The protocols and applications detailed in this guide are intended to empower researchers to fully leverage the synthetic potential of this key intermediate in the ongoing quest for novel therapeutics.

References

The Versatile Scaffold: Application Notes for 6-Amino-1,2-dihydro-3H-indazol-3-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the architecture of successful therapeutics. The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is one such "privileged scaffold".[1][2] Its rigid structure and versatile substitution patterns have made it a cornerstone in the design of compounds targeting a wide array of biological targets. This has led to the development of numerous drugs with applications in oncology, inflammation, and infectious diseases.[3] Notably, the indazole core is present in Niraparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, highlighting its significance in cancer therapy.

This document provides detailed application notes and protocols for 6-Amino-1,2-dihydro-3H-indazol-3-one (CAS: 59673-74-4), an indazolone derivative with significant potential as a versatile building block and screening fragment in contemporary drug discovery workflows. We will explore its application in the discovery of novel enzyme inhibitors, its utility in fragment-based approaches, and its potential as a chemiluminescent probe.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in drug discovery.

PropertyValueReference
CAS Number 59673-74-4[4]
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
IUPAC Name This compound
Appearance Off-white to light brown powder[4]
Solubility Soluble in DMSO and polar organic solvents[4]

Application I: A Scaffold for Novel PARP Inhibitors

The clinical success of PARP inhibitors has spurred the search for novel chemical matter targeting this enzyme family. The indazole scaffold is a well-established pharmacophore for PARP inhibition. This compound, with its reactive amino group, serves as an excellent starting point for the synthesis of focused libraries of potential PARP inhibitors.

Workflow for Library Synthesis and Screening

The following workflow outlines a strategy for leveraging this compound in a PARP inhibitor discovery program.

G cluster_0 Library Synthesis cluster_1 Screening Cascade A This compound B Amide Coupling / Sulfonylation / Reductive Amination A->B D Focused Library of Indazolone Derivatives B->D C Diverse Building Blocks (Acids, Sulfonyl Chlorides, Aldehydes) C->B E Primary PARP Inhibition Assay (HTS) D->E F Hit Confirmation & IC50 Determination E->F G Orthogonal Assay (e.g., Cellular PARP Activity) F->G H Lead Optimization G->H

Figure 1: Workflow for PARP inhibitor discovery.
Protocol: High-Throughput PARP-1 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PARP assay kits and can be used for the primary screening of a library of compounds derived from this compound.

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP-1 enzyme

  • PARP buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • PARP cocktail (containing biotinylated NAD+)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Olaparib)

Procedure:

  • Plate Preparation: Rehydrate the histone-coated wells with 50 µL of 1X PARP buffer for 30 minutes at room temperature. Aspirate the buffer.

  • Compound Addition: Add 2 µL of test compounds, positive control, or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add 23 µL of diluted PARP-1 enzyme (e.g., 0.5 Units/well) to all wells except the "no enzyme" control. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 25 µL of 1X PARP cocktail to all wells. The final reaction volume is 50 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for the PARP reaction (biotinylated poly(ADP-ribosyl)ation of histones).

  • Washing: Wash the plate 4 times with 200 µL/well of 1X PBS.

  • Detection: Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 20 minutes at room temperature.

  • Washing: Repeat the washing step (step 6).

  • Signal Development: Add 50 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes.

  • Reaction Quenching: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle control.

Application II: A Versatile Fragment for FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[5] With a molecular weight of 149.15 g/mol , this compound is an ideal fragment that adheres to the "Rule of Three" (MW < 300 Da, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3). Its rigid bicyclic core provides a well-defined shape for binding, while the amino group offers a vector for synthetic elaboration to grow the fragment into a more potent lead compound.

Workflow for a Fragment-Based Screening Campaign

The following diagram illustrates a typical FBDD workflow utilizing this compound.

G A Fragment Library Screening (including this compound) B Biophysical Screening (e.g., SPR, NMR, Thermal Shift) A->B C Hit Identification and Validation B->C D Structural Biology (X-ray Crystallography or Cryo-EM) C->D E Structure-Guided Fragment Elaboration ('Fragment Growing') D->E F Lead Compound E->F

Figure 2: Fragment-Based Drug Discovery workflow.
Protocol: Thermal Shift Assay (TSA) for Fragment Screening

TSA is a rapid and cost-effective method for identifying fragments that bind to a target protein by measuring changes in its thermal stability.

Materials:

  • Purified target protein

  • SYPRO Orange dye (5000X stock in DMSO)

  • HEPES buffer (e.g., 50 mM, pH 7.5, 150 mM NaCl)

  • Fragment library (including this compound) dissolved in DMSO

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Protein-Dye Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in HEPES buffer. The final concentration of the protein should be in the low micromolar range (e.g., 2-5 µM), and the dye should be at a final concentration of 5X.

  • Fragment Addition: Add 100 nL of each fragment stock solution (e.g., 10 mM in DMSO) to the wells of the PCR plate.

  • Protein-Dye Addition: Add 10 µL of the protein-dye master mix to each well. The final fragment concentration will be 100 µM. Include "no fragment" controls (DMSO only).

  • Plate Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument and run a melt curve protocol. This typically involves a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5-1 °C/minute, acquiring fluorescence data at each temperature increment.

  • Data Analysis: Determine the melting temperature (Tm) of the protein in the presence of each fragment by fitting the fluorescence data to a Boltzmann equation. A significant positive shift in Tm (ΔTm) compared to the DMSO control indicates fragment binding and stabilization of the protein.

Application III: A Potential Chemiluminescent Probe

This compound shares a structural resemblance to luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), a widely used chemiluminescent reagent.[6] This structural analogy suggests that the indazolone derivative may also exhibit chemiluminescence upon oxidation, making it a candidate for the development of novel bioassays. While luminol emits blue light, derivatives can be synthesized to shift the emission to longer wavelengths, which can be advantageous in biological systems.[7]

Proposed Mechanism of Chemiluminescence

The proposed mechanism for the chemiluminescence of this compound would be analogous to that of luminol, involving oxidation in the presence of a catalyst (e.g., horseradish peroxidase (HRP) and hydrogen peroxide) to form an excited-state aminophthalate analog that emits light upon relaxation to the ground state.

G A This compound B [Oxidation] H₂O₂ / HRP A->B C Excited-State Intermediate B->C D Ground-State Product C->D Relaxation E Light (hν) C->E

Figure 3: Proposed chemiluminescence pathway.
Protocol: Characterization of Chemiluminescent Properties

This protocol outlines a basic experiment to determine if this compound exhibits chemiluminescence and to compare its properties to luminol.

Materials:

  • This compound

  • Luminol

  • Tris or borate buffer (e.g., 0.1 M, pH 8.5-9.5)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

  • Horseradish peroxidase (HRP) solution (e.g., 1 µg/mL)

  • 96-well white, opaque microplates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound and luminol in DMSO (e.g., 10 mM). Prepare working solutions by diluting the stock solutions in the chosen buffer.

  • Assay Setup: In the wells of a white microplate, combine:

    • 50 µL of various concentrations of this compound or luminol.

    • 25 µL of HRP solution.

  • Reaction Initiation: Place the plate in the luminometer and inject 25 µL of H₂O₂ solution into each well.

  • Data Acquisition: Immediately measure the chemiluminescent signal (in Relative Light Units, RLU) over time (e.g., for 10-30 minutes).

  • Data Analysis:

    • Plot the RLU over time to observe the kinetics of the light emission.

    • Compare the maximum signal intensity and the signal-to-background ratio of this compound to that of luminol.

    • If possible, determine the emission spectrum to identify the wavelength of maximum emission.

Synthesis Protocol

While commercially available, an in-house synthesis of this compound can be achieved from readily available starting materials. The following protocol is a plausible route based on established methods for indazolone synthesis.[8][9]

Reaction Scheme:

2-Methyl-5-nitroaniline → 2-Bromo-1-methyl-4-nitrobenzene → 2-Hydrazinyl-1-methyl-4-nitrobenzene → 6-Nitro-1,2-dihydro-3H-indazol-3-one → this compound

Step 1: Bromination of 2-Methyl-5-nitroaniline

  • Dissolve 2-methyl-5-nitroaniline in a suitable solvent such as acetic acid.

  • Slowly add a solution of bromine in acetic acid at room temperature while stirring.

  • After the addition is complete, stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 2-bromo-1-methyl-4-nitrobenzene.

Step 2: Hydrazinolysis of 2-Bromo-1-methyl-4-nitrobenzene

  • Suspend 2-bromo-1-methyl-4-nitrobenzene in a suitable solvent like ethanol.

  • Add hydrazine hydrate in excess.

  • Reflux the mixture for several hours (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield 2-hydrazinyl-1-methyl-4-nitrobenzene.

Step 3: Cyclization to 6-Nitro-1,2-dihydro-3H-indazol-3-one

  • Dissolve 2-hydrazinyl-1-methyl-4-nitrobenzene in a suitable solvent like dioxane.

  • Add an activating agent for the methyl group, such as N-bromosuccinimide (NBS), and a radical initiator like AIBN.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the mixture and quench with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • Purify by column chromatography to yield 6-nitro-1,2-dihydro-3H-indazol-3-one.

Step 4: Reduction of the Nitro Group

  • Dissolve 6-nitro-1,2-dihydro-3H-indazol-3-one in ethanol or methanol.

  • Add a catalyst such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent to yield this compound.

Conclusion

This compound is a valuable and versatile chemical entity for drug discovery. Its indazolone core provides a rigid and privileged scaffold for inhibitor design, particularly for targets like PARP. Its small size and functionality make it an excellent candidate for fragment-based screening campaigns. Furthermore, its structural similarity to luminol opens up possibilities for its use in the development of novel chemiluminescent assays. The protocols and workflows presented here provide a comprehensive guide for researchers to unlock the potential of this promising molecule in their drug discovery endeavors.

References

Leveraging 6-Amino-1,2-dihydro-3H-indazol-3-one as a Versatile Scaffold for the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract The indazolone core is a privileged heterocyclic scaffold that forms the basis of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade like cyclooxygenase-2 (COX-2).[3][4] This application note provides a detailed guide for researchers on utilizing 6-Amino-1,2-dihydro-3H-indazol-3-one as a strategic starting material for the synthesis of novel indazolone-based anti-inflammatory drug candidates. We present a representative protocol for the derivatization of the 6-amino group, methods for structural characterization, and a protocol for in vitro evaluation of anti-inflammatory activity.

Introduction: The Therapeutic Promise of Indazolone Scaffolds

Chronic inflammation is a key pathological feature of many debilitating diseases, creating a persistent need for novel and more effective anti-inflammatory therapies.[4] While nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term use can be associated with significant side effects. This has fueled the search for new chemical entities with improved efficacy and safety profiles.

Indazole and indazolone derivatives have emerged as a highly promising class of compounds in medicinal chemistry.[5][6] Their structural resemblance to endogenous purines like adenine and guanine allows them to interact effectively with biological targets.[5] Specifically, many indazolone-based compounds have been shown to be potent anti-inflammatory agents by selectively inhibiting the COX-2 enzyme, a key mediator of pain and inflammation, and by reducing the production of pro-inflammatory cytokines.[3][4][7]

The starting material, this compound (also known as 6-Amino-1H-indazol-3-ol), provides an ideal platform for chemical exploration.[8] Its indazolone core acts as the pharmacophore, while the strategically positioned amino group at the C6 position serves as a versatile chemical handle for introducing a wide range of functional groups. This allows for the systematic modification of the molecule's physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.

This guide details a practical workflow for synthesizing a library of novel amide derivatives from this scaffold and evaluating their potential as COX-2 inhibitors.

Part 1: Synthesis Protocol — N-Acylation of this compound

The primary amino group on the indazolone ring is readily acylated, providing a straightforward and efficient method for generating structural diversity. This protocol describes a general procedure for the N-acylation using an acyl chloride as the electrophile.

Experimental Workflow Diagram

G cluster_0 Synthesis & Purification cluster_1 Analysis A 1. Dissolve this compound in anhydrous DMF B 2. Add Triethylamine (Base) (Rationale: Scavenges HCl byproduct) A->B C 3. Cool reaction mixture to 0°C (Rationale: Controls exothermic reaction) B->C D 4. Add Acyl Chloride dropwise C->D E 5. Monitor reaction by TLC D->E F 6. Quench reaction with water E->F G 7. Isolate crude product by filtration F->G H 8. Purify by recrystallization G->H I 9. Dry final product under vacuum H->I J Characterization (¹H NMR, ¹³C NMR, LC-MS, FTIR) I->J Final Compound

Caption: Synthetic workflow for the N-acylation of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥97%ChemicalBook[9]Starting Material
Acetyl Chloride (or other Acyl Chloride)≥98%Sigma-AldrichAcylating Agent
N,N-Dimethylformamide (DMF)AnhydrousFisher ScientificReaction Solvent
Triethylamine (TEA)≥99%Sigma-AldrichBase (HCl Scavenger)
Ethyl AcetateACS GradeVWRRecrystallization/TLC
HexanesACS GradeVWRRecrystallization/TLC
Deionized WaterHigh PurityIn-houseReaction Quench
TLC PlatesSilica Gel 60 F₂₅₄MilliporeReaction Monitoring
Standard Glassware------Reaction Vessel, etc.
Step-by-Step Synthesis Protocol

Objective: To synthesize N-(3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide.

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.49 g, 10 mmol).

    • Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) and stir until the solid is fully dissolved.

    • Causality Note: Anhydrous solvent is critical to prevent hydrolysis of the highly reactive acyl chloride.

  • Addition of Base:

    • Add triethylamine (TEA) (1.53 mL, 11 mmol, 1.1 eq) to the solution.

    • Causality Note: TEA is a non-nucleophilic base that neutralizes the hydrochloric acid generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

  • Controlling Reaction Temperature:

    • Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring.

    • Causality Note: The acylation reaction is exothermic. Cooling prevents potential side reactions and ensures controlled addition of the acylating agent.

  • Addition of Acyl Chloride:

    • Slowly add acetyl chloride (0.78 mL, 11 mmol, 1.1 eq) dropwise to the cooled reaction mixture over 5-10 minutes using a syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Prepare a TLC chamber with a mobile phase of 10% Methanol in Dichloromethane.

    • Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the plate.

    • The reaction is complete when the starting material spot has been completely consumed. The product should appear as a new, typically less polar, spot.

  • Workup and Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture into 100 mL of ice-cold deionized water with vigorous stirring. A precipitate should form.

    • Causality Note: This "crashing out" procedure precipitates the organic product from the water-soluble DMF solvent.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 20 mL) to remove residual DMF and TEA-HCl salt.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture.

    • Dry the purified white to off-white solid under high vacuum to yield the final product, N-(3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide.

Part 2: Characterization of the Synthesized Product

Confirming the identity and purity of the synthesized compound is a critical step.

Expected Analytical Data
Analysis MethodExpected Results for N-(3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ ~11.5 (s, 1H, NH), ~10.0 (s, 1H, NH), ~9.8 (s, 1H, NH-Ac), ~7.5-7.8 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~2.1 (s, 3H, CH₃)
LC-MS (ESI+)Expected [M+H]⁺ = 192.08
FTIR (KBr, cm⁻¹)~3200-3400 (N-H stretch), ~1680 (C=O, amide), ~1650 (C=O, indazolone)

Part 3: In Vitro Biological Evaluation

The primary mechanism for many indazolone-based anti-inflammatory drugs is the inhibition of the COX-2 enzyme.[3][4] A commercially available COX-2 inhibitor screening assay kit can be used to determine the inhibitory potential (IC₅₀) of the newly synthesized compounds.

Proposed Mechanism of Action Diagram

G Stimulus Inflammatory Stimulus (e.g., Cytokines, Pathogens) Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA via PLA₂ PLA2 Phospholipase A₂ PGs Prostaglandins (PGH₂) AA->PGs Substrate COX2 COX-2 Enzyme COX2->PGs Catalyzes Inflammation Inflammation, Pain, Fever PGs->Inflammation Drug Synthesized Indazolone Derivative Drug->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by a synthesized indazolone derivative.

Protocol: COX-2 Inhibitor Screening Assay

This protocol is a generalized procedure based on commercially available fluorescent assay kits. Always refer to the specific kit manufacturer's instructions.

  • Preparation of Reagents:

    • Prepare assay buffer, COX-2 enzyme, arachidonic acid (substrate), and fluorescent probe solution as per the kit manual.

    • Prepare a stock solution of the synthesized indazolone derivative (e.g., 10 mM in DMSO). Create a serial dilution series to test a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the serially diluted test compound or control to the appropriate wells.

    • Add 10 µL of DMSO to the "no inhibitor" control wells.

    • Add 150 µL of assay buffer to all wells.

    • Add 10 µL of the COX-2 enzyme solution to all wells except the "no enzyme" background control.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiating the Reaction:

    • Add 10 µL of the arachidonic acid solution to all wells to start the reaction.

    • Immediately add 10 µL of the fluorescent probe.

  • Data Collection:

    • Measure the fluorescence intensity at timed intervals (e.g., every minute for 10 minutes) using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis (Self-Validation):

    • Calculate the rate of the reaction for each concentration.

    • Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) using non-linear regression analysis. A lower IC₅₀ value indicates higher potency.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling chemicals.[10]

  • Ventilation: Conduct all operations, especially those involving volatile or dusty materials, in a certified chemical fume hood.[11]

  • Handling this compound: This compound may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This compound is a highly valuable and accessible starting material for the development of novel anti-inflammatory agents. The synthetic protocol outlined here provides a robust method for generating diverse libraries of N-acylated derivatives. By combining this synthetic strategy with reliable in vitro screening assays, researchers can efficiently identify and optimize new indazolone-based drug candidates with the potential for significant therapeutic impact.

References

Application Notes and Protocols for 6-Amino-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 6-Amino-1,2-dihydro-3H-indazol-3-one (CAS No. 140003-70-1). As a member of the indazolone class of heterocyclic compounds, this reagent warrants careful management to ensure personnel safety, maintain chemical integrity, and prevent environmental contamination.[1][2] The protocols herein are synthesized from established safety data for analogous compounds and general best practices for handling nitrogen-containing heterocyclic molecules.[3][4][5] This guide is intended for researchers, chemists, and laboratory personnel in drug discovery and development settings.

Introduction: Understanding the Compound

This compound is a bicyclic heterocyclic compound featuring a benzene ring fused to a pyrazole ring.[1] The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[6] The "-one" suffix indicates the presence of a carbonyl group, and the dihydro- prefix signifies a partially saturated ring system, which can influence its stability and reactivity compared to fully aromatic indazoles.

The presence of an amino group and the indazolone core suggests that the molecule may be susceptible to oxidation and potentially light-sensitive. While specific stability data for this exact compound is not widely published, the general nature of indazolones and amino-anilines necessitates careful handling to prevent degradation.[7][8]

Molecular Structure:

  • Molecular Formula: C₇H₇N₃O[9]

  • Molecular Weight: 149.15 g/mol [9]

  • Appearance: Typically an off-white to brown solid powder.

Hazard Assessment and Safety Profile

Anticipated Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[7]

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[3][7]

  • Eye Irritation: Likely to cause serious eye irritation or damage.[3][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[7]

  • Sensitization: As with many amino-aromatic compounds, there is a potential for allergic skin reaction.

The causality for these hazards lies in the chemical reactivity of the functional groups. The amino group can interact with biological macromolecules, and the heterocyclic core can undergo metabolic activation, potentially leading to irritant or sensitizing effects.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. This protocol is designed as a self-validating system; if any PPE layer is compromised, work must cease until it is replaced.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a barrier against skin contact. Double-gloving is recommended for extended handling.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from airborne dust and accidental splashes.[3]
Body Protection Flame-resistant laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 respirator or higherRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[11]

Diagram 1: PPE Workflow This diagram illustrates the mandatory sequence for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Respirator (If required) d1->d2 d3 3. Eye Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye Protection f2->f3 f4 4. Respirator f3->f4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Handling Protocols

Adherence to these protocols is critical for maintaining both the integrity of the compound and the safety of laboratory personnel.

Receiving and Initial Inspection
  • Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[12]

  • Transport the sealed container to the designated laboratory area.

  • Don appropriate PPE (gloves, lab coat, eye protection) before opening the shipping package inside a chemical fume hood or other ventilated enclosure.

  • Verify that the manufacturer's container is intact and properly sealed. Check the label to confirm the identity of the compound.

Aliquoting and Weighing
  • Engineering Control: All handling of the solid compound that may generate dust, including weighing and transferring, must be performed inside a certified chemical fume hood, a glove box, or a ventilated balance enclosure. This is the primary method for preventing respiratory exposure.

  • Tool Selection: Use dedicated, clean spatulas and weighing papers. Avoid tools that can generate static electricity.

  • Procedure:

    • Place a tared weigh boat or paper on the analytical balance within the enclosure.

    • Carefully open the container. Avoid creating puffs of air that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of solid.

    • Promptly and securely reseal the main container.

    • Clean the spatula and any contaminated surfaces with a solvent-dampened wipe (e.g., 70% ethanol or isopropanol) before removing them from the enclosure. Dispose of wipes as hazardous waste.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.[3]

Storage and Stability

Proper storage is paramount to preserving the chemical integrity of this compound. The primary degradation pathways for this class of compounds are oxidation and hydrolysis.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Low temperatures slow the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)The amino and indazolone moieties are susceptible to oxidation. An inert atmosphere displaces oxygen and moisture.
Light Protect from light (Amber vial)Aromatic amines and heterocyclic systems can be light-sensitive, leading to photochemical degradation.
Container Tightly sealed, airtight containerPrevents exposure to atmospheric moisture and oxygen.[3][10]
Location Store in a dry, well-ventilated, designated chemical storage area. Do not store with strong oxidizing agents.[3]Prevents accidental reaction with incompatible materials and ensures proper ventilation in case of a leak.

Diagram 2: Storage Decision Logic This diagram outlines the decision-making process for the appropriate storage of the compound.

Storage_Decision start Compound Received q1 Long-term Storage (>1 month)? start->q1 s1 Store at 2-8°C Inert Atmosphere (Ar/N2) Amber Vial Tightly Sealed q1->s1 Yes s2 Store at 2-8°C Tightly Sealed Amber Vial q1->s2 No (Short-term) q2 Is compound in original manufacturer's container? s1->q2 end Store in Designated Refrigerated Cabinet s2->end s3 Transfer to amber vial, flush with inert gas, seal with parafilm. q2->s3 No q2->end Yes s3->end

Caption: Decision tree for selecting correct storage conditions.

Emergency Procedures

Spill Management
  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • PPE: Don full PPE, including a respirator, before re-entering the area.

  • Containment: For a solid spill, gently cover with a plastic-backed absorbent pad to avoid raising dust. Do not dry sweep.

  • Cleanup: Carefully scoop the spilled material into a labeled hazardous waste container. Decontaminate the spill area with a damp cloth or paper towels, then wipe with a suitable solvent (e.g., isopropanol or ethanol).

  • Disposal: All cleanup materials must be disposed of as hazardous chemical waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Waste Disposal Protocol

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and puncture-proof container.

  • The label must include "Hazardous Waste" and the chemical name.

  • Store the waste container in a designated, secure secondary containment area.

  • Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office in accordance with all local, state, and federal regulations.[3][13][14] Do not dispose of it down the drain or in regular trash.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 6-Amino-1,2-dihydro-3H-indazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, enhance yield, and troubleshoot common experimental challenges. Here, we combine established chemical principles with practical, field-tested insights to ensure your success in the laboratory.

Understanding the Synthetic Pathway

The synthesis of this compound is typically approached via a two-step sequence. This involves the initial formation of a nitro-substituted indazolone precursor, which is subsequently reduced to the desired amino-functionalized product. This strategy allows for the introduction of the amino group in a controlled manner, often leading to higher overall yields and purity.

Synthetic_Pathway Starting_Material Substituted Benzene Derivative Step1 Step 1: Nitration & Cyclization Starting_Material->Step1 e.g., Nitrating agent, Acid Intermediate 6-Nitro-1,2-dihydro-3H-indazol-3-one Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 e.g., Fe/HCl, SnCl2, or Catalytic Hydrogenation Final_Product This compound Step2->Final_Product Troubleshooting_Workflow cluster_step1 Step 1: Nitration & Cyclization Issues cluster_step2 Step 2: Reduction Issues Low_Yield_S1 Low Yield Check_Purity_S1 Impure Starting Materials Low_Yield_S1->Check_Purity_S1 Possible Cause Check_Conditions_S1 Suboptimal Temp/Time Low_Yield_S1->Check_Conditions_S1 Possible Cause Impurity_S1 Impurity Formation Check_Isomers Isomeric Products Impurity_S1->Check_Isomers Possible Cause Action_Purify_S1 Purify/Verify Reactants Check_Purity_S1->Action_Purify_S1 Solution Action_Optimize_S1 Monitor with TLC, Optimize Temp/Time Check_Conditions_S1->Action_Optimize_S1 Solution Action_Isomers Adjust Temp/Nitrating Agent Check_Isomers->Action_Isomers Solution Incomplete_Reduction Incomplete Reduction Check_Reagent Weak Reducing Agent Incomplete_Reduction->Check_Reagent Possible Cause Check_Activation Metal Passivation Incomplete_Reduction->Check_Activation Possible Cause Discolored_Product Discolored Product Check_Byproducts Azo/Azoxy Formation Discolored_Product->Check_Byproducts Possible Cause Action_Reagent Switch to a Stronger Reducing System Check_Reagent->Action_Reagent Solution Action_Activation Pre-wash Metal with Acid Check_Activation->Action_Activation Solution Action_Purification Recrystallization or Column Chromatography Check_Byproducts->Action_Purification Solution

Technical Support Center: Purification of 6-Amino-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 6-Amino-1,2-dihydro-3H-indazol-3-one (CAS: 59673-74-4). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we consolidate field-proven insights and troubleshooting strategies to help you navigate the common and complex challenges associated with purifying this polar, heterocyclic compound. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions during your purification workflow.

Understanding the Molecule: Key Physicochemical Properties

This compound is a moderately polar molecule characterized by several key functional groups that dictate its purification behavior:

  • An Aromatic Amine (-NH₂): This group imparts basicity to the molecule, making it susceptible to protonation in acidic conditions. This basicity can also lead to strong interactions with the acidic silanol groups on standard silica gel, often causing tailing or streaking during column chromatography.

  • A Lactam-Lactim Tautomerism: The indazolone core can exist in equilibrium between the 3-oxo (lactam) form and the 3-hydroxy (lactim) form. This tautomerism can affect its solubility and interaction with purification media.

  • Hydrogen Bonding Capabilities: The presence of N-H and potentially O-H bonds allows for extensive hydrogen bonding, contributing to its polarity and influencing its solubility in protic solvents.

A sound purification strategy must account for these structural features to achieve high purity and yield.

Logical Workflow for Purification Method Selection

The choice of purification method depends on the scale of your synthesis, the impurity profile, and the desired final purity. Below is a logical workflow to guide your decision-making process.

Purification_Workflow start Crude this compound is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Column Chromatography is_solid->chromatography No (Oily) purity_check1 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check1 purity_check1->chromatography Purity <98% final_product Pure Product purity_check1->final_product Purity >98% purity_check2 Check Purity of Fractions chromatography->purity_check2 prep_hplc Consider Preparative HPLC (For high-purity, small-scale needs) purity_check2->prep_hplc Impurities co-elute purity_check2->final_product Pure fractions combined prep_hplc->final_product

Caption: Decision workflow for purifying this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Recrystallization FAQs

Q1: My compound is poorly soluble in common organic solvents. How do I find a suitable recrystallization solvent?

A1: This is a common challenge for polar molecules. The strategy is to find a solvent that dissolves the compound when hot but not when cold.

  • Initial Screening: Start with polar, protic solvents where the compound's hydrogen bonding capabilities can be leveraged. Good candidates include ethanol, methanol, isopropanol, or water.

  • Solvent Pairs: If a single solvent is not effective, a binary solvent system is often successful. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., DMSO or DMF at room temperature, or hot ethanol). Then, add a "poor" solvent (an anti-solvent, e.g., water, diethyl ether, or hexanes) dropwise to the hot solution until turbidity (cloudiness) persists. Re-heat to clarify and then allow to cool slowly.[1][2]

  • Acidic Solvents: For basic compounds like this, recrystallization from dilute aqueous acetic acid can be effective.[3] The compound dissolves as the acetate salt and may crystallize out upon cooling. However, be cautious as this can sometimes lead to the isolation of the salt form.

Q2: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the "good" solvent to lower the saturation point.

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. An insulated container (e.g., a beaker wrapped in glass wool) or a dewar can be used.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Column Chromatography FAQs

Q1: My compound is streaking badly on the TLC plate and the column, leading to poor separation. Why is this happening and how can I fix it?

A1: Streaking (or tailing) is a classic sign of a basic compound interacting too strongly with acidic silica gel.[4][5]

  • Cause: The lone pair on the aromatic amine is interacting with the acidic silanol (Si-OH) groups on the silica surface, leading to slow, uneven elution.

  • Solution 1: Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your eluent system (e.g., ethyl acetate/hexane).[5]

    • Ammonia/Methanol: Prepare a stock solution of 5-10% ammonium hydroxide in methanol. Use this stock solution as the polar component in your mobile phase, typically at 1-10% in dichloromethane (DCM).[6][7]

  • Solution 2: Alternative Stationary Phase: If modifiers are not effective or are incompatible with your compound, switch to a more inert stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds.[4] You will need to re-screen for an appropriate solvent system using alumina TLC plates.

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase (e.g., acetonitrile/water or methanol/water), can be very effective.[6][8]

Q2: My compound won't move off the baseline in standard solvent systems like ethyl acetate/hexane. What eluent should I use?

A2: This indicates your compound is too polar for the chosen mobile phase. You need to increase the eluent's polarity.

  • Recommended Solvent Systems for Polar Compounds:

    • Methanol/Dichloromethane (MeOH/DCM): A gradient of 0% to 10% MeOH in DCM is a very effective system for polar compounds.[7] Be aware that using more than 10-15% methanol can risk dissolving the silica gel.

    • Ethanol/Ethyl Acetate: This is another strong eluent system.

  • TLC Screening is Key: Before running a column, always find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on a TLC plate.[8] This provides the best balance for good separation on a column.

Q3: I can't separate my product from a persistent impurity that has a very similar Rf. What are my options?

A3: This is a common and challenging purification problem.

  • Optimize Chromatography:

    • Shallow Gradient: Run a very slow, shallow gradient of your eluent system. This can sometimes resolve closely eluting spots.

    • Change Solvent System: The selectivity of the separation can change dramatically with different solvents. If you are using an ethyl acetate/hexane system, try a DCM/methanol or an ether/hexane system.[7] Sometimes changing the non-polar or polar component can alter the elution order.

  • Consider Preparative HPLC: For difficult separations, especially on a smaller scale (<1g), preparative HPLC offers much higher resolution than flash chromatography.[9][10] A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is a standard starting point.

  • Chemical Modification: If the impurity has a different functional group, you may be able to selectively react it to dramatically change its polarity. For example, if the impurity is a non-basic analogue, you could perform an acid-base extraction to separate the desired basic product.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This is often the most effective first-pass purification method for solid crude products.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 10-15 mL) and heat the mixture to a gentle boil on a hot plate with stirring.

  • Saturation: Continue adding ethanol in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent required.

  • Anti-Solvent Addition: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is suitable for oily crude products or when recrystallization fails to remove impurities.

  • Solvent System Selection: Using TLC, determine an appropriate eluent. A good starting point is a 5% Methanol in Dichloromethane (DCM) mixture, with 1% triethylamine (Et₃N) added to prevent streaking.[5] Adjust the methanol concentration until the target compound has an Rf of ~0.3.

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM with 1% Et₃N).

    • Pour the slurry into the column and use gentle pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude compound in a suitable solvent (e.g., methanol or DCM).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.[11]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent mixture.

    • Gradually increase the polarity by increasing the percentage of methanol (e.g., move from 100% DCM -> 2% MeOH/DCM -> 5% MeOH/DCM).

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data Summary
Purification MethodTypical ScaleRecommended Solvents/Mobile PhasesKey Considerations
Recrystallization >100 mgEthanol/Water, Isopropanol/Water, Dilute Acetic AcidBest for crystalline solids; slow cooling is critical.
Flash Chromatography 50 mg - 10 gStationary Phase: Silica Gel or AluminaMobile Phase: 0-10% Methanol in DCM (+1% Et₃N) or 20-100% Ethyl Acetate in Hexanes (+1% Et₃N)Use a basic modifier to prevent tailing; dry loading is preferred.
Preparative HPLC <1 gStationary Phase: C18 SilicaMobile Phase: Acetonitrile/Water or Methanol/Water (often with 0.1% TFA or Formic Acid)High resolution for difficult separations; requires specialized equipment.

References

Stability issues of 6-Amino-1,2-dihydro-3H-indazol-3-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-1,2-dihydro-3H-indazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. As a molecule with a unique structural combination of an indazolone core and an amino group, its stability can be influenced by several factors. This document aims to equip you with the knowledge to anticipate and mitigate these challenges, ensuring the integrity and reproducibility of your experiments.

I. Overview of the Chemical Stability of this compound

This compound possesses two key structural motifs that are susceptible to degradation: the indazole ring and the aromatic amino group. Understanding the potential instability of these groups is crucial for successful experimentation.

  • The Indazole Core: Indazole derivatives are known to be sensitive to light, which can induce photochemical reactions.[1][2][3] One common photodegradation pathway for indazoles is a phototransposition to form benzimidazoles, which can significantly alter the compound's biological activity.[1][2][3] Additionally, the indazole ring system can be susceptible to oxidative degradation and hydrolysis under strongly acidic or basic conditions.[1]

  • The 6-Amino Group: The amino group attached to the aromatic ring is prone to oxidation, a common degradation pathway for aminophenol-like structures.[4][5][6][7] This oxidation can lead to the formation of highly colored quinone-imine species and subsequent polymerization, resulting in a visible discoloration of the solution (e.g., turning yellow, brown, or pink) and a loss of the desired compound. This process can be accelerated by the presence of dissolved oxygen, metal ions, and exposure to light.

Drawing parallels from the well-studied chemiluminescent compound luminol (3-aminophthalhydrazide), which also contains an amino-substituted heterocyclic ring, we can anticipate that the stability of this compound in solution will be critically dependent on pH, temperature, light exposure, and the presence of oxidizing agents or metal catalysts.[8][9][10]

II. Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What is happening?

A1: The most likely cause of color change is the oxidation of the 6-amino group. This process, similar to the oxidation of p-aminophenol, can form colored byproducts such as quinone-imines, which can further polymerize.[4][6] This degradation is often accelerated by:

  • Exposure to air (oxygen): Dissolved oxygen in the solvent can promote oxidation.

  • Presence of metal ions: Trace metal contaminants can catalyze the oxidation process.

  • High pH: While the compound may be more soluble in alkaline conditions, high pH can also accelerate autoxidation.

  • Light exposure: Light can provide the energy to initiate oxidative reactions.

Q2: I am observing a loss of biological activity or inconsistent results with my compound. Could this be a stability issue?

A2: Yes, chemical degradation can directly lead to a loss of biological activity. The formation of degradation products means there is less of the active parent compound. Furthermore, degradation products themselves could potentially interfere with your assay. Key degradation pathways that can affect activity include:

  • Oxidation of the amino group: This modifies a key functional group that may be essential for its biological target interaction.

  • Photodegradation of the indazole ring: Rearrangement of the core heterocyclic structure will result in a completely different molecule with likely different biological properties.[1][2]

Q3: What are the optimal conditions for preparing and storing solutions of this compound?

A3: To maximize stability, solutions should be prepared fresh for each experiment. If storage is necessary, follow these guidelines:

  • Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use freshly prepared buffers. If using an organic solvent like DMSO for a stock solution, ensure it is of high quality and stored under an inert atmosphere.

  • pH Control: Maintain a slightly acidic to neutral pH (around 6-7) for aqueous solutions, if the compound's solubility and experimental conditions permit. While luminol shows stability in mildly alkaline conditions, the amino group on your compound may be more susceptible to oxidation at higher pH.[8][9] It is advisable to perform a small-scale pH stability study for your specific application.

  • Protection from Light: Prepare and store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[8][10]

  • Temperature: Store stock solutions at -20°C or -80°C. For short-term storage of working solutions, keep them on ice and protected from light. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability issues.

Troubleshooting Flowchart

Troubleshooting_Flowchart Troubleshooting this compound Stability Issues start Start: Stability Issue Observed (e.g., color change, loss of activity) issue_type What is the primary observation? start->issue_type color_change Solution Discoloration (Yellow/Brown/Pink) issue_type->color_change Discoloration loss_of_activity Loss of Activity or Inconsistent Results issue_type->loss_of_activity Reduced Efficacy cause_color Probable Cause: Oxidation of the 6-amino group. color_change->cause_color cause_activity Probable Causes: 1. Oxidation 2. Photodegradation 3. Hydrolysis loss_of_activity->cause_activity solution_color Troubleshooting Steps for Oxidation cause_color->solution_color solution_activity Comprehensive Troubleshooting cause_activity->solution_activity step1_color 1. Prepare fresh, degassed solutions. 2. Protect from light (amber vials). 3. Use high-purity solvents. solution_color->step1_color step1_activity 1. Follow all steps for preventing oxidation. 2. Strictly avoid exposure to UV or strong ambient light. 3. Control pH of the solution (neutral to slightly acidic is often best). 4. Prepare solutions fresh before each experiment. solution_activity->step1_activity step2_color 4. Consider adding an antioxidant (e.g., ascorbic acid), if compatible with your assay. 5. Work under an inert atmosphere. step1_color->step2_color end_node Issue Resolved step2_color->end_node step1_activity->end_node

Caption: Troubleshooting flowchart for stability issues.

Summary of Factors Influencing Stability
FactorPotential Impact on this compoundMitigation Strategies
pH High pH can increase solubility but may accelerate oxidation of the amino group. Strongly acidic or basic conditions can cause hydrolysis of the indazole ring.[1][8]Maintain pH in the slightly acidic to neutral range (6-7) where possible. Perform a pH stability study for your specific application.
Light Can cause photodegradation of the indazole ring (phototransposition) and can catalyze oxidation of the amino group.[1][2][3][8]Always use amber vials or wrap containers in foil. Minimize exposure to ambient light during experiments.
Temperature Higher temperatures accelerate the rates of all degradation reactions (oxidation, hydrolysis).[9]Prepare solutions at room temperature or on ice. Store stock solutions at -20°C or -80°C. Avoid leaving working solutions at room temperature for extended periods.
Oxygen Promotes oxidative degradation of the 6-amino group, leading to colored byproducts and loss of compound.Use degassed solvents for solution preparation. Store long-term solutions under an inert atmosphere (argon or nitrogen).
Metal Ions Trace metal ions can act as catalysts for oxidation reactions.[8]Use high-purity water and reagents. Avoid metal spatulas when handling the solid compound. If contamination is suspected, consider using a chelating agent like EDTA, if compatible with the experiment.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a fume hood.

  • Add high-purity, anhydrous DMSO to the solid to achieve the desired concentration.

  • Vortex or sonicate briefly at room temperature to ensure complete dissolution.

  • (Optional, for long-term storage) Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to remove dissolved oxygen.

  • Aliquot the stock solution into amber, screw-cap vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution
  • Prepare your desired aqueous buffer using high-purity water and reagents.

  • Degas the buffer by sparging with an inert gas or by vacuum filtration just prior to use.

  • Thaw a single aliquot of the organic stock solution at room temperature.

  • Dilute the stock solution into the degassed aqueous buffer to the final working concentration.

  • Mix thoroughly but gently to avoid introducing excessive air.

  • Use the freshly prepared aqueous solution immediately. Keep it on ice and protected from light if it will be used over several hours.

  • Discard any unused aqueous solution at the end of the day. Do not store aqueous solutions.

Workflow for Investigating Solution Stability

Stability_Workflow cluster_prep Preparation cluster_conditions Exposure Conditions cluster_analysis Analysis cluster_results Results prep_solution Prepare Solution in Desired Buffer cond_light Light Exposure (vs. Dark Control) prep_solution->cond_light cond_temp Elevated Temperature (vs. 4°C Control) prep_solution->cond_temp cond_ph Different pH Buffers prep_solution->cond_ph time_points Sample at Time Points (e.g., 0, 2, 4, 8, 24h) cond_light->time_points cond_temp->time_points cond_ph->time_points hplc Analyze by HPLC-UV time_points->hplc visual Visual Inspection (Color Change) time_points->visual degradation_kinetics Determine Degradation Rate hplc->degradation_kinetics visual->degradation_kinetics

Caption: Experimental workflow for stability testing.

V. References

  • Yavo, W. et al. (2018). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. Journal of Clinical & Cellular Immunology, 9(4), 548. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). 2.1: Luminol. --INVALID-LINK--

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1296-1299. --INVALID-LINK--

  • Patsnap. (2024). How to Enhance Luminol Stability in Chemiluminescent Reactions?. Patsnap Eureka. --INVALID-LINK--

  • Sigma-Aldrich. Luminol Product Information Sheet. --INVALID-LINK--

  • Li, Y. et al. (2015). Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System. PLoS One, 10(7), e0132325. --INVALID-LINK--

  • Desheng. (n.d.). What factors are related to the changes in Luminol fluorescence intensity. Desheng. --INVALID-LINK--

  • Asha, S. et al. (2012). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Indazole Derivatives. --INVALID-LINK--

  • Hubei New Desheng Material Technology Co., Ltd. (n.d.). Luminoluminescence under acidic conditions. --INVALID-LINK--

  • Kricka, L. J. & Ji, X. (2019). Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges. International Journal of Molecular Sciences, 20(24), 6195. --INVALID-LINK--

  • de Souza, T. A. J. et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Journal of Hazardous Materials, 387, 122000. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Luminol. --INVALID-LINK--

  • Wikipedia. (n.d.). Luminol. --INVALID-LINK--

  • Van Dyke, N. (2026). C–h bond oxidation of aminophenol derivatives: Mechanistic insights and future applications. Gordon Research Conferences. --INVALID-LINK--

  • Shlyapintokh, V. Y. (1965). Chemiluminescence in Solutions. Defense Technical Information Center. --INVALID-LINK--

  • G. R. et al. (2019). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 58(41), 14633-14638. --INVALID-LINK--

  • Czapliński, K. et al. (2020). Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations. International Journal of Molecular Sciences, 21(12), 4417. --INVALID-LINK--

  • Josephy, P. D. et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461-466. --INVALID-LINK--

  • G. R. et al. (2019). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central. --INVALID-LINK--

References

Technical Support Center: Synthesis of 6-Amino-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-1,2-dihydro-3H-indazol-3-one, a crucial intermediate in various fields, including the development of novel therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established synthetic pathway begins with 3-nitrophthalic acid. This involves a two-step process: first, the formation of a cyclic diamide, 3-nitrophthalhydrazide, through a reaction with hydrazine.[1] The subsequent and critical step is the reduction of the nitro group to an amine, typically using a reducing agent like sodium dithionite (also known as sodium hydrosulfite), to yield the final product.[1][2]

Q2: Why is the purity of the starting material, 3-nitrophthalic acid, so critical?

A2: The purity of 3-nitrophthalic acid is paramount because a common impurity is its isomer, 4-nitrophthalic acid. This isomer is challenging to separate from the desired 3-nitro isomer due to their similar physical properties. If present, 4-nitrophthalic acid will react similarly to form 4-nitrophthalhydrazide, which is then reduced to 7-amino-1,2-dihydro-3H-indazol-3-one (an isomer of the target molecule). This isomeric impurity can complicate purification and downstream applications.

Q3: Can I use phthalic anhydride for nitration to get the starting material?

A3: While it is possible to nitrate phthalic anhydride, this method typically results in a mixture of 3-nitrophthalic and 4-nitrophthalic acids, which are difficult to separate. For syntheses where high purity of the final product is essential, it is often more efficient to start with commercially available 3-nitrophthalic acid or to synthesize it via a route that offers better regioselectivity, such as the oxidation of α-nitronaphthalene.[3]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Hydrazine is a toxic and potentially explosive substance and should be handled with extreme care in a well-ventilated fume hood. Additionally, the nitration of aromatic compounds can be highly exothermic and requires careful temperature control to prevent runaway reactions.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section delves into specific issues that may arise during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Low Yield of 3-Nitrophthalhydrazide (Intermediate)

Symptoms:

  • Lower than expected mass of the isolated yellow solid after the first step.

  • The reaction mixture does not form a significant precipitate upon cooling.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Incomplete Reaction The condensation reaction between 3-nitrophthalic acid and hydrazine may not have gone to completion. This can be due to insufficient heating or reaction time.Ensure the reaction mixture is heated to the specified temperature (e.g., boiling to distill off excess water, followed by heating at a higher temperature like 215-220°C) for the recommended duration to drive the dehydration and cyclization.[5]
Excess Water The presence of too much water can shift the equilibrium of the condensation reaction back towards the starting materials.Use a high-boiling point solvent like triethylene glycol to facilitate the removal of water by distillation as the reaction proceeds.[5][6]
Precipitation Issues The product may be more soluble in the reaction mixture than anticipated, especially if the volume of water used for quenching is too large.After allowing the reaction to cool, add hot water to dissolve the product and then cool slowly, preferably in an ice bath, to maximize precipitation.[5]
Problem 2: Incomplete Reduction of the Nitro Group

Symptoms:

  • The final product has a darker color than the expected light-yellow of this compound.

  • Analytical data (e.g., NMR, LC-MS) shows the presence of the 3-nitrophthalhydrazide intermediate.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Insufficient Reducing Agent The amount of sodium dithionite may not be sufficient to reduce all of the 3-nitrophthalhydrazide.Use a stoichiometric excess of sodium dithionite. A common protocol suggests using approximately 4g of sodium dithionite for 1.3g of the nitro intermediate.[1]
Decomposition of Reducing Agent Sodium dithionite is unstable in acidic or neutral solutions and can decompose before it has a chance to react.The reduction should be carried out under alkaline conditions.[1][2] Dissolve the 3-nitrophthalhydrazide in a sodium hydroxide solution before adding the sodium dithionite.
Low Reaction Temperature/Time The reduction reaction may be slow at lower temperatures.Heat the reaction mixture to boiling and maintain it for a sufficient time (e.g., 5 minutes) to ensure the reaction goes to completion.[1][2]
Problem 3: Formation of Unexpected Byproducts

Symptoms:

  • Multiple spots on a TLC plate of the crude product.

  • Complex NMR spectrum with unidentifiable peaks.

  • The final product exhibits poor solubility or has an unexpected color.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Over-oxidation during Reduction While sodium dithionite is a reducing agent, under certain conditions, side reactions can lead to oxidized byproducts.Maintain a controlled temperature and reaction time during the reduction step. Avoid excessive heating.
Presence of 4-Nitrophthalic Acid Isomer As mentioned in the FAQs, this impurity in the starting material will lead to the formation of an isomeric amino-indazolone byproduct.Start with high-purity 3-nitrophthalic acid. If you suspect this impurity, purification of the final product by recrystallization or column chromatography may be necessary.
"Dark Reaction" during Chemiluminescence Testing If you are using the product for chemiluminescence applications, a non-chemiluminescent side reaction can occur, forming a distinct yellow product. This happens with the protonated form of the peroxide adduct.[7]Ensure the chemiluminescence reaction is carried out under sufficiently alkaline conditions to favor the formation of the dianion and the basic peroxide adduct, which leads to light emission.[7]
Visualizing the Synthetic Pathway

The following diagram illustrates the primary synthetic route from 3-nitrophthalic acid to this compound.

Synthesis_Pathway Start 3-Nitrophthalic Acid Intermediate 3-Nitrophthalhydrazide Start->Intermediate + Hydrazine - 2H₂O Product This compound Intermediate->Product + Sodium Dithionite (Reduction)

Caption: Synthetic route to this compound.

III. Experimental Protocol: A Reliable Synthesis Method

This protocol is adapted from established procedures and is designed to minimize common side reactions.[1][2][5]

Part 1: Synthesis of 3-Nitrophthalhydrazide
  • In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.

  • Add 3 mL of triethylene glycol to the mixture.

  • Heat the mixture gently to dissolve the solids, then increase the heat to boil off the excess water. The temperature will rise to approximately 215-220°C.

  • Maintain this temperature for about 5 minutes.

  • Allow the mixture to cool to about 100°C and then add 20 mL of hot water.

  • Cool the mixture to room temperature, and then in an ice bath to induce crystallization.

  • Collect the light-yellow crystals of 3-nitrophthalhydrazide by vacuum filtration.

Part 2: Synthesis of this compound
  • Transfer the moist 3-nitrophthalhydrazide to a suitable reaction vessel.

  • Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.

  • Add 4 g of sodium dithionite.

  • Wash the sides of the vessel with a small amount of water.

  • Heat the mixture to boiling and maintain boiling for 5 minutes with stirring.

  • Remove from heat and add 2.6 mL of glacial acetic acid.

  • Cool the mixture to room temperature, and then in an ice bath, to precipitate the product.

  • Collect the light-yellow solid of this compound by vacuum filtration.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and addressing issues during the synthesis.

Troubleshooting_Workflow Start Synthesis Issue Encountered CheckStep Which step has the issue? Start->CheckStep Step1 Low yield of intermediate CheckStep->Step1 Step 1 Step2 Incomplete reduction CheckStep->Step2 Step 2 Byproducts Impure final product CheckStep->Byproducts Final Product Solution1 Verify reaction time/temp. Ensure water removal. Step1->Solution1 Solution2 Check amount & quality of reducing agent. Ensure alkaline conditions. Step2->Solution2 Solution3 Check purity of starting material. Consider purification (recrystallization/chromatography). Byproducts->Solution3

Caption: A workflow for troubleshooting common synthesis problems.

IV. References

  • Synthesis of Luminol. Organic Chemistry II, Experiment 9. --INVALID-LINK--

  • Luminol. Chemistry LibreTexts. --INVALID-LINK--

  • Synthesis and Chemiluminescence Studies of Luminol and Derivatives. Dissertação para obtenção do Grau de Mestre em Química. --INVALID-LINK--

  • Luminol: Instrumental in Scientific Discovery Paths. Patsnap Eureka. --INVALID-LINK--

  • Luminol. Chemistry Department, University of Washington. --INVALID-LINK--

  • Re-engineering luminol: new frontiers in chemiluminescence chemistry. RSC Publishing. --INVALID-LINK--

  • Make Luminol - The Complete Guide. YouTube. --INVALID-LINK--

  • Photochemistry: Synthesis of Luminol. Organic Chemistry Laboratory. --INVALID-LINK--

  • Cool bit of "home" chemistry - luminol made entirely from store-bought chemicals (cross from r/chemistry). Reddit. --INVALID-LINK--

  • What materials are required for the luminol reaction. Desheng. --INVALID-LINK--

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC - NIH. --INVALID-LINK--

  • A PERFORMING SYNTHESIS STRATEGY OF LUMINOL, A STANDARD CHEMILUMINESCENT SUBSTANCE. UPB Scientific Bulletin, Series B. --INVALID-LINK--

  • Synthesis and Characterization of Luminol. Truman ChemLab. --INVALID-LINK--

References

Optimizing reaction conditions for 6-Amino-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis and optimization of 6-Amino-1,2-dihydro-3H-indazol-3-one. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis, however, can present several challenges, from low yields in the initial cyclization to difficulties in the final nitro group reduction. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges effectively. We will address specific experimental issues in a direct question-and-answer format, explaining the causality behind our recommendations to ensure your success.

Synthetic Overview: The Primary Pathway

The most common and reliable route to this compound involves a two-step process:

  • Cyclization: Formation of the 6-nitro-1,2-dihydro-3H-indazol-3-one intermediate. A prevalent method involves the reaction of a substituted chalcone (derived from a tetralone) with hydrazine.[1][2]

  • Reduction: Conversion of the 6-nitro group to the target 6-amino group. This is typically achieved using metal-based reducing agents in an acidic medium.[1][2]

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction Start Substituted Benzylidene Tetralone Intermediate 6-Nitro-1,2-dihydro-3H- indazol-3-one Start->Intermediate NH₂NH₂·H₂O, AcOH, reflux Product 6-Amino-1,2-dihydro-3H- indazol-3-one Intermediate->Product Fe powder, HCl, EtOH:H₂O, reflux

Caption: General two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My cyclization reaction to form the 6-nitro-indazolone intermediate is showing very low yield or failing completely. What's going wrong?

Answer:

This is a common issue often rooted in the reduced nucleophilicity of the reacting amine due to the strong electron-withdrawing effect of the nitro group on the aromatic ring.[3]

Probable Cause(s):

  • Deactivated Substrate: The electron-withdrawing nitro group significantly reduces the nucleophilicity of the amino group, which is critical for the initial cyclization step.[3]

  • Steric Hindrance: Bulky substituents on your starting materials can sterically impede the reaction with hydrazine.

  • Incorrect Reagents or Conditions: The choice of acid catalyst and solvent is crucial. Acetic acid is commonly used as both a catalyst and solvent, but its concentration and the reaction temperature must be optimized.

Recommended Solutions:

  • Verify Starting Material Quality: Ensure your starting chalcone or other precursor is pure and free of contaminants that could interfere with the reaction.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is brought to a vigorous reflux. The reaction of chalcones with hydrazine hydrate in acetic acid typically requires reflux for at least 2 hours.[1][2]

    • Hydrazine Equivalents: Use a sufficient excess of hydrazine hydrate to drive the reaction to completion. Start with 2-3 equivalents and adjust as needed.

  • Alternative Synthetic Routes: If optimizing the standard hydrazine cyclization fails, consider a different approach to forming the indazolone ring. Photochemical methods, for example, can construct the indazolone core from o-nitrobenzyl alcohols and primary amines under mild, room temperature conditions, avoiding the need for a highly nucleophilic amine.[4][5][6][7]

Question 2: The reduction of 6-nitro-1,2-dihydro-3H-indazol-3-one is incomplete, and I'm recovering starting material. How can I improve the conversion?

Answer:

Incomplete reduction is typically due to issues with the reducing agent or reaction kinetics. The reduction of aromatic nitro groups is a robust but sensitive transformation.

Probable Cause(s):

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., iron powder) to the nitro compound is critical.

  • Deactivated Reducing Agent: Iron powder can oxidize on the surface if stored improperly, reducing its efficacy. Catalysts like Pd/C used in catalytic hydrogenation can also lose activity.

  • Poor Solubility: The nitro-intermediate may have low solubility in the chosen solvent system, limiting its contact with the reducing agent.

  • Inadequate Acid Concentration: When using reducing metals like Fe, Sn, or Zn, an acidic medium is required to facilitate the reaction.

Recommended Solutions:

  • Increase Reducing Agent: For an iron powder reduction, use a significant excess (e.g., 10 equivalents) to ensure the reaction goes to completion.[1]

  • Activate the Metal: Briefly wash the iron powder with dilute HCl before use to remove any passivating oxide layer, then rinse with water and the reaction solvent.

  • Optimize Solvent System: The standard solvent system is a mixture of ethanol and water (e.g., 2:1 EtOH:H₂O), which helps to solubilize both the organic substrate and the inorganic acid/salts.[1] If solubility remains an issue, consider adding a co-solvent like THF.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The amino product is significantly more polar than its nitro precursor and will have a much lower Rf value.

Troubleshooting_Flowchart cluster_solutions Solutions for Incomplete Reaction Start Low Yield in Reduction Step Check_SM Is Starting Material (SM) fully consumed (by TLC)? Start->Check_SM Incomplete Incomplete Reaction Check_SM->Incomplete No Complete Complete Consumption (Work-up Issue) Check_SM->Complete Yes Sol_1 Increase equivalents of reducing agent (e.g., Fe) Incomplete->Sol_1 Sol_2 Activate Fe powder with dilute HCl Incomplete->Sol_2 Sol_3 Optimize EtOH:H₂O solvent ratio Incomplete->Sol_3 Sol_4 Ensure sufficient acid (HCl) is present Incomplete->Sol_4

Caption: Troubleshooting workflow for the nitro reduction step.

Question 3: My final product is difficult to purify. What are the best methods?

Answer:

Purification of this compound can be challenging due to its polarity and potential for zwitterion formation. Standard silica gel chromatography may not always be straightforward.

Probable Cause(s):

  • High Polarity: The presence of both the amino group and the lactam functionality makes the molecule quite polar, which can lead to streaking on silica gel columns.

  • Residual Inorganic Salts: If using a metal-based reduction (like Fe/HCl), residual iron salts can contaminate the crude product.

  • Formation of Side Products: Over-reduction or other side reactions can generate impurities with similar polarity to the desired product.

Recommended Solutions:

  • Aqueous Work-up: After the reaction, perform a thorough aqueous work-up. Basify the solution with NaHCO₃ or Na₂CO₃ to neutralize the acid and precipitate iron hydroxides. Filter through a pad of Celite to remove these inorganic solids before extraction.

  • Trituration/Recrystallization: This is often the most effective method.

    • Trituration: Suspend the crude solid in a solvent where the product is sparingly soluble but the impurities are more soluble (e.g., ethyl acetate, dichloromethane). Stir or sonicate, then filter to collect the purified solid product.

    • Recrystallization: If a suitable single-solvent or dual-solvent system can be found (e.g., Ethanol/Water, Methanol), recrystallization can provide very high purity material.

  • Chromatography Adjustments: If chromatography is necessary:

    • Use a more polar mobile phase, such as Dichloromethane/Methanol (e.g., 95:5), potentially with a small amount of triethylamine (0.5%) or ammonium hydroxide to suppress tailing.

    • Consider using a different stationary phase, such as alumina or C18 reverse-phase silica.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this synthesis? A1: Hydrazine and its derivatives are highly toxic and potential carcinogens; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Aromatic nitro compounds can be energetic and should be handled with care, avoiding excessive heat or shock. Standard laboratory safety practices should be followed at all times.

Q2: Can I use catalytic hydrogenation for the nitro reduction step? A2: Yes, catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C, with H₂ gas or a transfer hydrogenation source like ammonium formate) is a very effective method for reducing nitro groups. However, be aware that it is less chemoselective than metal/acid reductions and may reduce other sensitive functional groups if present in the molecule. It is a clean method that avoids the need to remove large amounts of metal salts during work-up.[3]

Q3: How can I confirm the structure of my final product? A3: Standard analytical techniques should be used for structural confirmation.

  • ¹H NMR: Look for the appearance of a broad singlet corresponding to the -NH₂ protons (typically around 4.6 ppm in DMSO-d₆) and the disappearance of signals associated with the nitro-substituted ring.[1]

  • ¹³C NMR: The carbon attached to the amino group will show a significant upfield shift compared to the carbon attached to the nitro group.

  • Mass Spectrometry (MS): Confirm the expected molecular weight. For the title compound (C₇H₇N₃O), the expected [M+H]⁺ is approximately 150.06.

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and the amide C=O stretch.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole (Model Intermediate)

This protocol is adapted from a general procedure for the synthesis of related indazole structures and serves as a representative example for the cyclization step.[1][2]

  • To a solution of the appropriate benzylidene tetralone precursor (1.0 equiv) in glacial acetic acid (approx. 0.1 M), add hydrazine monohydrate (2.0 equiv).

  • Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 2 hours, monitoring the reaction by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid sequentially with water and cold ethanol.

  • Dry the solid under vacuum to yield the nitro-indazole intermediate. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Reduction to 6-Amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole (Model Product)

This protocol is adapted from a general procedure for the reduction of the nitro-indazole intermediate.[1][2]

  • Suspend the 6-nitro-indazole intermediate (1.0 equiv) in a 2:1 mixture of Ethanol:Water (approx. 0.05 M).

  • Add iron powder (10 equiv) to the suspension.

  • Add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (approx. 1-2 mL per gram of starting material).

  • Heat the mixture to reflux and maintain for 1 hour, monitoring by TLC (Mobile Phase: 10% Methanol in Dichloromethane). The product spot will be significantly lower (more polar) than the starting material.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the excess iron. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and basify to pH 8-9 using a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amino-indazole product.

  • Purify the crude solid by trituration with ethyl acetate or by column chromatography.

References

6-Amino-1,2-dihydro-3H-indazol-3-one solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-amino-1,2-dihydro-3H-indazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you navigate these issues effectively.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a heterocyclic compound with a rigid, planar structure containing multiple hydrogen bond donors and acceptors. These features contribute to strong intermolecular interactions within the crystal lattice, leading to high melting points and, consequently, poor solubility in many common solvents. The presence of a basic amino group and an acidic indazolone proton suggests that its solubility is highly dependent on the pH of the medium.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₇N₃O--INVALID-LINK--
Molecular Weight 149.15 g/mol --INVALID-LINK--
Predicted pKa 12.40 ± 0.20 (most acidic)--INVALID-LINK--
Appearance Light brown to brown solid--INVALID-LINK--

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound won't dissolve in my aqueous buffer. What am I doing wrong?

This is the most common issue encountered with this compound. The primary reason is its low intrinsic aqueous solubility. Direct dissolution in aqueous buffers, especially at neutral pH, is often unsuccessful.

Causality: At physiological pH (around 7.4), which is significantly below the predicted acidic pKa of 12.40, the molecule exists predominantly in its neutral, less soluble form. The strong crystal lattice energy of the solid compound is difficult to overcome with the weak interactions of water molecules alone.

Solution Workflow:

  • Do NOT attempt direct dissolution in aqueous buffer.

  • Prepare a high-concentration stock solution in an appropriate organic solvent. The recommended starting solvent is Dimethyl Sulfoxide (DMSO).

  • Dilute the DMSO stock solution into your final aqueous buffer using the correct technique to avoid precipitation (see Q2).

Initial Dissolution Strategy
Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my cell culture medium or assay buffer. How can I prevent this?

This phenomenon, often termed "solvent shock," occurs when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium where it is poorly soluble.[1] The organic solvent disperses, leaving the compound to crash out of the solution.

Causality: The aqueous buffer cannot accommodate the high local concentration of the compound as the DMSO diffuses away. This leads to the formation of aggregates and precipitation.

Solutions & Best Practices:

  • Minimize the Final DMSO Concentration: Aim for a final DMSO concentration of <1% in your assay, and ideally <0.5%, as higher concentrations can affect biological systems.[2] Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Employ Proper Dilution Technique:

    • Add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer.[3][4] This ensures rapid dispersion and prevents localized high concentrations.

    • Use pre-warmed (e.g., 37°C) aqueous buffer, as solubility often increases with temperature.[1][3]

  • Lower the Final Compound Concentration: You may be exceeding the solubility limit of the compound in your final buffer/media. Try a lower working concentration.

Protocol 1: Preparation of a Working Solution from a DMSO Stock

  • Prepare a 10-100 mM stock solution of this compound in 100% DMSO. Ensure the solid is completely dissolved. Gentle warming (to 37°C) and vortexing can assist dissolution.

  • Pre-warm your final aqueous buffer (e.g., PBS, cell culture medium) to your experimental temperature (e.g., 37°C).

  • Vortex the aqueous buffer at a moderate speed.

  • Slowly add the required volume of the DMSO stock solution drop-by-drop into the vortexing buffer.

  • Visually inspect the solution for any signs of cloudiness or precipitation. If observed, the concentration is likely too high for the current conditions.

Recommended Dilution Workflow
Q3: My compound is still precipitating even with proper dilution techniques. What other strategies can I explore?

If precipitation persists, a more systematic approach to formulation optimization is necessary. The key is to modify the properties of the final aqueous solution to better accommodate the compound.

Solutions:

  • pH Adjustment: The solubility of this compound is likely pH-dependent due to its amino and indazolone groups.[1][3]

    • Acidic Conditions: The amino group (a weak base) will be protonated at acidic pH, forming a more soluble salt.

    • Basic Conditions: At a pH approaching its pKa (predicted around 12.4), the indazolone proton can be removed, forming a more soluble anionic species. However, the stability of the compound at high pH should be verified.

  • Use of Co-solvents: If your experimental system can tolerate it, increasing the percentage of a co-solvent in the final solution can maintain solubility.[3]

  • Incorporate Solubility Enhancers: Certain excipients can be used to improve aqueous solubility.[4]

Protocol 2: Systematic pH-Solubility Profile

  • Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).

  • For each pH, prepare a working solution of this compound at your desired final concentration using your DMSO stock.

  • Incubate the solutions at your experimental temperature for a set period (e.g., 1 hour).

  • Visually inspect for precipitation. For a more quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.

  • This will help you identify the optimal pH range for solubility in your system.

Protocol 3: Co-solvent and Excipient Screening

  • Co-solvents: Prepare your aqueous buffer with varying percentages (e.g., 2%, 5%, 10%) of co-solvents such as ethanol or PEG 400.[3]

  • Solubility Enhancers: Incorporate low concentrations of excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 20) into your aqueous buffer.[3][4]

  • Repeat the dilution process as described in Protocol 1 with these modified buffers to assess their impact on solubility.

  • Crucially, run appropriate controls to ensure the added co-solvents or excipients do not interfere with your experimental assay.

Summary of Advanced Troubleshooting Strategies:

StrategyMechanismKey Considerations
pH Optimization Increases the proportion of the more soluble, ionized form of the compound.The optimal pH must be compatible with the biological system.[1] Stability at different pH values should be confirmed.
Co-solvents Reduces the polarity of the bulk solvent, improving the solvation of hydrophobic molecules.Co-solvents can affect protein structure and cell viability; their concentration must be carefully controlled and tested.[2]
Solubility Enhancers Form inclusion complexes (cyclodextrins) or micelles (surfactants) that encapsulate the hydrophobic compound.Potential for interference with the assay. Must be tested for compatibility.[4]

References

Technical Support Center: 6-Amino-1,2-dihydro-3H-indazol-3-one Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-1,2-dihydro-3H-indazol-3-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in designing, executing, and interpreting experiments to elucidate its degradation pathways. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do I need to study the degradation pathways of this compound?

A1: Understanding the degradation pathways is a critical aspect of drug development and is mandated by regulatory agencies like the FDA and ICH.[1][2] Forced degradation studies, which intentionally expose the drug substance to harsh conditions, help to:

  • Establish the intrinsic stability of the molecule.[3]

  • Identify potential degradation products that could form during manufacturing, storage, or administration.[2][3]

  • Elucidate the degradation mechanism , which provides insights into the chemical liabilities of the molecule.[1][3]

  • Develop and validate stability-indicating analytical methods. These methods are crucial for quality control, ensuring that the measurements of the active ingredient are accurate and not affected by the presence of impurities or degradation products.[3]

  • Inform formulation and packaging development to protect the drug substance from degradation.[1][3]

Q2: What are the primary degradation pathways I should anticipate for a molecule like this compound?

A2: Based on the structure, which contains an aromatic amine, a lactam-like indazolone ring, and a phenyl ring, the primary degradation pathways to investigate are:

  • Hydrolysis: The lactam bond in the indazolone ring is susceptible to cleavage under acidic or basic conditions. This would lead to the opening of the heterocyclic ring.

  • Oxidation: The amino group and the electron-rich aromatic ring are prone to oxidation. This can lead to the formation of N-oxides, hydroxylated species, or colored degradation products.

  • Photolysis: Exposure to light, particularly UV light, can induce photochemical reactions. Aromatic amines and heterocyclic systems can be sensitive to light, leading to complex degradation profiles.[4][5]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[6]

Q3: What are the recommended starting conditions for a forced degradation study on this compound?

A3: Forced degradation studies should be designed to achieve 5-20% degradation of the parent compound. Below is a recommended set of starting conditions. You will likely need to adjust the duration, temperature, and reagent concentration to achieve the target degradation.

Stress ConditionRecommended Starting ParametersRationale
Acid Hydrolysis 0.1 M HCl at 60°CThe lactam ring is susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOH at 60°CThe lactam ring is also susceptible to base-catalyzed hydrolysis.
Oxidation 3% H₂O₂ at room temperatureThe amino group and aromatic ring are potential sites of oxidation.
Thermal 80°C (solid state and in solution)To assess the intrinsic thermal stability of the molecule.[6]
Photolytic ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter)To evaluate the impact of light exposure on the drug substance.[7]

It is crucial to include a control sample (unstressed) in all experiments for comparison.

Section 2: Troubleshooting Guide

Issue 1: No degradation is observed under the initial stress conditions.
  • Causality: The compound may be highly stable under the initial conditions, or the analytical method may not be able to detect small changes.

  • Troubleshooting Steps:

    • Increase Stress Severity: Incrementally increase the temperature (e.g., in 10°C steps), the concentration of the acid/base/oxidizing agent, or the duration of exposure.[2]

    • Verify Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC-UV) has sufficient sensitivity to detect a 5-20% decrease in the main peak and the appearance of small degradant peaks. Check the limit of detection (LOD) and limit of quantitation (LOQ).

    • Consider a Different Solvent: If the degradation is being performed in solution, the choice of solvent can influence stability. Ensure the compound is fully dissolved. For thermal studies, also test the solid state.[1]

Issue 2: The compound degrades completely or too rapidly.
  • Causality: The applied stress is too harsh for the molecule.

  • Troubleshooting Steps:

    • Reduce Stress Severity: Decrease the temperature, reagent concentration, or exposure time.

    • Time-Point Study: Sample at multiple, earlier time points to capture the initial stages of degradation and identify primary degradants before they degrade further.

    • Quench the Reaction: For hydrolytic and oxidative studies, be prepared to neutralize the solution (e.g., with an equal amount of base for an acid-stressed sample) to stop the degradation process at the desired time point.

Issue 3: I see many small peaks in my chromatogram, and it's difficult to identify the primary degradants.
  • Causality: This could be due to secondary degradation (where primary degradants break down further) or non-specific reactions.

  • Troubleshooting Steps:

    • Reduce Degradation Level: Aim for a lower percentage of degradation (e.g., 5-10%) to minimize the formation of secondary degradants.

    • Use a Mass Spectrometer Detector (LC-MS): Coupling your LC system to a mass spectrometer is the most effective way to identify degradation products. By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks, you can propose molecular formulas for the degradants.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the major degradant peaks. Co-elution of multiple species can complicate analysis.

Issue 4: My mass balance is poor (the sum of the parent compound and all degradation products is not close to 100%).
  • Causality: This can happen if some degradation products are not detected by your analytical method or if the compound has degraded to non-chromophoric or volatile substances.

  • Troubleshooting Steps:

    • Check for UV Inactive Degradants: Some degradation pathways (e.g., ring-opening) might result in products that do not absorb UV light at the wavelength you are monitoring. Use a mass spectrometer or a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).

    • Broaden Wavelength Detection: If using a PDA detector, examine the chromatograms at multiple wavelengths to ensure you are not missing degradants with different absorption maxima.

    • Consider Volatile Degradants: If significant degradation is observed with poor mass balance, consider the possibility of forming volatile products that would not be detected by LC-based methods. Headspace GC-MS could be a useful follow-up experiment in such cases.

Section 3: Experimental Protocols & Visualizations

Protocol: Forced Degradation Study Workflow
  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[1]

  • Stress Conditions Setup:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of the acid or base solution (e.g., 0.2 M HCl or NaOH to get a final concentration of 0.1 M). Incubate at the desired temperature.

    • Oxidation: Mix the stock solution with the oxidizing agent (e.g., 3% H₂O₂). Protect from light and keep at room temperature.

    • Thermal: Place the stock solution (for solution-state) and a sample of the solid powder in a temperature-controlled oven.

    • Photolytic: Place the stock solution and solid sample in a photostability chamber. Include a dark control wrapped in aluminum foil.

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Quench the reaction if necessary (e.g., neutralize acid/base samples).

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze all samples (including unstressed controls) by a stability-indicating HPLC-UV/PDA method. LC-MS is highly recommended for peak identification.

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative percentage of each degradation product.

    • Use MS data to propose structures for the degradants.

    • Propose a degradation pathway for each stress condition.

Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation Prep Prepare 1 mg/mL Stock Solution of this compound Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Expose to Stress Base Basic (0.1 M NaOH, 60°C) Prep->Base Expose to Stress Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Expose to Stress Thermal Thermal (80°C) Prep->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Prep->Photo Expose to Stress Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Analysis HPLC-UV/PDA & LC-MS Analysis Sampling->Analysis Interpretation Identify Degradants & Propose Pathways Analysis->Interpretation

Caption: Workflow for a forced degradation study.

Visualization: Hypothetical Degradation Pathways

Hypothetical_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent This compound C₇H₇N₃O Hydrolysis_Product Ring-Opened Product e.g., 2-Hydrazinyl-5-aminobenzoic acid Parent->Hydrolysis_Product Lactam Cleavage N_Oxide N-Oxide Derivative Parent->N_Oxide Amino Oxidation Quinone_Imine Quinone-imine Species Parent->Quinone_Imine Further Oxidation Dimer Dimerization Product Parent->Dimer Photochemical Reaction

References

Troubleshooting unexpected results in experiments with 6-Amino-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-1,2-dihydro-3H-indazol-3-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this chemiluminescent substrate. Here, we provide in-depth technical guidance in a question-and-answer format to address specific issues you may encounter, ensuring the scientific integrity and success of your work.

Section 1: Reagent Preparation and Storage

Proper preparation and storage of this compound are paramount for reproducible and reliable experimental outcomes. This section addresses common questions regarding the handling of this reagent.

Q1: What is the best solvent for dissolving this compound, and what concentration should I use for a stock solution?

A1: The solubility of this compound is a critical factor for preparing a stable and effective stock solution. While aqueous solubility is limited, it is soluble in polar aprotic solvents.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

  • Stock Solution Concentration: A stock solution of 10-100 mM in DMSO is typically used. It is advisable to start with a lower concentration and gradually increase it to ensure complete dissolution.

  • Dissolution Procedure: To prepare the stock solution, add the appropriate amount of DMSO to the powdered reagent and vortex thoroughly. Gentle warming (up to 37°C) can aid in dissolution, but prolonged heating should be avoided to prevent degradation.

Q2: How should I store the solid reagent and the stock solution to ensure stability?

A2: The stability of this compound is sensitive to environmental factors.[1] Improper storage can lead to degradation of the compound, resulting in decreased chemiluminescent signal.

Table 1: Recommended Storage Conditions

FormStorage TemperatureLight ConditionsOther Recommendations
Solid Powder -20°CProtect from light (store in an amber vial or a dark container)Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
DMSO Stock Solution -20°CProtect from light (use amber vials or wrap in foil)Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: Can I use an aqueous buffer to prepare my working solution? What pH is optimal?

A3: Yes, an aqueous buffer is used to dilute the DMSO stock solution to the final working concentration. The pH of the buffer is a critical parameter for optimal chemiluminescence.

  • Optimal pH Range: The chemiluminescent reaction of luminol and its analogs is pH-dependent, with optimal light emission typically occurring in the alkaline range. For this compound, a pH between 8.0 and 9.5 is generally recommended.

  • Buffer Choice: Tris-based buffers are commonly used. It is crucial to ensure the final pH of your reaction mixture is within the optimal range after the addition of all components.

Section 2: Troubleshooting Assay Performance

This section provides a systematic approach to diagnosing and resolving common issues encountered during chemiluminescent assays using this compound.

Q4: I am observing a weak or no chemiluminescent signal. What are the possible causes and how can I troubleshoot this?

A4: A weak or absent signal is a frequent issue in chemiluminescent assays. The underlying cause can range from reagent-related problems to suboptimal assay conditions.

Troubleshooting Workflow for Weak or No Signal

weak_signal start Weak or No Signal check_reagents Check Reagent Preparation & Storage start->check_reagents check_enzyme Verify Enzyme Activity (e.g., HRP) check_reagents->check_enzyme Reagents OK solution_reagents Prepare Fresh Reagents check_reagents->solution_reagents Problem Found check_concentration Optimize Reagent Concentrations check_enzyme->check_concentration Enzyme Active solution_enzyme Use Fresh/Active Enzyme check_enzyme->solution_enzyme Problem Found check_incubation Review Incubation Times & Temperatures check_concentration->check_incubation Concentrations OK solution_optimization Perform Titration Experiments check_concentration->solution_optimization Problem Found check_buffer Confirm Buffer pH check_incubation->check_buffer Incubation OK solution_incubation Adjust Incubation Parameters check_incubation->solution_incubation Problem Found check_inhibitors Identify Potential Inhibitors check_buffer->check_inhibitors pH OK solution_buffer Adjust Buffer pH check_buffer->solution_buffer Problem Found solution_inhibitors Remove Inhibiting Substances check_inhibitors->solution_inhibitors Inhibitor Identified high_background start High Background check_blocking Evaluate Blocking Step start->check_blocking check_washing Assess Washing Procedure check_blocking->check_washing Blocking OK solution_blocking Increase Blocking Time/Concentration or Change Blocking Agent check_blocking->solution_blocking Problem Found check_antibody_conc Check Antibody Concentrations check_washing->check_antibody_conc Washing OK solution_washing Increase Number/Duration of Washes check_washing->solution_washing Problem Found check_reagent_quality Verify Reagent Purity check_antibody_conc->check_reagent_quality Concentrations OK solution_antibody_conc Titrate Antibodies to Lower Concentrations check_antibody_conc->solution_antibody_conc Problem Found check_incubation_time Review Substrate Incubation Time check_reagent_quality->check_incubation_time Reagents Pure solution_reagent_quality Use High-Purity Reagents check_reagent_quality->solution_reagent_quality Problem Found solution_incubation_time Reduce Substrate Incubation Time check_incubation_time->solution_incubation_time Time Too Long

References

Technical Support Center: Scaling Up the Synthesis of 6-Amino-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Amino-1,2-dihydro-3H-indazol-3-one. This document is designed for researchers, chemists, and drug development professionals who are looking to synthesize, troubleshoot, and scale up this important heterocyclic intermediate. We will delve into the common synthetic routes, address frequently encountered challenges in a practical Q&A format, and provide detailed, field-tested protocols.

Overview of the Synthetic Strategy

This compound is a valuable building block in medicinal chemistry. Its synthesis is most reliably achieved via a two-step process, which offers a balance of scalability, cost-effectiveness, and high yield. The general strategy involves:

  • Cyclization: Formation of the 6-nitro-1,2-dihydro-3H-indazol-3-one intermediate from a suitable precursor.

  • Reduction: Selective reduction of the aromatic nitro group to the corresponding primary amine.

This approach allows for easier purification of the non-polar nitro intermediate before proceeding to the final, more polar amino product.

Workflow Diagram: Primary Synthesis Route

cluster_0 Step 1: Indazolone Ring Formation cluster_1 Step 2: Nitro Group Reduction A Starting Material (e.g., 2-Methyl-5-nitroaniline) B Diazotization (NaNO₂, HCl) A->B C Intramolecular Cyclization B->C D Intermediate: 6-Nitro-1,2-dihydro-3H-indazol-3-one C->D E Reduction Reaction (e.g., Fe / NH₄Cl or SnCl₂ / HCl) D->E F Work-up & Purification (Extraction, Crystallization) E->F G Final Product: This compound F->G

Analytical challenges in characterizing 6-Amino-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for 6-Amino-1,2-dihydro-3H-indazol-3-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis and characterization of this and related indazolone scaffolds. Indazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] However, the unique structural features of this compound, such as its aromatic amino group and the potential for tautomerism, present distinct analytical challenges. This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these complexities and ensure the integrity of your analytical data.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for purity assessment and quantification. However, the polar and ionizable nature of this compound can lead to common chromatographic issues.

FAQ 1: I'm seeing significant peak tailing in my reversed-phase HPLC chromatogram. What's the cause and how can I fix it?

Answer:

Peak tailing for this compound is almost always caused by secondary ionic interactions between the protonated amino group on your analyte and residual, deprotonated silanol groups (Si-O⁻) on the silica-based stationary phase. This interaction slows a fraction of the analyte molecules, causing them to elute later and creating a "tail."

Causality Workflow:

Analyte Analyte (Protonated Amine, R-NH3+) Interaction Secondary Ionic Interaction Analyte->Interaction Attracts Silanol Stationary Phase (Deprotonated Silanol, Si-O-) Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Causes

Caption: Secondary interactions causing peak tailing.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment (Primary Solution): The most effective solution is to lower the mobile phase pH.

    • Action: Add an acidic modifier to your aqueous and organic mobile phases. Start with 0.1% formic acid (v/v). If tailing persists, you can use 0.1% trifluoroacetic acid (TFA).

    • Mechanism: At a low pH (e.g., pH < 3), the vast majority of surface silanol groups are protonated (Si-OH), neutralizing their negative charge and eliminating the ionic interaction site. The basic amino group of your analyte will be fully protonated (R-NH₃⁺), ensuring consistent charge state and good peak shape.

  • Use a Sterically Protected or End-Capped Column: Modern HPLC columns are designed to minimize these effects.

    • Action: Employ a column with end-capping (where residual silanols are chemically blocked) or one with a sterically protected stationary phase (e.g., embedding a polar group or using bulky side chains).

    • Mechanism: These columns physically or chemically shield the silanol groups, preventing the analyte from interacting with them.

  • Increase Ionic Strength:

    • Action: If pH adjustment is not sufficient or desired, slightly increasing the buffer concentration in the mobile phase (e.g., 20-50 mM ammonium formate) can help.

    • Mechanism: The buffer ions compete with the analyte for interaction with the active sites on the stationary phase, effectively masking the secondary interactions.

Recommended Starting HPLC Conditions:

ParameterRecommended ValueRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase chemistry.
Mobile Phase A Water + 0.1% Formic AcidLow pH to control peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent.
Gradient 5% to 95% B over 10 minutesStandard screening gradient.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection (UV) 254 nm, 280 nmGeneral aromatic absorbance.
FAQ 2: My sample purity seems to decrease over time when left in the autosampler. Is the compound unstable?

Answer:

Yes, this compound is susceptible to degradation. The primary culprit is the aromatic amino group, which is prone to oxidation, especially when exposed to light, air, and certain solvents. This can lead to the formation of colored impurities and a decrease in the main peak area.

Troubleshooting & Prevention:

  • Use Freshly Prepared Solutions: Do not store stock or sample solutions for extended periods. Prepare them fresh daily for the most accurate results.

  • Solvent Choice: Prepare samples in a high-purity, degassed solvent. DMSO is a common choice for initial dissolution, but for injection, dilution into the mobile phase is recommended. Avoid solvents that may contain peroxides (e.g., aged THF).

  • Protect from Light: Use amber vials for your samples and standards in the autosampler. The indazolone core can also be photosensitive, as photochemical routes are used for its synthesis.[3][4]

  • Control Temperature: Keep the autosampler tray cooled (e.g., 4-10 °C) to slow down the rate of degradation.

  • Consider Antioxidants: For bulk storage of the material, keeping it under an inert atmosphere (Nitrogen or Argon) is advisable. For solution stability studies, the addition of a small amount of an antioxidant could be investigated, but this would complicate the analytical profile.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is essential for identity confirmation and impurity profiling.

FAQ 3: I am having trouble getting a consistent and strong signal in ESI-MS. What are the optimal settings?

Answer:

Given its structure, this compound should ionize very effectively in positive electrospray ionization (ESI+) mode. The primary amine is a ready site for protonation.

Troubleshooting Protocol for Low Signal:

Start Low / No MS Signal CheckHPLC Is UV Signal Present and Strong? Start->CheckHPLC CheckSource Check MS Source Settings CheckHPLC->CheckSource Yes CheckCompound Investigate Compound Properties (Suppression) CheckHPLC->CheckCompound No OptimizeSource Optimize Cone Voltage & Gas Flows CheckSource->OptimizeSource CheckTransfer Check Ion Transfer Optics ChangeModifier Switch Mobile Phase Modifier (e.g., from TFA to Formic Acid) CheckCompound->ChangeModifier CleanSource Clean/Maintain ESI Source OptimizeSource->CleanSource No Improvement End Signal Restored OptimizeSource->End Improvement CleanSource->End ChangeModifier->End

Caption: Troubleshooting workflow for low MS signal.

  • Confirm ESI Positive Mode: Ensure your instrument is set to ESI+ mode. The expected primary ion will be the protonated molecule, [M+H]⁺. For C₇H₇N₃O (MW: 149.15), you should look for m/z 150.07.

  • Use an Acidic Modifier: As with HPLC, using 0.1% formic acid in the mobile phase is crucial. It ensures the analyte is protonated in solution before it enters the ESI source, dramatically improving ionization efficiency.

  • Avoid TFA if Possible: While excellent for chromatography, trifluoroacetic acid (TFA) is a strong ion-pairing agent that can cause significant signal suppression in the ESI source. If you must use it for separation, use the lowest possible concentration (e.g., 0.025%). Formic acid is a much more MS-friendly choice.

  • Optimize Source Parameters:

    • Capillary Voltage: A typical starting point is 3.0-3.5 kV.

    • Cone/Fragmentor Voltage: This is a critical parameter. A voltage that is too low will result in poor ion transmission, while a voltage that is too high will cause in-source fragmentation. Infuse a standard solution and tune this parameter to maximize the signal of the [M+H]⁺ ion (m/z 150.07) while minimizing the appearance of smaller fragments.

    • Gas and Temperature Settings: Ensure desolvation gas flow and temperature are adequate to remove solvent droplets, but not so high as to cause thermal degradation.

FAQ 4: I see multiple peaks in my mass spectrum even when my HPLC peak looks pure. What are these?

Answer:

This is likely a combination of adduct formation and the presence of tautomers.

  • Adduct Formation: In ESI, it is common for the analyte to associate with cations present in the mobile phase or from the sample matrix.

    • Common Adducts: Look for sodium ([M+Na]⁺, m/z 172.05) and potassium ([M+K]⁺, m/z 188.02) adducts. You may also see a dimer ([2M+H]⁺, m/z 299.13).

    • Solution: Use high-purity solvents (LC-MS grade) and glassware to minimize sodium and potassium contamination.

  • Tautomerism: Indazolones can exist in equilibrium with their 1H-indazol-3-ol tautomer. While this equilibrium is often rapid on the NMR timescale, under certain conditions (solvent, pH), both forms might be present and could potentially be separated chromatographically or behave differently in the MS source. The predominant form in solution is typically the 1H-indazol-3-ol tautomer.[5]

    Indazolone This compound (Ketone Form) Indazolol 6-Amino-1H-indazol-3-ol (Enol Form) Indazolone->Indazolol Tautomeric Equilibrium

    Caption: Tautomeric equilibrium of the indazolone core.

    While less likely to be the source of distinct MS peaks unless chromatographically resolved, it's a key chemical property to be aware of during characterization.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is definitive for structural elucidation. The main challenges are solubility and spectral interpretation due to the compound's structure.

FAQ 5: What is the best solvent for NMR, and why are my aromatic signals complex?

Answer:

Solvent: The most commonly used and effective solvent is DMSO-d₆ . Its high polarity is excellent for dissolving the compound, and its ability to participate in hydrogen bonding helps to sharpen the N-H and O-H signals. If solubility is still an issue, gentle warming or sonication may help.

Spectral Complexity & Interpretation:

  • Tautomerism: As mentioned, the molecule exists as an equilibrium between the keto (indazolone) and enol (indazolol) forms.[5] In DMSO-d₆, you will likely observe signals corresponding to the dominant tautomer, which is often the 1H-indazol-3-ol form. This means you should expect to see signals for:

    • An -OH proton (often broad).

    • An N-H proton from the indazole ring (often broad).

    • An -NH₂ group (two protons, can be broad).

    • The aromatic protons on the benzene ring.

  • Proton Exchange: The NH and OH protons can exchange with each other and with residual water in the solvent, leading to broad signals.

    • Confirmation: To confirm which signals are from exchangeable protons, perform a D₂O shake . Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The NH and OH signals will disappear or significantly decrease in intensity.

  • Aromatic Signals: The aromatic region will show an ABC spin system. The amino group at position 6 is an electron-donating group, which will influence the chemical shifts of the protons at positions 4, 5, and 7. Careful analysis of coupling constants (J-values) is required for unambiguous assignment. 2D NMR experiments like COSY and HSQC are highly recommended for definitive structural confirmation.[6]

Typical ¹H NMR Signals in DMSO-d₆ (literature-based):

Proton TypeExpected Chemical Shift (ppm)MultiplicityNotes
Ring NH/OH10.0 - 12.0Broad singletHighly dependent on concentration and tautomer.
Aromatic CH6.5 - 7.5Doublets, double-doubletsComplex pattern requiring full analysis.
Amino NH₂~4.6Broad singletPosition can vary. Disappears with D₂O.[7]

References

Validation & Comparative

A Guide to the Functional Versatility of the Indazole Scaffold: A Comparative Analysis of 6-Amino-1,2-dihydro-3H-indazol-3-one and its Therapeutic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry and chemical biology.[1][2] Its structural rigidity, coupled with the synthetic tractability of its multiple substitution points, has enabled the development of a vast array of molecules with diverse biological activities, ranging from anti-cancer agents to analytical probes.[3][4][5] Several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib and the PARP inhibitor Niraparib, feature this versatile core, cementing its importance in modern drug discovery.[1][6]

This guide provides an in-depth comparison of indazole derivatives, anchored by a specific, yet under-explored variant: 6-Amino-1,2-dihydro-3H-indazol-3-one. We will dissect how subtle modifications to the indazole framework fundamentally dictate molecular function, contrasting the likely application of this compound as a chemiluminescent probe with its more famous cousins, the highly potent and selective enzyme inhibitors used in oncology. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the deep structure-function relationships that govern the utility of this powerful heterocyclic system.

Part 1: The Indazole as a Photon Emitter: The Case of this compound

While many indazole derivatives are designed to interact with biological macromolecules, the structure of this compound points toward a different application: the generation of light through chemiluminescence. Its architecture is strikingly similar to that of isoluminol, a classic chemiluminescent agent, differing only in the arrangement of nitrogen atoms within the heterocyclic ring. This structural analogy provides a strong basis for predicting its mechanism and performance characteristics.

Structural Analogy and the Mechanism of Chemiluminescence

This compound can be considered an indazole isostere of isoluminol (6-Amino-2,3-dihydrophthalazine-1,4-dione). The fundamental chemical process of light emission in luminol and its isomers is well-understood and involves oxidation in an alkaline medium, typically using hydrogen peroxide and a catalyst (like the iron in hemoglobin).[7][8][9]

The proposed mechanism for this compound follows this classical pathway:

  • Deprotonation: In a basic solution, the acidic N-H protons of the indazolone ring are removed, forming a dianion.

  • Oxidation: The dianion reacts with an oxidizing agent (e.g., H₂O₂), leading to the formation of an unstable cyclic peroxide intermediate.

  • Decomposition & Excitation: This peroxide rapidly decomposes, eliminating a molecule of nitrogen gas (N₂)—a thermodynamically favorable process that releases a significant amount of energy. This energy promotes the resulting aminobenzoate species to an electronically excited singlet state.

  • Light Emission: The excited molecule relaxes to its ground state, releasing the excess energy as a photon of light. The wavelength (color) of this light is characteristic of the energy gap of the emitting species.[10]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Oxidation cluster_2 Step 3 & 4: Excitation & Emission A 6-Amino-1,2-dihydro- 3H-indazol-3-one B Dianion Intermediate A->B OH⁻ C Cyclic Peroxide B->C H₂O₂ / Catalyst D Excited-State Emitter* C->D - N₂ E Ground-State Emitter D->E Relaxation F Light (Photon) D->F

Caption: Proposed chemiluminescence pathway for this compound.

Comparative Performance Insights from Isoluminol Derivatives

Direct experimental data for this compound is scarce, but we can infer its potential performance from extensive studies on isoluminol. Research has shown that the chemiluminescence efficiency of these molecules is highly dependent on their physicochemical properties and substitution patterns.

  • Quantum Yield: N-alkylation of the exocyclic amino group in isoluminol derivatives, such as in N-(4-aminobutyl)-N-ethylisoluminol (ABEI), can increase the chemiluminescence quantum yield by several fold compared to the parent luminol.[11] This suggests that similar modifications to the 6-amino group of the indazolone could be a fruitful strategy for developing highly sensitive probes.

  • Cellular Permeability: Studies comparing luminol and isoluminol for detecting reactive oxygen species (ROS) in neutrophils revealed that the more polar and hydrophilic nature of isoluminol restricts its passage through cell membranes.[12][13] This makes isoluminol a specific probe for extracellular oxidants, whereas the more lipophilic luminol can detect both intra- and extracellular ROS.[12] Given its structure, this compound would likely share the hydrophilic character of isoluminol, making it a candidate for specific detection of extracellular analytes.

Table 1: Comparative Properties of Luminol and Isoluminol Derivatives

Compound Key Structural Feature Relative Chemiluminescence Efficiency Primary Application Reference(s)
Luminol Amino group at C5 Baseline Intra- & Extracellular ROS, Forensics [12][14]
Isoluminol Amino group at C6 Lower than Luminol Extracellular ROS Detection [12][13]
ABEI N-alkylated Isoluminol ~4-fold higher than Luminol Immunoassays (High Sensitivity) [11]

| This compound | Indazolone Core | Hypothesized: Similar to Isoluminol | Hypothesized: Extracellular Probing | N/A |

Experimental Protocol: Evaluating Chemiluminescence Quantum Yield

This protocol provides a framework for comparing the light output of this compound against a standard like luminol or isoluminol.

Objective: To determine the relative chemiluminescence quantum yield.

Materials:

  • Stock solutions (1 mM) of this compound, luminol, and isoluminol in DMSO.

  • Oxidant solution: 0.1 M hydrogen peroxide (H₂O₂) in water.

  • Catalyst solution: 10 µM hemin or microperoxidase in 0.1 M NaOH.

  • Buffer: 0.1 M NaOH or carbonate buffer (pH 10-11).

  • 96-well white opaque microplates.

  • Luminometer or microplate reader with chemiluminescence detection capability.

Procedure:

  • Reagent Preparation: Prepare working solutions of the test compounds by diluting the 1 mM stock solutions to 10 µM in the chosen buffer.

  • Assay Setup: In each well of the 96-well plate, add 50 µL of the 10 µM test compound solution. Include wells with buffer only as a background control.

  • Initiation of Reaction: Program the luminometer's injectors (if available) or manually add the following to each well:

    • Inject 50 µL of the oxidant solution (H₂O₂).

    • Immediately inject 50 µL of the catalyst solution (hemin/NaOH).

  • Data Acquisition: Immediately begin measuring the luminescence signal (in Relative Light Units, RLU) over a period of 10-30 seconds. Set the integration time to capture the peak of the light emission.

  • Analysis:

    • Subtract the background RLU (from buffer-only wells) from all sample readings.

    • Integrate the area under the curve for the kinetic read to get the total light output.

    • Calculate the relative quantum yield by dividing the total light output of the test compound by that of the standard (e.g., luminol).

Causality: The choice of a basic buffer is critical as the deprotonation of the luminol/isoluminol analog is the first step in the mechanism. Hemin (an iron-containing porphyrin) is used to mimic the catalytic action of hemoglobin, which is a common application, while microperoxidase offers a more standardized enzymatic catalyst.[7][15] White opaque plates are mandatory to maximize light reflection and prevent crosstalk between wells.

Part 2: The Indazole as a Therapeutic Agent: Enzyme Inhibition

In stark contrast to the potential function of this compound, the vast majority of indazole derivatives in drug development are designed as inhibitors of key enzymes, particularly protein kinases and Poly(ADP-ribose) polymerase (PARP). This functional switch is achieved by altering the substitution pattern to create molecules that bind with high affinity and selectivity to the active sites of these proteins.

A. Indazole Derivatives as Protein Kinase Inhibitors

The indazole scaffold is a highly effective pharmacophore for targeting the ATP-binding site of protein kinases.[16][17] Its planar structure can mimic the adenine ring of ATP, while substitutions at various positions can form key hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues, conferring both potency and selectivity.[6]

SAR cluster_main Indazole Scaffold & Functional Outcomes cluster_func cluster_outcomes Biological Activity Indazole p1 C3 Position: - Large hydrophobic groups - H-bond donors/acceptors p6 C6 Position: - Amino group for chemiluminescence - Aryl/heteroaryl groups for kinase binding n1 N1 Position: - Solubilizing groups - Vectors for selectivity Kinase Kinase Inhibition (e.g., Pazopanib) p1->Kinase p6->Kinase Chemi Chemiluminescence (e.g., 6-Amino-indazol-3-one) p6->Chemi n1->Kinase PARP PARP Inhibition (e.g., Niraparib) n1->PARP

Caption: Structure-Activity Relationship (SAR) logic for the indazole scaffold.

Table 2: Comparative Performance of Indazole-Based Kinase Inhibitors

Compound Primary Kinase Target(s) IC₅₀ (nM) Key Structural Feature Reference(s)
Pazopanib VEGFRs, PDGFRs, c-Kit VEGFR2: 30 N1-methyl, C3-aminopyrimidine [3]
Axitinib VEGFRs 1, 2, 3 VEGFR2: 0.2 C3-vinyl, N1-sulfonamide side chain [6]
Compound 36 (Antiproliferative) HCT116 cells: 400 N1,C3-dimethyl, C6-aminobenzyl [18]

| Compound 102 | FGFR1 | 30.2 | C4-carboxamide, C6-dichlorophenyl |[3] |

Experimental Protocol: In-Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common luminescence-based assay to measure kinase activity and inhibition.

Objective: To determine the IC₅₀ value of an indazole derivative against a specific protein kinase.

Materials:

  • Recombinant protein kinase and its specific substrate peptide.

  • Indazole test compound serially diluted in DMSO.

  • Kinase reaction buffer (containing MgCl₂, DTT).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White opaque 384-well plates.

  • Microplate reader with luminescence detection.

Procedure:

  • Assay Setup: To each well, add:

    • 1 µL of serially diluted indazole compound (or DMSO for control).

    • 2 µL of kinase/substrate mixture.

    • 2 µL of ATP solution to start the reaction. (Final volume: 5 µL).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The kinase will transfer phosphate from ATP to the substrate, producing ADP.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Convert ADP to ATP & Generate Light: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in step 2 into ATP, which then fuels a luciferase/luciferin reaction to produce a light signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal (RLU) using the plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Causality: This assay is a self-validating system. The amount of light produced is directly proportional to the activity of the target kinase. Controls with no inhibitor (100% activity) and no kinase (0% activity) establish the dynamic range. The conversion of the product (ADP) into a detectable signal (light) provides a robust and sensitive readout.

B. Indazole Derivatives as PARP Inhibitors

The indazole scaffold is also central to the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair.[19] By inhibiting PARP, these drugs exploit a vulnerability in cancer cells with pre-existing defects in other DNA repair pathways (like BRCA1/2 mutations), leading to cell death via a mechanism known as synthetic lethality.[20]

The FDA-approved drug Niraparib features an indazole-3-carboxamide core, demonstrating the scaffold's suitability for targeting the NAD⁺ binding site of the PARP enzyme.[20]

References

A Comparative Guide to the Biological Activity of 6-Amino-1,2-dihydro-3H-indazol-3-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biological activities of 6-Amino-1,2-dihydro-3H-indazol-3-one, focusing on its potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor and its chemiluminescent properties. By examining its structural relationship to known bioactive molecules, including the FDA-approved drug Niraparib and the renowned chemiluminescent agent luminol, this document offers insights into its therapeutic and diagnostic potential.

Introduction to this compound

This compound belongs to the indazole class of heterocyclic compounds, which are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2] The indazole nucleus is a key component in several marketed drugs, highlighting its versatility and importance in drug discovery.[1] This guide will explore two primary areas of biological activity for this compound: its potential as a PARP inhibitor, drawing comparisons to the indazole-containing drug Niraparib, and its chemiluminescent properties, benchmarked against its structural analog, luminol.

Comparative Analysis 1: PARP Inhibition Potential

The Role of PARP in Oncology

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes essential for various cellular processes, including DNA repair, genomic stability, and programmed cell death.[3] PARP-1 and PARP-2 are particularly crucial in the repair of DNA single-strand breaks (SSBs). The inhibition of these enzymes leads to the accumulation of SSBs, which can subsequently cause double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs is highly cytotoxic, a concept known as synthetic lethality.[4] This has established PARP inhibitors as a significant class of targeted anticancer therapies.[4]

The Indazole Scaffold in Clinically Approved PARP Inhibitors

The indazole scaffold is a validated pharmacophore for PARP inhibition. Notably, the FDA-approved PARP inhibitor, Niraparib, features an indazole-3-carboxamide core.[5] This underscores the potential of the indazole ring system to effectively interact with the active site of PARP enzymes.

Structure-Activity Relationship (SAR) Insights for this compound

Table 1: Structural Comparison of this compound and Niraparib

FeatureThis compoundNiraparib
Core Scaffold Indazol-3-oneIndazole-3-carboxamide
Key H-Bonding Moiety Lactam (cyclic amide)Carboxamide
Substitution at 6-position Amino groupUnsubstituted
Other Substitutions NonePhenylpiperidine

The lactam ring in this compound can act as a bioisostere for the carboxamide group present in many PARP inhibitors, potentially forming key hydrogen bonds within the PARP active site. The amino group at the 6-position could further influence binding affinity and selectivity through additional interactions with amino acid residues in the catalytic domain. Molecular docking studies on various PARP-1 inhibitors have shown that interactions with residues like Gly863 and Ser904 are crucial for binding.[7]

Experimental Protocol: Colorimetric PARP Inhibition Assay

This protocol provides a method for screening potential PARP inhibitors and determining their IC50 values using a universal colorimetric PARP assay kit.[8][9]

Materials:

  • Histone-coated 96-well plate

  • PARP-HSA enzyme

  • 10X PARP Buffer

  • 10X Activated DNA

  • 10X PARP Cocktail (containing biotinylated NAD+)

  • Test compounds (e.g., this compound) and control inhibitor (e.g., 3-Aminobenzamide)

  • Strep-HRP (Streptavidin-Horseradish Peroxidase)

  • TACS-Sapphire™ colorimetric substrate

  • Stop solution (e.g., 0.2 M HCl)

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compounds to the desired concentrations.

  • Assay Setup:

    • To the histone-coated wells, add 25 µL of 1X PARP Buffer.

    • Add 5 µL of the test compound dilutions or vehicle control.

    • Add 10 µL of the PARP enzyme/activated DNA mixture to each well.

    • Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of the PARP Cocktail to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the wells four times with 1X PBS + 0.1% Triton X-100.

    • Add 50 µL of diluted Strep-HRP to each well and incubate for 60 minutes at room temperature.

    • Wash the wells as described previously.

    • Add 50 µL of TACS-Sapphire™ substrate and incubate in the dark for 15-30 minutes.

  • Data Acquisition: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

PARP Inhibition Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prep_reagents Prepare Reagents & Compound Dilutions add_inhibitor Add Test Compound/Control prep_reagents->add_inhibitor hydrate_plate Rehydrate Histone-Coated Plate add_buffer Add PARP Buffer hydrate_plate->add_buffer add_buffer->add_inhibitor add_enzyme Add PARP Enzyme & Activated DNA add_inhibitor->add_enzyme start_reaction Initiate with PARP Cocktail (Biotinylated NAD+) add_enzyme->start_reaction incubate_reaction Incubate for 60 min start_reaction->incubate_reaction wash1 Wash Wells incubate_reaction->wash1 add_strep_hrp Add Strep-HRP wash1->add_strep_hrp incubate_hrp Incubate for 60 min add_strep_hrp->incubate_hrp wash2 Wash Wells incubate_hrp->wash2 add_substrate Add TACS-Sapphire™ Substrate wash2->add_substrate read_absorbance Read Absorbance at 450 nm add_substrate->read_absorbance

Caption: Workflow for a colorimetric PARP inhibition assay.

Comparative Analysis 2: Chemiluminescent Properties

The Phenomenon of Chemiluminescence and Luminol

Chemiluminescence is the emission of light from a chemical reaction. Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is one of the most well-known chemiluminescent compounds, famous for its blue glow upon oxidation, which is widely used in forensic science to detect trace amounts of blood.[6] this compound is a structural isomer of luminol, and thus, a comparison of their chemiluminescent properties is warranted.

Mechanism of Luminol Chemiluminescence

The chemiluminescence of luminol occurs in an alkaline solution in the presence of an oxidizing agent (like hydrogen peroxide) and a catalyst (such as iron in hemoglobin).[10] The reaction proceeds through the formation of a dianion, which is then oxidized to an unstable peroxide intermediate. This intermediate decomposes, releasing nitrogen gas and forming an excited-state 3-aminophthalate, which then relaxes to the ground state by emitting a photon of light.[6] The amino group is crucial for the high quantum yield of luminol.[11]

Luminol Chemiluminescence Luminol Luminol Dianion Luminol Dianion Luminol->Dianion Base (OH⁻) Peroxide Cyclic Peroxide Intermediate Dianion->Peroxide Oxidant (e.g., H₂O₂) + Catalyst (e.g., Fe³⁺) Excited_APA Excited State 3-Aminophthalate Peroxide->Excited_APA - N₂ Ground_APA Ground State 3-Aminophthalate Excited_APA->Ground_APA Light Light Emission (Photon) Excited_APA->Light Relaxation

Caption: Simplified mechanism of luminol chemiluminescence.

Structural Comparison and Predicted Chemiluminescent Properties

The structural differences between this compound and luminol are likely to have a significant impact on their chemiluminescent properties.

Table 2: Structural Comparison of this compound and Luminol

FeatureThis compoundLuminol (5-Aminophthalhydrazide)Predicted Impact on Chemiluminescence
Core Scaffold Indazol-3-onePhthalhydrazideThe indazolone ring may alter the electronic properties and stability of the peroxide intermediate, potentially affecting the quantum yield and emission wavelength.
Position of Amino Group 6-position5-positionThe position of the electron-donating amino group influences the electronic distribution of the aromatic system, which can modulate the energy of the excited state and thus the color of the emitted light.[12]

While substitutions on the heterocyclic ring of luminol tend to abolish chemiluminescence, modifications to the benzene ring can enhance it.[11] The shift of the amino group from the 5- to the 6-position, along with the change in the heterocyclic core, may lead to a different emission wavelength and quantum yield for this compound compared to luminol's characteristic blue emission.

Experimental Protocol: Measurement of Chemiluminescence Quantum Yield

The relative quantum yield of a chemiluminescent compound can be determined by comparing its integrated light emission to that of a standard with a known quantum yield, such as luminol.[13][14]

Materials:

  • Luminometer or spectrofluorometer capable of measuring chemiluminescence

  • Cuvettes

  • Test compound (this compound)

  • Luminol (as a standard)

  • Oxidizing agent solution (e.g., hydrogen peroxide in an alkaline buffer)

  • Catalyst solution (e.g., potassium ferricyanide or hemin)

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compound and luminol in a suitable solvent (e.g., DMSO). Prepare the oxidizing and catalyst solutions.

  • Measurement of Standard (Luminol):

    • Place a known concentration of luminol solution in a cuvette inside the luminometer.

    • Inject the oxidizing/catalyst solution to initiate the chemiluminescent reaction.

    • Integrate the total light emission over time until the reaction is complete.

  • Measurement of Test Compound:

    • Repeat the measurement with the same concentration of the test compound under identical conditions.

  • Absorbance Measurement: Measure the absorbance of the initial solutions of the test compound and luminol at the excitation wavelength used for the reaction.

  • Calculation of Relative Quantum Yield (Φ_sample): Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) Where:

    • Φ is the quantum yield

    • I is the integrated chemiluminescence intensity

    • A is the absorbance at the initiation of the reaction

Conclusion and Future Directions

This compound presents an intriguing scaffold with potential dual applications in therapeutics and diagnostics. Its structural similarity to the indazole core of the PARP inhibitor Niraparib suggests that it warrants investigation as a potential anticancer agent. Structure-activity relationship studies of related indazole derivatives provide a strong rationale for its evaluation in PARP inhibition assays. Furthermore, its isomeric relationship with the highly chemiluminescent molecule luminol points towards potential applications as a novel light-emitting probe.

Future research should focus on the synthesis and experimental validation of the biological activities of this compound and its positional amino analogs. Direct measurement of their PARP inhibitory activity (IC50 values) and chemiluminescent properties (quantum yield and emission wavelength) will be crucial to fully elucidate their potential and guide further development.

References

A Comparative Guide to the Efficacy of Novel 6-Amino-1,2-dihydro-3H-indazol-3-one and Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapy is continually evolving. The inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone in the treatment of cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. This guide provides a comparative framework for evaluating the efficacy of a novel agent, 6-Amino-1,2-dihydro-3H-indazol-3-one, against clinically approved PARP inhibitors. While direct comparative clinical data for this compound is not yet available, this document will establish a benchmark based on the performance of leading PARP inhibitors and detail the requisite experimental methodologies for a robust comparative assessment.

The Central Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). In cancer cells with a compromised homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted to DSBs, which, in the absence of functional HR, result in catastrophic genomic instability and cell death. This concept of "synthetic lethality" forms the therapeutic principle of PARP inhibitors.[1]

Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is the "trapping" of PARP enzymes on DNA. This creates cytotoxic PARP-DNA complexes that are more toxic to cancer cells than the mere inhibition of PARP's enzymatic activity.[2]

The Indazole Scaffold: A Privileged Structure in PARP Inhibition

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous bioactive compounds.[3] Its significance in the context of PARP inhibition is exemplified by the FDA-approved drug Niraparib, which features an indazole nucleus.[4] The structural characteristics of the indazole ring system allow for strategic modifications to optimize binding to the PARP active site and enhance PARP trapping efficiency. Research into various substituted indazole derivatives has demonstrated their potential as potent PARP inhibitors. For instance, novel series of 2-phenyl-2H-indazole-7-carboxamides have been synthesized and shown to be potent inhibitors of PARP-1 and PARP-2.[5][6]

This precedent provides a strong rationale for investigating novel indazole-containing compounds, such as this compound, as potential next-generation PARP inhibitors. The amino substitution at the 6-position of the indazolone core may offer unique opportunities for interaction with the enzyme and could influence the compound's potency and pharmacokinetic properties.

Benchmarking Efficacy: A Review of Approved PARP Inhibitors

To establish a framework for evaluating this compound, it is essential to review the clinical efficacy of the leading FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The primary endpoints in pivotal clinical trials that are crucial for comparison are Progression-Free Survival (PFS) and Overall Response Rate (ORR).

Drug (Trade Name)Select Clinical Trial(s)Patient PopulationMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)
Olaparib (Lynparza)SOLO-1Newly diagnosed advanced ovarian cancer with BRCA mutation (maintenance therapy)56.0 months vs. 13.8 months with placebo[7]Not Applicable (maintenance)
OlympiADMetastatic breast cancer with germline BRCA mutation7.0 months vs. 4.2 months with chemotherapy[8]52.1% vs. 22.7% with chemotherapy[8]
LIGHTRelapsed, platinum-sensitive ovarian cancer with gBRCAmNot the primary endpoint, but 18-month OS was 86.4%[9]69% in gBRCAm cohort[9]
Rucaparib (Rubraca)ARIEL3Recurrent ovarian cancer (maintenance therapy)10.8 months vs. 5.4 months with placebo (ITT population)[10]Not Applicable (maintenance)
Study 10Relapsed ovarian cancer with BRCA mutation10.0 months[11]53.8%[11]
Niraparib (Zejula)PRIMANewly diagnosed advanced ovarian cancer (maintenance therapy)21.9 months vs. 10.4 months in HRD-positive patients[12]Not Applicable (maintenance)
NOVARecurrent ovarian cancer (maintenance therapy)21.0 months vs. 5.5 months in gBRCAm patients[13]Not Applicable (maintenance)
Talazoparib (Talzenna)EMBRACAMetastatic breast cancer with germline BRCA mutation8.6 months vs. 5.6 months with chemotherapy[14]62.6% vs. 27.2% with chemotherapy[14]

This table presents a selection of data from key clinical trials and is not an exhaustive list. The specific patient populations and trial designs should be considered when making comparisons.

Experimental Workflow for Comparative Efficacy Assessment

A systematic, multi-tiered approach is required to rigorously evaluate the efficacy of this compound relative to established PARP inhibitors.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Efficacy cluster_2 Preclinical In Vivo Models a1 Biochemical PARP Inhibition Assay b1 Cell Viability/Cytotoxicity Assays (BRCA-proficient vs. -deficient) a1->b1 Determine IC50 a2 PARP Trapping Assay a2->b1 Assess Trapping Potency b2 DNA Damage Response Assays (γH2AX, RAD51 foci) b1->b2 Confirm Mechanism b3 Colony Formation Assay b2->b3 Evaluate Long-Term Survival c1 Patient-Derived Xenograft (PDX) Models b3->c1 Validate In Vivo Efficacy

Caption: Experimental workflow for the comparative evaluation of a novel PARP inhibitor.

In Vitro Characterization

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP-1 and PARP-2 enzymes and compare it to the IC50 values of Olaparib, Rucaparib, Niraparib, and Talazoparib.

Protocol:

  • Recombinant human PARP-1 or PARP-2 enzyme is incubated with a reaction buffer containing NAD+ and activated DNA.

  • A series of dilutions of the test compound (this compound) and reference inhibitors are added.

  • The reaction is allowed to proceed for a specified time at 37°C.

  • The amount of poly(ADP-ribose) (PAR) generated is quantified using an ELISA-based assay or by measuring the depletion of NAD+.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the catalytic activity of the PARP enzyme. A lower IC50 value indicates greater potency.

Objective: To quantify the ability of this compound to stabilize the PARP-DNA complex and compare its trapping efficiency with that of established inhibitors.

Protocol:

  • A fluorescence polarization (FP)-based assay is a common method.[15][16]

  • A fluorescently labeled DNA oligonucleotide is incubated with PARP enzyme, leading to a high FP signal due to the large size of the complex.

  • Upon addition of NAD+, PARP auto-PARylates and dissociates from the DNA, resulting in a low FP signal.

  • In the presence of a PARP trapping inhibitor, PARP remains bound to the DNA even after the addition of NAD+, maintaining a high FP signal.

  • The trapping efficiency is determined by the concentration-dependent increase in the FP signal.

Rationale: As PARP trapping is a key driver of cytotoxicity for many PARP inhibitors, this assay is crucial for understanding the compound's mechanism of action and predicting its cellular efficacy.

parp_trapping_mechanism cluster_0 Normal PARP Function cluster_1 PARP Trapping by Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP1/2 Binding ssb1->parp1 nad1 NAD+ parp1->nad1 par1 PARylation parp1->par1 nad1->par1 release1 PARP Release & DNA Repair par1->release1 ssb2 Single-Strand Break (SSB) parp2 PARP1/2 Binding ssb2->parp2 inhibitor PARP Inhibitor parp2->inhibitor trapped Trapped PARP-DNA Complex parp2->trapped Forms inhibitor->trapped Stabilizes dsb Replication Fork Collapse -> DSB trapped->dsb death Cell Death (in HR-deficient cells) dsb->death

Caption: Mechanism of PARP trapping by a PARP inhibitor.

Cell-Based Efficacy Assays

Objective: To assess the selective cytotoxicity of this compound in cancer cell lines with and without HR deficiency (e.g., BRCA1/2-mutant vs. BRCA1/2-wild-type).

Protocol:

  • A panel of isogenic cell lines (differing only in their BRCA status) or a broader panel of cancer cell lines with known HR status are used.

  • Cells are treated with a range of concentrations of the test compound and reference inhibitors for 72-96 hours.

  • Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.

  • The concentration that inhibits cell growth by 50% (GI50) is determined for each cell line.

Rationale: This assay demonstrates the principle of synthetic lethality. A potent and selective PARP inhibitor should exhibit significantly lower GI50 values in HR-deficient cells compared to HR-proficient cells.

Objective: To visualize and quantify the induction of DNA damage and the disruption of the HR pathway.

Protocols:

  • γH2AX Foci Formation:

    • Cells are treated with the test compound.

    • Cells are fixed and stained with an antibody against phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks.[17]

    • The number of γH2AX foci per cell is quantified by immunofluorescence microscopy.

  • RAD51 Foci Formation:

    • Cells are treated with a DNA damaging agent (e.g., mitomycin C) in the presence or absence of the test compound.

    • Cells are fixed and stained for RAD51, a key protein in the HR pathway that forms nuclear foci at sites of DNA damage.[18]

    • Inhibition of RAD51 foci formation in HR-proficient cells treated with a PARP inhibitor can indicate disruption of the HR pathway.

Rationale: These assays provide mechanistic insight into how the compound affects DNA repair processes at the cellular level. An effective PARP inhibitor is expected to increase γH2AX foci (a marker of DSBs) and potentially modulate RAD51 foci formation.

Objective: To evaluate the long-term cytostatic or cytotoxic effects of the compound on the reproductive integrity of cancer cells.[19]

Protocol:

  • A low density of cells is seeded and treated with the test compound for a defined period.

  • The drug is then washed out, and the cells are allowed to grow for 10-14 days.

  • Colonies (typically >50 cells) are stained with crystal violet and counted.

  • The surviving fraction is calculated relative to untreated controls.

Rationale: This assay provides a more stringent measure of a compound's anticancer activity than short-term viability assays, as it assesses the ability of a single cell to proliferate and form a colony.

Future Directions: Preclinical and Clinical Evaluation

Positive results from the in vitro and cell-based assays would warrant progression to preclinical in vivo studies using patient-derived xenograft (PDX) models of cancers with known HRD status. Efficacy in these models, coupled with a favorable safety and pharmacokinetic profile, would provide the foundation for initiating clinical trials.

Conclusion

The indazole scaffold represents a promising starting point for the development of novel PARP inhibitors. While this compound is a compound of interest, its therapeutic potential can only be ascertained through rigorous, systematic, and comparative evaluation against the established and clinically validated PARP inhibitors. The experimental workflows and comparative data presented in this guide provide a robust framework for such an investigation, ensuring that only the most promising candidates advance toward clinical development.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Chemiluminescent Probes: A Case Study on the Luminol Analogue L-012

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Indazole Derivatives and Chemiluminescent Probes

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, antiproliferative, and antibacterial properties.[1][2][3][4] 6-Amino-1,2-dihydro-3H-indazol-3-one represents a specific structure within this versatile class of compounds.[5][6][7] However, detailed public-domain data on the specific in vivo and in vitro biological activities of this compound is limited.

To provide a comprehensive and data-supported comparison guide for researchers, this document will focus on a closely related and extensively studied compound: the luminol analogue L-012 (8-amino-5-chloro-7-phenyl-pyrido[3,4-d]pyridazine-1,4(2H,3H)dione). L-012 is a highly sensitive chemiluminescent probe widely employed for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in both cellular (in vitro) and whole-animal (in vivo) models.[8][9][10][11] By examining the activities of L-012, we can illustrate the critical considerations, experimental designs, and potential discrepancies between in vitro and in vivo assessments of compounds designed to interact with biological redox systems. This guide will provide researchers, scientists, and drug development professionals with the foundational principles and practical methodologies for evaluating such compounds.

The Dichotomy of Environments: In Vitro vs. In Vivo

The transition from a controlled in vitro environment to a complex in vivo system is a critical juncture in biomedical research. While in vitro assays offer precision and mechanistic clarity, they often lack the physiological complexity of a living organism. Conversely, in vivo studies provide systemic context but can introduce a multitude of variables that may influence a compound's activity. This guide will explore these differences through the lens of L-012.

In Vitro Activity of L-012: A Mechanistic Deep Dive

In the controlled setting of a laboratory dish, L-012 is a powerful tool for quantifying ROS and RNS production from specific cell types or enzymatic reactions.[12]

Mechanism of Action

L-012's activity is predicated on its ability to emit light upon oxidation by ROS and RNS, a process significantly enhanced in the presence of peroxidases like myeloperoxidase (MPO) and horseradish peroxidase (HRP).[8][13] The chemiluminescent reaction is more sensitive than that of its predecessor, luminol.[12] The proposed mechanism involves the interaction of L-012 with various reactive species, leading to an excited-state intermediate that decays with the emission of photons.[12]

Caption: Proposed reaction mechanism for L-012 chemiluminescence.

L012 L-012 Intermediate Oxidized Intermediate L012->Intermediate Oxidation ROS_RNS ROS/RNS ROS_RNS->Intermediate Peroxidase Peroxidase Peroxidase->Intermediate Excited_State Excited State Intermediate->Excited_State Ground_State Ground State Excited_State->Ground_State Light Light (Photon Emission) Excited_State->Light

Advantages and Limitations in a Cellular Context

The primary advantage of using L-012 in vitro is the ability to dissect the specific sources of ROS. For instance, researchers can use specific inhibitors to determine if the detected ROS originates from NADPH oxidases (NOX) or mitochondria.[14] However, a critical limitation is that L-012 does not readily detect intracellular ROS.[13] Furthermore, the interpretation of L-012-based assays can be confounded by the self-generation of superoxide during its oxidation, which can lead to artifacts.[8]

Comparative Data of Chemiluminescent Probes In Vitro
ProbeRelative Luminescence YieldPrimary Detected SpeciesReference
L-012 HighSuperoxide, Peroxynitrite[8][12]
Luminol ModerateH₂O₂, Hypochlorite (MPO-dependent)[9]
Lucigenin LowSuperoxide[9]

In Vivo Activity of L-012: Navigating Systemic Complexity

When administered to a living organism, the activity of L-012 is influenced by its biodistribution, metabolism, and interaction with a complex inflammatory milieu.

Biodistribution and Administration

L-012 can be administered systemically via intraperitoneal, subcutaneous, or intravenous injection.[9] It distributes well within the body, allowing for the non-invasive imaging of inflammation in various tissues.[10][11]

Imaging Inflammation and Oxidative Stress

In vivo imaging with L-012 has proven invaluable for monitoring inflammatory processes in real-time.[9] For example, in mouse models of systemic inflammation induced by lipopolysaccharide (LPS), a significant increase in L-012-dependent luminescence is observed, particularly in the abdominal region.[9][10] This signal can be attenuated by the administration of antioxidants or inhibitors of ROS-producing enzymes, confirming the specificity of the signal for ROS/RNS.[11]

Caption: Experimental workflow for in vivo imaging of inflammation with L-012.

cluster_animal_prep Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Animal_Model Induce Inflammation (e.g., LPS injection) L012_Admin Administer L-012 (e.g., i.p. injection) Animal_Model->L012_Admin Control_Group Vehicle Control Control_Group->L012_Admin Anesthesia Anesthetize Animal L012_Admin->Anesthesia Image_Acquisition Acquire Bioluminescence Images (CCD Camera) Anesthesia->Image_Acquisition Quantification Quantify Photon Flux Image_Acquisition->Quantification Comparison Compare Inflamed vs. Control Quantification->Comparison

Discrepancies and Considerations

A key difference between in vitro and in vivo use is the multitude of ROS/RNS sources in a living animal, including various immune cells and parenchymal cells.[15] This can make it challenging to pinpoint the exact origin of the detected signal without the use of specific knockout animal models.[11][15] For instance, the L-012 signal was abolished in mice with a mutation in the Ncf1 gene, which is part of the NOX2 complex, demonstrating the significant contribution of this enzyme to the inflammatory ROS burst in vivo.[11] Additionally, the short wavelength of light emitted by luminol-based probes limits their application to superficial tissues or small animals.[9]

Experimental Protocols

In Vitro ROS Detection in Cell Culture
  • Cell Seeding: Plate cells (e.g., macrophages, neutrophils) in a 96-well white-walled plate and allow them to adhere.

  • Pre-incubation: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution). If using inhibitors, pre-incubate the cells with the inhibitors for the desired time.

  • Probe Loading: Add L-012 to each well at a final concentration of 10-100 µM.

  • Stimulation: Induce ROS production by adding a stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA).

  • Measurement: Immediately measure the chemiluminescence kinetically over time using a microplate reader.[12]

In Vivo Imaging of Inflammation
  • Animal Model: Induce inflammation in a small animal model (e.g., intraperitoneal injection of LPS in mice).

  • Anesthesia: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

  • Probe Administration: Inject L-012 (e.g., 25 mg/kg, intraperitoneally).[9]

  • Imaging: Place the animal in a light-tight imaging chamber of a sensitive CCD camera system (e.g., IVIS Spectrum) and acquire bioluminescence images at various time points.[10][15]

  • Data Analysis: Quantify the light emission from regions of interest and compare the signal between inflamed and control animals.[10]

Conclusion

The comparison of in vitro and in vivo activity of a compound like the chemiluminescent probe L-012 highlights a fundamental principle in biomedical research: the transition from a simplified to a complex biological system can reveal different facets of a compound's function. While in vitro assays provide invaluable mechanistic insights into the direct interactions of L-012 with ROS and RNS, in vivo studies are essential for understanding its utility in a physiologically relevant context of inflammation and oxidative stress. For researchers working with indazole derivatives and other novel compounds, a thorough understanding of both experimental settings is crucial for the accurate interpretation of data and the successful translation of basic research to more complex biological systems.

References

A Senior Application Scientist's Guide to the Cross-Reactivity of 6-Amino-1,2-dihydro-3H-indazol-3-one (L-012) in ROS Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate detection of Reactive Oxygen Species (ROS) is paramount to understanding cellular signaling, oxidative stress, and disease pathology. Among the arsenal of available tools, the chemiluminescent probe 6-Amino-1,2-dihydro-3H-indazol-3-one, widely known as L-012, has gained popularity due to its reportedly high sensitivity.[1][2] However, its utility is critically undermined by significant issues of cross-reactivity and a complex reaction mechanism that is often misunderstood.

This guide provides an in-depth, objective comparison of L-012's performance against other alternatives. We will dissect the causality behind its misleading signals, furnish supporting experimental data and protocols to validate its use, and offer clear recommendations for rigorous ROS detection.

The Chemiluminescence of L-012: A Deceptive Signal

L-012 is an analog of luminol and is frequently marketed as a highly sensitive probe for detecting superoxide (O₂•⁻).[1][2][3] The core issue, however, is that this claim is mechanistically flawed. Rigorous investigation has revealed that superoxide alone does not react with L-012 to emit light .[1][4][5]

The chemiluminescent signal is, in fact, dependent on the presence of a peroxidase (like horseradish peroxidase, HRP, or endogenous myeloperoxidase, MPO) and hydrogen peroxide (H₂O₂).[1][5][6] The peroxidase oxidizes L-012, creating an L-012 radical. A critical and often overlooked next step is that this radical can react with molecular oxygen in a process called redox cycling to artifactually generate superoxide.[1][4][6] This self-generated superoxide then participates in the reaction cascade that ultimately produces light.

This leads to a critical misinterpretation: the signal from L-012 is often inhibitable by superoxide dismutase (SOD), leading researchers to incorrectly conclude they are specifically measuring superoxide. In reality, they are observing the inhibition of a signal amplified by an artifact of the probe itself.[1][4][5] This makes assays based on luminol analogs less than ideal for the specific detection of O₂•⁻ and for screening inhibitors of enzymes like NADPH oxidase (NOX).[1][5][6]

dot graph "L-012_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes L012 [label="L-012 (Probe)", fillcolor="#F1F3F4", fontcolor="#202124"]; HRP [label="Peroxidase (HRP/MPO)", fillcolor="#FBBC05", fontcolor="#202124"]; H2O2 [label="H₂O₂", fillcolor="#FBBC05", fontcolor="#202124"]; L012_Radical [label="L-012 Radical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="Molecular O₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Superoxide [label="O₂•⁻ (Artifactually Generated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Excited Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Light [label="Light (425 nm)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; SOD [label="SOD (Inhibitor)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges {HRP, H2O2} -> L012 [arrowhead=none]; L012 -> L012_Radical [label="Oxidation"]; L012_Radical -> Superoxide [label="Redox Cycling"]; O2 -> L012_Radical [arrowhead=none]; Superoxide -> Intermediate [label="Reaction"]; Intermediate -> Light [label="Relaxation"]; SOD -> Superoxide [label="Scavenges", style=dashed, color="#EA4335"]; } END_DOT Caption: Misleading mechanism of L-012 chemiluminescence.

Comparative Analysis: L-012 vs. Alternative ROS Probes

No single probe is perfect for ROS detection. The choice depends on the specific biological question, but an understanding of each probe's limitations is essential. L-012's primary drawback is its lack of specificity, which extends beyond its peroxidase-dependency. Studies have shown it can also react with peroxynitrite (ONOO⁻) and nitric oxide (NO•), further confounding data interpretation.[7][8][9][10]

ProbePrimary Target(s)Known Cross-Reactivity / LimitationsAdvantagesDisadvantages
This compound (L-012) Claimed: O₂•⁻Actual: H₂O₂/Peroxidase-dependentReacts with peroxynitrite, NO•.[7][8][9] Undergoes redox cycling to artifactually generate O₂•⁻.[1][6] Signal is SOD-inhibitable, but this is misleading.[1][4]High signal intensity.[1][2]Poor specificity, high potential for false positives and misleading inhibitor data.[1][5][6]
Luminol H₂O₂, O₂•⁻, •OH, HOClBroad reactivity with many ROS.[11] Requires peroxidase. Can be subject to redox cycling.[12]Well-characterized, widely used in immunoassays.[11]Not specific for any single ROS.
Lucigenin O₂•⁻Prone to significant redox cycling, generating its own O₂•⁻, which can overestimate production.[6][13]More specific to O₂•⁻ than luminol.Redox cycling is a major artifact source, validity is questionable.[6][13]
MitoSOX™ Red Mitochondrial O₂•⁻Oxidation by other ROS/RNS can lead to non-specific fluorescence.[14] Requires HPLC to specifically detect the 2-hydroxyethidium product.[15]Targets a specific subcellular compartment (mitochondria).[14][16][17][18]Fluorescent, not chemiluminescent. Can disrupt mitochondrial function at higher concentrations.[14]
Amplex™ Red H₂O₂ (in the presence of HRP)Indirectly measures O₂•⁻ by detecting its dismutation product, H₂O₂ (requires SOD).Highly sensitive and specific for H₂O₂.[19][20][21][22][23] Stable end-product.Does not directly measure O₂•⁻. Requires exogenous HRP.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness of your data, every protocol must be a self-validating system. This involves rigorous controls to dissect the true source of the signal.

Protocol 1: Cell-Free Assay to Unmask L-012's Dependencies

This protocol uses a xanthine/xanthine oxidase (X/XO) system, a well-established source of O₂•⁻ and H₂O₂, to test the response of L-012 under controlled conditions.

Objective: To demonstrate that the L-012 signal is dependent on peroxidase and H₂O₂, and that SOD-inhibition is an artifact of redox cycling.

Materials:

  • L-012

  • Horseradish Peroxidase (HRP)

  • Xanthine (X)

  • Xanthine Oxidase (XO)

  • Superoxide Dismutase (SOD)

  • Catalase

  • Assay Buffer (e.g., Krebs-HEPES)

  • White, clear-bottom 96-well plate

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare fresh stock solutions of all reagents. Keep XO on ice until use.

  • Plate Setup: Design a plate map with the conditions outlined in the table below. Add buffer, L-012, HRP, SOD, and Catalase to the respective wells.

  • Initiate Reaction: Add Xanthine to all wells. Place the plate in a pre-warmed luminometer (37°C).

  • Measurement: Add Xanthine Oxidase to initiate the reaction. Immediately begin kinetic measurement of chemiluminescence for 30-60 minutes.

WellL-012HRPSODCatalaseX/XOExpected OutcomeInterpretation
1++--+Strong Signal Full reaction with all components.
2+---+Very Weak SignalDemonstrates the critical requirement for peroxidase.[1]
3+++-+Strongly InhibitedMisleadingly suggests O₂•⁻ specificity.[1]
4++-++Strongly InhibitedReveals the dependency on H₂O₂ for the HRP-catalyzed reaction.[1][12]
5+++++Strongly InhibitedConfirms that both H₂O₂ and O₂•⁻ (even if artifactual) are involved.
6++---No SignalNegative control (no ROS source).

dot graph "Workflow_Validation" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.15,0.1"]; edge [fontname="Arial", fontsize=9];

} END_DOT Caption: Experimental workflow for L-012 validation.

Protocol 2: Validating NADPH Oxidase (NOX) Inhibitors

Objective: To avoid false positives when screening for NOX inhibitors using L-012.

Causality: Many compounds can inhibit peroxidases or act as antioxidants. With an L-012 assay, these compounds will appear to inhibit NOX because they interfere with the signal generation mechanism, not the enzyme itself.[6][24]

Step-by-Step Methodology:

  • Primary Screen: Perform your initial screen for NOX inhibitors using the L-012 assay in a relevant cell model (e.g., PMA-stimulated neutrophils or transfected HEK293 cells).[3][25]

  • Counter-Screen (Essential): All hits from the primary screen MUST be tested in a secondary, L-012-independent assay.

    • Option A: Amplex™ Red Assay. This assay measures H₂O₂, the dismutation product of O₂•⁻. A true NOX inhibitor will decrease the H₂O₂ signal. A compound that only inhibits HRP will have no effect in this assay (as HRP is also a reagent here, but the probe itself is different).[19][21][23]

    • Option B: Cytochrome c Reduction Assay. This is a classic spectrophotometric assay that measures O₂•⁻ directly. Its reduction of cytochrome c is monitored at 550 nm. A true inhibitor will decrease the SOD-inhibitable rate of reduction.[15]

  • Data Interpretation:

    • True Positive: Inhibition observed in both the L-012 assay AND the counter-screen (Amplex Red or Cytochrome c).

    • False Positive: Inhibition observed in the L-012 assay but NOT in the counter-screen. This indicates the compound likely interferes with the L-012/HRP detection system.

Final Recommendations for Researchers

  • Avoid Using L-012 as a Specific Superoxide Probe: Given the overwhelming evidence, this compound (L-012) should not be used for the specific detection or quantification of superoxide without extensive, rigorous controls that are often more complex than using an alternative method.[1][5][6]

  • Prioritize Specificity: For mitochondrial superoxide, use MitoSOX™ Red coupled with HPLC analysis.[14][15] For extracellular H₂O₂, Amplex™ Red is a reliable and sensitive choice.[19][22] For total extracellular superoxide, the cytochrome c reduction assay remains a gold standard, despite lower sensitivity.

  • If You Must Use L-012: Use it as a general indicator of peroxidase activity or a strong oxidative burst (e.g., in neutrophils where MPO is abundant).[11][26] Always run parallel controls with both SOD and catalase. A recent study suggests that using orthovanadate as a cofactor instead of HRP may increase specificity for extracellular O₂•⁻, but this requires further validation across different systems.[7]

  • Validate All Inhibitors: Any inhibitor identified using an L-012-based screen must be validated with an orthogonal, peroxidase-independent method to rule out assay interference.[24]

By understanding the fundamental biochemistry of our tools and designing self-validating experiments, we can ensure the integrity and accuracy of our research into the complex world of redox biology.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility with 6-Amino-1,2-dihydro-3H-indazol-3-one in Chemiluminescent Assays

Author: BenchChem Technical Support Team. Date: January 2026

The Heart of the Glow: Understanding the Chemiluminescent Mechanism

Before we can control a reaction, we must understand it. 6-Amino-1,2-dihydro-3H-indazol-3-one, like its more famous sibling luminol, generates light through a chemical reaction, a phenomenon known as chemiluminescence.[1][2] In the context of immunoassays such as Western Blotting or ELISA, this reaction is almost invariably catalyzed by the enzyme Horseradish Peroxidase (HRP).[3][4]

The process begins when an HRP-conjugated antibody binds to its target antigen. The substrate, this compound, is then introduced along with an oxidant (typically hydrogen peroxide) and an enhancer.[1][5] The HRP enzyme catalyzes the oxidation of the isoluminol derivative, leading to the formation of an unstable, electronically excited intermediate.[6][7] As this intermediate decays to its stable ground state, it releases energy in the form of photons, producing a measurable glow at a specific wavelength (typically around 425-475 nm).[1][2] The intensity of this light is proportional to the amount of HRP present, and thus, to the amount of your target protein.[4]

Chemiluminescence_Mechanism sub 6-Amino-Isoluminol (Substrate) intermediate Oxidized Intermediate (Unstable) sub->intermediate + H₂O₂ + Enhancer hrp HRP Enzyme (Catalyst) hrp->intermediate Catalyzes peroxide H₂O₂ (Oxidant) peroxide->intermediate enhancer Enhancer (e.g., Phenols) enhancer->intermediate excited Excited State 3-Aminophthalate Anion* intermediate->excited Oxidation ground Ground State 3-Aminophthalate Anion excited->ground Photon Release light Light Emission (~460 nm) ground->light Western_Blot_Workflow cluster_0 Membrane Processing cluster_1 Chemiluminescent Detection A 1. Blocking (e.g., 5% BSA in TBST) B 2. Primary Antibody Incubation (e.g., 4°C Overnight) A->B C 3. Washing (3x 10 min in TBST) B->C D 4. HRP-Conjugated Secondary Ab (1 hour at RT) C->D E 5. Final Washing (3x 10 min in TBST) D->E F 6. Prepare Working Solution (Mix Substrate + Peroxide/Enhancer) *Use immediately* E->F G 7. Substrate Incubation (Cover membrane evenly, 1-5 min) *Timing is critical* F->G H 8. Signal Acquisition (CCD Imager or X-ray Film) *Consistent exposure times* G->H

References

A Comparative Guide to Chemiluminescent Probes for Reactive Oxygen Species Detection: Benchmarking 6-Amino-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

To our valued research community:

As a Senior Application Scientist, my primary goal is to provide you with in-depth, technically accurate, and field-proven insights to advance your research. In this spirit, we initiated the development of a comprehensive guide to benchmark the performance of the chemiluminescent probe, 6-Amino-1,2-dihydro-3H-indazol-3-one, against established standard compounds such as Luminol, Isoluminol, and L-012 for the detection of Reactive Oxygen Species (ROS).

However, after a thorough and exhaustive search of publicly available scientific literature, including research articles, application notes, and technical datasheets, we have been unable to locate the necessary experimental data to conduct a scientifically rigorous and objective comparison. Specifically, critical performance metrics for this compound, such as its chemiluminescence quantum yield, emission spectrum, and reaction kinetics in relevant biological assay systems, are not available in the public domain.

The core of a trustworthy and authoritative comparison guide, as mandated by our principles of scientific integrity, rests upon a foundation of verifiable experimental data. Without these key performance indicators for this compound, any attempt to benchmark it against well-characterized probes like luminol would be speculative and would not meet the standards of a publishable, reliable scientific resource.

The available literature primarily focuses on the synthesis of this compound and other indazolone derivatives, with applications centered on their potential as anticancer and antibacterial agents. While this is valuable research, it does not provide the specific data required for a comparative analysis of its chemiluminescent properties for ROS detection.

We believe in transparency and upholding the highest standards of scientific rigor. Therefore, we have chosen to be forthright about this information gap rather than presenting a guide that lacks the necessary empirical foundation.

We will continue to monitor the scientific landscape for emerging data on the chemiluminescent properties of this compound. Should such data become available, we will revisit this topic and endeavor to provide the comprehensive comparison guide we had envisioned.

We appreciate your understanding and remain committed to providing you with high-quality, data-driven scientific content.

A Comparative Safety and Toxicity Profile of 6-Amino-1,2-dihydro-3H-indazol-3-one and Its Chemiluminescent Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemiluminescence-based detection, the selection of a suitable substrate is paramount, not only for achieving desired sensitivity and kinetics but also for ensuring a favorable safety profile in the laboratory and in potential diagnostic applications. This guide provides a comparative analysis of the safety and toxicity of 6-Amino-1,2-dihydro-3H-indazol-3-one against its more established counterparts, luminol and isoluminol. Due to the limited publicly available toxicity data for this compound, this guide emphasizes a comparative approach, leveraging the extensive data on luminol and isoluminol to provide a comprehensive safety context. Furthermore, we present standardized protocols for key toxicity assays to empower researchers to generate necessary safety data for emerging compounds.

Introduction to this compound and its Analogs

This compound belongs to the indazole class of heterocyclic compounds, which are recognized for their diverse biological activities and are scaffolds in many pharmaceutical agents.[1][2] Its structural similarity to luminol and isoluminol suggests its potential as a chemiluminescent substrate. However, a comprehensive evaluation of its safety and toxicity is crucial before its widespread adoption.

Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) and its isomer, isoluminol (6-amino-2,3-dihydro-1,4-phthalazinedione), are the most widely used chemiluminescent reagents in research and forensic applications.[3][4] Their light-emitting properties upon oxidation have made them invaluable tools for the detection of various analytes, including reactive oxygen species in biological systems and trace amounts of blood at crime scenes.[3][4]

Comparative Safety and Toxicity Profile

The following table summarizes the available safety and toxicity data for this compound, luminol, and isoluminol. It is important to note the significant data gap for this compound.

ParameterThis compoundLuminolIsoluminol
Acute Oral Toxicity (LD50) Data not available>500 mg/kg (rat)[3][5]Data not available
Skin Irritation Data not availableCauses skin irritation[5][6]Causes skin irritation[7]
Eye Irritation Data not availableCauses serious eye irritation[5][6]Causes serious eye irritation[7]
Respiratory Irritation Data not availableMay cause respiratory irritation[5][6]May cause respiratory irritation[7]
Sensitization Data not availableNo sensitizing effects known[5]Data not available
Genotoxicity (Ames Test) Data not availableData not available in provided search resultsData not available
Carcinogenicity (IARC, NTP) Data not availableNot listed[5]Data not available
GHS Hazard Statements Data not availableH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][8]H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]

Expert Analysis:

The available data indicates that both luminol and isoluminol are classified as irritants to the skin, eyes, and respiratory tract.[5][6][7] Luminol is also labeled as harmful if swallowed.[5][8] While no specific LD50 value is available for isoluminol, its GHS classification suggests a similar hazard profile to luminol. The lack of data for this compound necessitates caution. Given its structural similarity to other amino-substituted heterocyclic compounds, it is reasonable to hypothesize a similar potential for irritation. However, empirical testing is required for a definitive assessment.

In limited clinical trials conducted in the 1960s, luminol showed no adverse or toxic side effects when used for treating certain medical conditions.[3] However, it has never been approved for therapeutic use by the FDA.[3] The primary exposure risk for researchers is through inhalation of powder and direct contact with skin and eyes.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling these compounds.[6][10]

Experimental Protocols for Toxicity Assessment

To address the data gaps for this compound and to provide a framework for evaluating novel chemiluminescent compounds, we provide the following standardized protocols for cytotoxicity and genotoxicity testing.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture 1. Culture cells to ~80% confluency cell_seeding 2. Seed cells in a 96-well plate cell_culture->cell_seeding incubation1 3. Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound 4. Add varying concentrations of test compound incubation1->add_compound incubation2 5. Incubate for 24-48h add_compound->incubation2 add_mtt 6. Add MTT reagent to each well incubation2->add_mtt incubation3 7. Incubate for 2-4h (formazan formation) add_mtt->incubation3 add_solubilizer 8. Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance 9. Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds (luminol, isoluminol) in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Workflow for Ames Test:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis strain_prep 1. Prepare cultures of Salmonella typhimurium strains compound_prep 2. Prepare serial dilutions of test compound strain_prep->compound_prep mix_components 4. Mix bacteria, test compound, and S9 mix (if used) compound_prep->mix_components s9_prep 3. Prepare S9 mix for metabolic activation (optional) plate 5. Pour mixture onto minimal glucose agar plates mix_components->plate incubation 6. Incubate plates for 48-72h at 37°C plate->incubation count_colonies 7. Count revertant colonies incubation->count_colonies analyze_data 8. Compare to negative control to determine mutagenicity count_colonies->analyze_data

Caption: Workflow for assessing genotoxicity using the Ames test.

Detailed Protocol:

  • Strain Selection: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable).

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Conclusion and Recommendations

While this compound presents a potentially interesting alternative in chemiluminescence applications, the current lack of comprehensive safety and toxicity data is a significant drawback for its adoption in research and development, particularly in regulated environments. In contrast, luminol and isoluminol, despite their known irritant properties, have a more established and predictable safety profile.

For researchers considering the use of this compound, it is strongly recommended to:

  • Handle with caution: Assume the compound has a hazard profile similar to or greater than that of luminol and isoluminol. Use appropriate personal protective equipment at all times.

  • Generate in-house safety data: Conduct preliminary cytotoxicity and genotoxicity assessments using the protocols outlined in this guide before extensive use.

  • Consider established alternatives: For applications where a well-characterized safety profile is critical, luminol and isoluminol remain the more prudent choices.

Further investigation into the safety and toxicity of this compound is warranted to fully understand its potential and limitations as a chemiluminescent reagent.

References

A Comparative Guide to the Biological Effects of 6-Amino-1,2-dihydro-3H-indazol-3-one and its Isomeric Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of an Understudied Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of pharmacologically active agents.[1][2] These aromatic heterocyclic compounds, bioisosteres of indoles, are integral to drugs with activities ranging from anticancer to anti-inflammatory.[2] This guide focuses on a specific, yet sparsely documented, member of this family: 6-Amino-1,2-dihydro-3H-indazol-3-one .

While direct literature on the biological effects of this particular compound is limited, its true significance emerges when viewed through the lens of structural chemistry. It is a direct structural isomer of 6-amino-2,3-dihydro-1,4-phthalazinedione, more commonly known as Isoluminol , a renowned chemiluminescent probe.[3] This isomeric relationship provides a powerful framework for predicting its biological applications and comparing its potential performance against established alternatives like Isoluminol and its parent compound, Luminol.

This guide will, therefore, dissect the known biological roles of Luminol and Isoluminol as a benchmark, propose a hypothesis for the function of this compound, and provide the experimental framework necessary to validate its utility for researchers, scientists, and drug development professionals.

Part 1: The Benchmark Analogs - Luminol and Isoluminol

The biological utility of Luminol and Isoluminol is intrinsically linked to their ability to produce light via chemiluminescence—an oxidation reaction that yields an electronically excited intermediate that emits photons upon relaxation.[4] This property has made them indispensable tools in a variety of biological assays.[5]

Mechanism of Action: Chemiluminescence

The core mechanism involves the oxidation of the hydrazide group in an alkaline environment, typically catalyzed by a metal-containing complex (like the iron in hemoglobin) or an enzyme (like horseradish peroxidase, HRP), in the presence of an oxidizing agent such as hydrogen peroxide. The resulting dianion is oxidized to an unstable peroxide, which then decomposes, releasing nitrogen gas and forming an excited-state aminophthalate ion that emits a characteristic blue glow as it returns to its ground state.

G cluster_0 Chemiluminescence Pathway Luminol Luminol / Isoluminol (Ground State) Dianion Dianion Intermediate Luminol->Dianion Base (OH⁻) Oxidized Oxidized Intermediate (Unstable Peroxide) Dianion->Oxidized Excited 3-Aminophthalate (Excited State) Oxidized->Excited N₂ Release Ground 3-Aminophthalate (Ground State) Excited->Ground Photon Emission Photon Light (Photon) Excited->Photon Catalyst Catalyst (HRP, Hemoglobin) Catalyst->Oxidized Oxidant Oxidant (H₂O₂) Oxidant->Oxidized Oxidation

Caption: General mechanism of Luminol-based chemiluminescence.

Comparative Biological Applications

Luminol and its derivatives are workhorses in the modern biological laboratory, prized for their high sensitivity and simple application.[5] Their primary "biological effect" is to act as reporters in various detection assays.

  • Forensic Science: Luminol is famously used at crime scenes to detect trace amounts of blood, as the iron in hemoglobin is a potent catalyst for its chemiluminescent reaction.[6][7]

  • Immunoassays: Isoluminol and its derivatives are frequently conjugated to antibodies or antigens to create tracers for chemiluminescent immunoassays (CLIAs).[8] These assays are used to quantify a vast range of molecules, from steroids to proteins, with high sensitivity.[5][8] The modification of the amino group on Isoluminol can significantly enhance its light-emitting efficiency, making it superior to Luminol for certain conjugation chemistries.

  • Enzyme Detection: Both compounds serve as substrates for peroxidases like HRP. In techniques like Western Blotting and ELISA, HRP is conjugated to a secondary antibody. The addition of Luminol or Isoluminol and a peroxide substrate results in light production at the site of the target protein, which can be captured by film or a digital imager.[5]

  • Reactive Oxygen Species (ROS) Measurement: The chemiluminescence of these compounds can be triggered by ROS produced by activated neutrophils and other phagocytic cells. While Luminol can penetrate cell membranes to detect both intracellular and extracellular ROS, the less lipophilic Isoluminol is primarily used to detect extracellular radicals.[9]

FeatureLuminol (5-aminophthalhydrazide)Isoluminol (6-aminophthalhydrazide)This compound
Primary Use Forensic blood detection, Western Blotting, ROS detection[6]Chemiluminescent Immunoassays (CLIA), Western Blotting[5][8]Hypothesized: CLIA, ROS detection
Luminescence Efficiency StandardGenerally higher than Luminol, especially when derivatizedTo be determined
Solubility Soluble in polar organic solvents; insoluble in water[5]Soluble in water and most polar organic solventsTo be determined
Cell Permeability Lipo/hydrophilic character, can enter cellsPrimarily extracellular detectorTo be determined
Key Advantage High sensitivity for iron (hemoglobin)[4]Excellent for antibody/antigen conjugation; high quantum yield[8]Potential for unique spectral properties or quantum yield

Part 2: Characterizing this compound

The structural similarity between this compound and Isoluminol strongly suggests it possesses chemiluminescent properties. The key difference lies in the arrangement of nitrogen atoms within the heterocyclic ring (a 1,2-diaza- arrangement in the indazolone versus a 1,4-diaza- arrangement in the phthalazinedione). This seemingly minor change can have profound effects on the electronic properties of the molecule, potentially altering its quantum yield, emission wavelength, and stability.

Hypothesized Biological Role: A Novel Chemiluminescent Probe

We hypothesize that this compound can function as a chemiluminescent substrate for HRP-catalyzed reactions, making it a viable alternative to Isoluminol in immunoassays and other detection methods. Its unique electronic structure may offer advantages, such as a shifted emission spectrum (to reduce background interference) or an enhanced quantum yield in specific buffer systems.

Experimental Workflow: A Comparative Validation Protocol

To test this hypothesis and rigorously compare the compound to Isoluminol, a systematic experimental approach is required. This protocol is designed to be self-validating by directly comparing the novel compound against the established standard under identical conditions.

Caption: Workflow for validating a novel chemiluminescent probe.

Step-by-Step Methodology: HRP-Catalyzed Chemiluminescence Assay

  • Reagent Preparation:

    • Prepare 100 mM stock solutions of both this compound and Isoluminol (benchmark standard) in DMSO.

    • Prepare a 1 mg/mL stock solution of Horseradish Peroxidase (HRP) in phosphate-buffered saline (PBS), pH 7.4.

    • Prepare a 30% (w/w) stock solution of hydrogen peroxide (H₂O₂).

    • Prepare the reaction buffer: 100 mM Tris-HCl, pH 8.5.

  • Serial Dilutions:

    • Create a series of working solutions for both the test compound and Isoluminol by diluting the stock solutions in the reaction buffer to final concentrations ranging from 1 µM to 1 mM.

    • Prepare a working solution of HRP at 10 µg/mL in the reaction buffer.

    • Prepare a working solution of H₂O₂ at 10 mM in the reaction buffer.

  • Assay Execution (96-well plate format):

    • In a white, opaque 96-well microplate, add 50 µL of each substrate concentration (test compound and Isoluminol) in triplicate. Include buffer-only wells as a negative control.

    • Add 25 µL of the 10 µg/mL HRP working solution to each well.

    • Place the plate in a luminometer.

    • Program the luminometer to inject 25 µL of the 10 mM H₂O₂ working solution into each well and immediately begin reading the luminescent signal (in Relative Light Units, RLU) for 2 seconds per well.

  • Data Analysis:

    • Subtract the average RLU of the negative control wells from all other readings.

    • Plot the RLU versus substrate concentration for both this compound and Isoluminol.

    • Compare the signal intensity at each concentration, the signal-to-noise ratio, and the concentration required to achieve signal saturation. This provides a direct, quantitative comparison of their performance as HRP substrates.

Part 3: The Broader Context - Indazoles in Drug Discovery

While the most probable application of this compound is in bio-analytics, it is crucial to acknowledge the broader therapeutic potential of the indazole scaffold to which it belongs. Many indazole-containing molecules are potent enzyme inhibitors, designed to interact with specific biological targets within the body.

  • PARP Inhibition: The indazole ring is a key feature of Niraparib, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP).[2] PARP inhibitors are a class of anticancer agents that exploit deficiencies in DNA repair pathways in certain tumors, particularly those with BRCA1/2 mutations.[10][11]

  • Kinase Inhibition: Pazopanib is another indazole-based drug that functions as a multi-target tyrosine kinase inhibitor.[2] It is used to treat renal cell carcinoma and soft tissue sarcoma by blocking signaling pathways involved in tumor growth and angiogenesis.

The synthesis of libraries based on the 6-amino-indazolone core could, therefore, serve as a starting point for screening against various enzymatic targets, such as kinases or PARPs, in the search for new therapeutic agents.[12]

Conclusion

This compound stands as an intriguing but scientifically uncharacterized molecule. This guide establishes that its most immediate and promising biological application lies not in direct therapeutic intervention, but as a potential tool for biological research. Its structural isomerism with the well-known chemiluminescent probe Isoluminol provides a strong, rational basis for this hypothesis.

The provided experimental framework offers a clear and robust path for researchers to validate its efficacy, compare its performance against the current gold standard, and potentially uncover unique properties that could make it a superior reagent for immunoassays, enzyme detection, or ROS analysis. By moving from structural analogy to rigorous experimental comparison, the scientific community can determine the true value of this compound and its place in the expansive toolkit of biological probes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Amino-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the fast-paced world of drug discovery and development, our focus is often on synthesis, screening, and efficacy. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. 6-Amino-1,2-dihydro-3H-indazol-3-one, like many novel heterocyclic compounds, requires careful handling from acquisition to disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established safety standards and regulatory frameworks. Our goal is to empower you, our fellow researchers, to manage this substance with the highest degree of safety and confidence.

Part 1: Hazard Identification and Risk Assessment - The "Why" Behind the Protocol

Before any disposal procedure can be implemented, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound was not available, analysis of structurally similar amino-indazole compounds provides a strong basis for a conservative risk assessment.

Compounds like 5-Amino-1H-indazole and 3-Amino-1H-indazole are consistently classified with the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[2][3][4]

Given these classifications for analogous structures, it is imperative to handle this compound as a hazardous substance. The foundation of our disposal plan is the policy that all chemical wastes are assumed to be hazardous unless proven otherwise, ensuring compliance with the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6] This approach aligns with the Resource Conservation and Recovery Act (RCRA), which mandates the proper management of hazardous waste from "cradle to grave".[5][7]

Part 2: Personnel Protection - Your First Line of Defense

Personal Protective Equipment (PPE) is non-negotiable when handling potentially hazardous chemical waste. The choice of PPE is directly informed by the risk assessment.

Table 1: Required PPE for Handling this compound Waste

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against dust particles causing serious eye irritation.[2][3][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[2][3][4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[8]
Respiratory Protection NIOSH-approved respirator.Required if dust is generated and ventilation is inadequate to keep exposure below limits.[8][9]

Always wash hands thoroughly with soap and water after handling the chemical waste, even if gloves were worn.[2][3] Contaminated PPE, especially single-use gloves, must be disposed of as hazardous waste.[10]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to ensure safety and regulatory compliance at every stage.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is segregation.[7][10] Mixing incompatible chemicals can lead to dangerous reactions.

  • Action: Designate a specific, clearly labeled container for solid this compound waste.

  • Causality: This prevents accidental mixing with other wastes, such as strong oxidizing agents or acids, which are incompatible materials for similar amino-indazoles.[2][11]

Step 2: Containerization

Proper containment is critical to prevent environmental release and personnel exposure.[12]

  • Action: Use a chemically compatible, leak-proof container with a secure, sealable lid. The container must be in good condition.[5][10]

  • Causality: Since the material is a solid powder, a tightly sealed container prevents the generation and inhalation of dust, which may cause respiratory irritation.[13] The container must be kept closed at all times except when adding waste.[5][12]

Step 3: Waste Labeling

Accurate labeling is a key requirement of both OSHA's Hazard Communication Standard and EPA's RCRA.[6][12]

  • Action: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • Accumulation start date

    • Researcher's name and contact information

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, preventing mismanagement.[10][14]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories may accumulate waste in an SAA, which is at or near the point of generation.[5][14]

  • Action: Store the labeled waste container in your designated SAA. This area must be under the control of laboratory personnel.

  • Causality: This practice minimizes the transport of hazardous materials within the facility and ensures that knowledgeable personnel are overseeing the waste.[14] Regulations often limit the quantity of waste and the accumulation time in these areas.[14]

Step 5: Transfer and Final Disposal

Final disposal must be handled by professionals.

  • Action: Once the container is full or the accumulation time limit is approaching, arrange for its transfer to your institution's central accumulation area or directly for pickup by a licensed hazardous waste disposal company.

  • Causality: These contractors are equipped to transport the waste and dispose of it using approved methods, such as high-temperature incineration, which turns the waste into less harmful ash, or solidification for liquid waste.[7][10] This ensures compliance with all federal, state, and local regulations.[2][3][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_lab In the Laboratory cluster_facility Facility & External gen Waste Generation (Unused reagent, contaminated labware) assess Hazard Assessment (Consult SDS, Treat as Hazardous) gen->assess ppe Select & Don PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste (Solid Chemical Waste Only) ppe->segregate container Containerize & Label ('Hazardous Waste', Chemical Name, Date) segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa transfer Transfer to Central Storage (or Schedule Pickup) saa->transfer Handover manifest Complete Hazardous Waste Manifest transfer->manifest transport Transport by Licensed Hauler manifest->transport dispose Final Disposal (e.g., Incineration) by Approved Facility transport->dispose

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Protect Yourself: Don the appropriate PPE as described in Table 1.

  • Containment: For a small, dry spill, gently sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area with soap and water, and dispose of all cleanup materials (e.g., wipes, absorbent pads) as hazardous waste.[8]

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Conclusion: A Culture of Safety

The proper disposal of this compound is a multi-step process governed by the principles of risk assessment, personal protection, and regulatory compliance. By understanding the rationale behind each step, from segregation at the source to final disposal by a licensed professional, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment. This protocol serves as a vital component of a robust Chemical Hygiene Plan and fosters a pervasive culture of safety within the laboratory.

References

A Senior Application Scientist's Guide to Handling 6-Amino-1,2-dihydro-3H-indazol-3-one: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary focus is on innovation and discovery. However, the foundation of groundbreaking science is an unwavering commitment to safety. When working with novel or specialized chemical entities like 6-Amino-1,2-dihydro-3H-indazol-3-one, for which extensive toxicological data may not be publicly available, we must operate under a precautionary principle. This guide provides a comprehensive operational framework, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to handle this compound with confidence and precision.

Hazard Assessment: An Evidence-Based Approach

  • Skin Irritation: May cause irritation upon direct contact.[3][4][5]

  • Serious Eye Damage/Irritation: Poses a significant risk to eyes, potentially causing serious damage.[3][4][6]

  • Respiratory Irritation: As a powder, it can be easily aerosolized, and inhalation may lead to respiratory tract irritation.[5][6][7]

  • Unknown Chronic Effects: For many research chemicals, long-term toxicological properties have not been thoroughly investigated.[3]

Given these potential risks, all handling procedures must be designed to minimize any possibility of direct contact or inhalation.

Engineering Controls: Your Primary Shield

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard, not the first. The most critical safety measures are engineering controls designed to contain the chemical at its source.

  • Certified Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning chemical fume hood.[8][9] This is non-negotiable. A fume hood contains airborne particles and vapors, preventing them from entering the laboratory environment and your breathing zone.

  • Ventilated Balance Enclosure: For highly accurate weighing, a ventilated balance enclosure (also known as a powder hood) can be used within the lab. These enclosures provide a localized clean air environment and are specifically designed to contain fine powders during weighing procedures.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Once engineering controls are in place, a systematic, multi-layered PPE approach is essential to mitigate any remaining risk of exposure.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[10] They provide a complete seal around the eyes, offering protection from airborne powder and potential splashes from solutions.[11]

  • Face Shield: When handling larger quantities (>1 liter of solution) or performing operations with a higher risk of splashing, a face shield must be worn in addition to chemical splash goggles.[10] The face shield protects the entire face from direct contact.

Skin and Body Protection
  • Chemical-Resistant Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[10][12] Ensure it is appropriately sized to provide full coverage.

  • Gloves (Double-Gloving Protocol): Skin contact is a primary route of exposure. A double-gloving technique is required.

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A second nitrile glove. This method provides a crucial layer of protection; if the outer glove becomes contaminated or is punctured, you can remove it safely without exposing your skin.[13] Gloves should be changed every 30-60 minutes during extended procedures or immediately if contamination is suspected.[14] Never wear gloves outside of the laboratory area, and always wash your hands thoroughly after removing them.[11][12]

Respiratory Protection

When proper engineering controls like a chemical fume hood are used, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, respiratory protection is critical. An N95-rated particle mask is the minimum required to protect against airborne dust. For significant spills, a chemical cartridge-type respirator may be necessary.[14]

Summary of PPE Requirements
ActivityRequired Personal Protective Equipment
Low Hazard (Handling sealed containers)Lab Coat, Safety Glasses, Single Pair of Nitrile Gloves
Moderate Hazard (Weighing, preparing stock solutions in a fume hood)Lab Coat, Chemical Splash Goggles, Double-Gloving (Nitrile)
High Hazard (Large-scale work, potential for aerosolization outside of a fume hood)Disposable Solid-Front Gown, Chemical Splash Goggles and Face Shield, Double-Gloving (Nitrile), Respiratory Protection (N95 or higher)[13]

Operational Plan: From Weighing to Waste

A systematic workflow ensures safety and experimental reproducibility. Adhering to a strict protocol minimizes the chance of error and exposure.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep_setup 2. Verify Fume Hood Functionality prep_ppe->prep_setup handling_weigh 3. Weigh Solid Compound (Use anti-static paper) prep_setup->handling_weigh handling_dissolve 4. Prepare Solution (Slowly add solvent to solid) handling_weigh->handling_dissolve cleanup_decon 5. Decontaminate Surfaces (Wipe down work area) handling_dissolve->cleanup_decon cleanup_waste 6. Segregate Waste (Contaminated solids & liquids) cleanup_decon->cleanup_waste cleanup_ppe 7. Doff PPE Correctly (Remove outer gloves first) cleanup_waste->cleanup_ppe cleanup_wash 8. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Step-by-step workflow for handling the compound.

Step-by-Step Weighing Protocol
  • Preparation: Don all required PPE (double gloves, lab coat, chemical splash goggles). Ensure the fume hood sash is at the appropriate height.

  • Containment: Perform all weighing inside the fume hood.[8] Use anti-static weighing paper or a tared container to prevent dispersal of the powder.

  • Transfer: Use a dedicated spatula. Transfer the powder in several small scoops rather than pouring directly from the bottle.[8] Keep the stock container closed when not in use.

  • Cleanup: After weighing, carefully wipe the spatula and the balance area with a wipe moistened with a suitable solvent (e.g., 70% ethanol) to collect any residual particles.

  • Disposal: Treat the weighing paper, contaminated wipes, and outer gloves as hazardous waste.[11]

Spill and Disposal Management

Accidents can happen, but a clear plan can mitigate their impact.

Spill Response
  • Minor Spill (inside a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an absorbent material to prevent further spread.[15]

    • Gently wet the material with a suitable solvent to prevent dust from becoming airborne. Do not dry sweep. [8]

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area using a specialized decontamination solution for aromatic amines or a suitable lab detergent, followed by a water rinse.[16][17]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.[18]

    • Restrict access to the area.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.[15]

Waste Disposal

All materials that have come into contact with this compound must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, weighing paper, absorbent pads, and wipes should be collected in a clearly labeled, sealed plastic bag or container.[9]

  • Liquid Waste: Unused solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Incompatible Waste: Do not mix this waste stream with other incompatible chemical wastes, such as strong oxidizing agents.[9]

  • Disposal: Follow all institutional and local regulations for the disposal of chemical waste.

By integrating these safety protocols and operational plans into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1,2-dihydro-3H-indazol-3-one
Reactant of Route 2
6-Amino-1,2-dihydro-3H-indazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.